5,6-Dimethoxy-1,3-benzodioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVSOXKFUQQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185918 | |
| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-12-8 | |
| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dimethoxybenzo[d]dioxole (CAS 3214-12-8)
An In-depth Technical Guide to 5,6-Dimethoxybenzo[d][1][2]dioxole (CAS 3214-12-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of 5,6-Dimethoxybenzo[d][1][2]dioxole, a key building block in organic synthesis with significant potential in medicinal chemistry and materials science.
Core Chemical Identity and Physical Properties
5,6-Dimethoxybenzo[d][1][2]dioxole, registered under CAS number 3214-12-8, is a polysubstituted aromatic ether. The core structure consists of a benzene ring fused to a 1,3-dioxole ring, with two methoxy groups attached at the 5th and 6th positions. This unique arrangement of electron-donating groups significantly influences its reactivity and utility as a chemical intermediate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, and the methoxy protons. The two aromatic protons would likely appear as singlets in the aromatic region (δ 6.0-7.0 ppm). The two methoxy groups would each present as a sharp singlet around δ 3.8-4.0 ppm. The characteristic signal for the methylenedioxy bridge protons (-O-CH₂-O-) would be a singlet at approximately δ 5.9-6.2 ppm.[1][2]
-
¹³C NMR: The carbon NMR would reveal signals for the eight unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 100-150 ppm region. The methoxy carbons would appear around δ 55-60 ppm, and the methylenedioxy bridge carbon would be observed near δ 100 ppm.[1][2]
Mass Spectrometry (MS)
Electron impact mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be characterized by the loss of methyl radicals (-CH₃) from the methoxy groups and potentially the loss of formaldehyde (-CH₂O) from the dioxole ring.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the C-O-C stretching of the ether and dioxole functionalities in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of the methoxy and methylenedioxy groups would appear in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.[3][4]
Synthesis and Reactivity
The synthesis of 5,6-Dimethoxybenzo[d][1][2]dioxole typically starts from a catechol derivative, which undergoes cyclization to form the benzodioxole ring system.
Caption: General synthetic workflow for 5,6-Dimethoxybenzo[d][1][2]dioxole.
Representative Synthetic Protocol
The following is a generalized, illustrative protocol based on established methods for the synthesis of substituted benzodioxoles.[5][6][7]
Step 1: Preparation of 1,2-Dihydroxy-4,5-dimethoxybenzene This starting material can be prepared from commercially available precursors such as 3,4-dimethoxyphenol through appropriate hydroxylation reactions.
Step 2: Cyclization to form the Benzodioxole Ring
-
To a solution of 1,2-dihydroxy-4,5-dimethoxybenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for instance, anhydrous potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature to form the corresponding diphenoxide.
-
Add a dihalomethane, such as dichloromethane or dibromomethane, dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5,6-Dimethoxybenzo[d][1][2]dioxole.
Applications in Research and Drug Development
The benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[8][9] 5,6-Dimethoxybenzo[d][1][2]dioxole serves as a valuable building block for the synthesis of more complex molecules.
Caption: Key application areas of 5,6-Dimethoxybenzo[d][1][2]dioxole.
Natural Product Synthesis
The structural motif of 5,6-Dimethoxybenzo[d][1][2]dioxole is found in a variety of natural products, particularly alkaloids and lignans. Synthetic chemists utilize this compound as a starting material to construct these complex molecular architectures, enabling further biological evaluation and structure-activity relationship (SAR) studies.
Medicinal Chemistry
-
Anticonvulsant Agents: The benzodioxole ring is a key pharmacophore in several anticonvulsant drugs. The specific substitution pattern of 5,6-Dimethoxybenzo[d][1][2]dioxole can be exploited to synthesize novel derivatives with potential efficacy in the treatment of epilepsy.[8][9]
-
Antifungal Synergists: Research has shown that certain benzodioxole derivatives can act as synergists, enhancing the efficacy of existing antifungal drugs against resistant strains of fungi.[10]
-
Plant Growth Regulators: Derivatives of 1,3-benzodioxole have been designed as potent agonists of the auxin receptor, promoting root growth in plants.[4][11]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5,6-Dimethoxybenzo[d][1][2]dioxole.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2][12]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][12]
Conclusion
5,6-Dimethoxybenzo[d][1][2]dioxole is a versatile and valuable building block for organic synthesis. Its unique electronic and structural features make it an attractive starting material for the synthesis of a wide range of compounds with interesting biological activities and material properties. This guide provides a foundational understanding of its chemical characteristics, synthesis, and applications, intended to support researchers and drug development professionals in their scientific endeavors.
References
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PubMed Central. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]
-
Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols. Google Patents.
-
Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. [Link]
-
Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry. [Link]
-
Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]
-
Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols. Google Patents.
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]
-
5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium iodide. PubChem. [Link]
-
1,3-Benzodioxole, 4,5-dimethoxy-6-[2-(methylsulfinyl)-2-(methylthio)ethenyl]-. SpectraBase. [Link]
-
Far-infrared and excited-state spectra of 1,3-benzodioxole. The... ResearchGate. [Link]
-
Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. Dovepress. [Link]
-
IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]
-
Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, tetrahydrate. PubChem. [Link]
-
Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. [Link] 21.[1][2]Benzodioxolo[5,6-c]phenanthridin-13(4bH)-one, 5,6,11b,12-tetrahydro-12-methyl-, trans- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][2] DIOXOLANE. Google Patents.
-
The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. [Link]
-
Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Universitat Autònoma de Barcelona. [Link]
-
(E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]
-
Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. PubMed. [Link]
-
1,3-Benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1,3] dioxols - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
A Technical Guide to the Mechanism of Action of 5,6-Dimethoxy-1,3-benzodioxole (Myristicin)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
5,6-Dimethoxy-1,3-benzodioxole, more commonly known as myristicin, is a naturally occurring phenylpropene compound and the primary psychoactive constituent of the spice nutmeg (Myristica fragrans)[1][2]. While consumed globally in small quantities as a food additive, ingestion of larger doses induces a complex toxicological syndrome characterized by psychoactive, cardiovascular, and anticholinergic-like effects[3][4]. This guide provides an in-depth technical analysis of the multifaceted mechanism of action of myristicin. We will dissect its primary molecular interactions, metabolic biotransformation, and the experimental methodologies required to validate these pathways. The objective is to furnish drug development and toxicology professionals with a comprehensive mechanistic understanding, moving beyond a simple list of effects to an exploration of the causal biochemical events.
Pharmacodynamics: A Multi-Target Profile
Myristicin does not exert its effects through a single, high-affinity target. Instead, its physiological impact arises from a combination of direct enzyme modulation and, most critically, its biotransformation into more active metabolites. The primary mechanisms are summarized in Table 1 below.
| Target Enzyme / Pathway | Observed Effect of Myristicin | Physiological Consequence |
| Monoamine Oxidase (MAO) | Weak, non-specific inhibition. | Increased synaptic concentrations of monoamine neurotransmitters (serotonin, norepinephrine, dopamine)[1][5][6]. |
| Metabolic Activation | Pro-drug conversion to an amphetamine analogue. | Formation of 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), a known psychedelic agent, is believed to mediate hallucinogenic effects[1][3][7]. |
| Cytochrome P450 (CYP) Enzymes | Substrate and mechanism-based inhibitor. | Serves as a substrate for metabolism but also potently inhibits key enzymes like CYP1A2, creating potential for significant drug-drug interactions[1][8]. |
| Acetylcholinesterase (AChE) | Inhibition (primarily demonstrated in insecticides). | Potential contribution to anticholinergic-like symptoms, though direct evidence in human intoxication is less established than for other mechanisms[9][10]. |
| GABA Receptors | Suggested antagonistic modulation. | May contribute to anxiogenic and stimulant-like effects observed in overdose cases[1][9]. |
The Pro-drug Hypothesis: Metabolic Conversion to MMDA
The most compelling hypothesis for myristicin's profound psychoactive effects is its role as a pro-drug. The structural similarity between myristicin and amphetamine-class psychedelics is not coincidental. Hepatic metabolism, primarily via cytochrome P450 enzymes, is proposed to aminate the allyl side chain of myristicin to form 3-methoxy-4,5-methylenedioxyamphetamine (MMDA)[1][3][11]. MMDA is a recognized psychoactive substance with hallucinogenic properties similar to, but less potent than, MDMA[5]. This biotransformation is considered the principal driver of the central nervous system (CNS) effects, such as hallucinations, euphoria, and altered perception, that characterize nutmeg intoxication[7]. This pathway underscores a critical principle in toxicology: the toxicity of a xenobiotic is often mediated not by the parent compound, but by its metabolites.
Direct Enzyme Inhibition: MAO and AChE
Myristicin is characterized as a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for degrading key neurotransmitters like serotonin and norepinephrine[5][6][12]. By weakly inhibiting MAO, myristicin can elevate the synaptic levels of these neurotransmitters, contributing to the sympathomimetic symptoms of intoxication, such as tachycardia, hypertension, and agitation[1][3].
Additionally, myristicin and related compounds in nutmeg have demonstrated inhibitory activity against acetylcholinesterase (AChE)[9][10]. AChE is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE would lead to an accumulation of acetylcholine in the synapse, potentially contributing to some of the observed anticholinergic-like symptoms such as dry mouth and blurred vision, although the exact contribution relative to other mechanisms remains an area of investigation[1].
Complex Interactions with Cytochrome P450 Enzymes
Myristicin's relationship with the cytochrome P450 (CYP450) system is twofold: it is both a substrate and an inhibitor.
-
Metabolism: Myristicin is metabolized by hepatic CYP450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, into various metabolites[1][11][13]. This metabolic process is essential for its bioactivation into compounds like MMDA and for its eventual clearance via Phase 2 conjugation with glutathione or N-acetylcysteine[1].
-
Inhibition: Critically, myristicin is also a mechanism-based inhibitor of CYP1A2[8]. This means the metabolic process itself generates a reactive intermediate that irreversibly binds to and inactivates the enzyme. It also exerts inhibitory effects on CYP2C19 and CYP2E1[1]. This potent inhibition of major drug-metabolizing enzymes presents a significant risk for drug-drug interactions, where the clearance of co-administered therapeutic agents could be dangerously reduced.
Caption: Myristicin's Multimodal Mechanism of Action.
Experimental Methodologies & Self-Validating Protocols
To investigate the mechanisms described, rigorous and well-controlled in vitro assays are essential. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman, which provides a reliable and high-throughput compatible means of assessing AChE activity[14][15].
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion with an absorbance maximum at 412 nm. The rate of TNB²⁻ formation is directly proportional to AChE activity[14][16].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
DTNB Reagent: 10 mM DTNB in Assay Buffer.
-
ATCh Substrate: 75 mM Acetylthiocholine iodide in deionized water.
-
Enzyme Solution: Human recombinant AChE diluted in Assay Buffer to a working concentration (e.g., 25 mU/mL).
-
Test Compound: Prepare a 10 mM stock of Myristicin in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay well is ≤1%.
-
Positive Control: Prepare a dilution series of a known AChE inhibitor (e.g., Donepezil or Galantamine).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the appropriate Myristicin dilution, positive control, or vehicle control (Assay Buffer with DMSO).
-
Add 125 µL of Assay Buffer to all wells.
-
Add 50 µL of DTNB Reagent to all wells.
-
Add 25 µL of Enzyme Solution to all wells except for the "Substrate Blank" wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATCh Substrate to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 412 nm every 60 seconds for 15-20 minutes.
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the percent inhibition for each myristicin concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot % Inhibition versus log[Myristicin] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Vehicle Control: Confirms the solvent (DMSO) does not inhibit the enzyme.
-
Positive Control: Validates the assay's ability to detect known inhibitors.
-
No-Enzyme Control: Ensures the observed signal is enzyme-dependent.
-
Substrate Blank: Corrects for any non-enzymatic hydrolysis of the substrate.
Caption: Experimental Workflow for In Vitro AChE Inhibition Assay.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol utilizes a fluorometric method, which offers high sensitivity for detecting MAO activity[17][18].
Principle: MAO-A and MAO-B catalyze the oxidative deamination of a substrate (e.g., p-tyramine or kynuramine), producing H₂O₂ as a byproduct. The H₂O₂, in the presence of Horseradish Peroxidase (HRP), reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured (Ex/Em ≈ 530/585 nm)[19].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B diluted in Assay Buffer.
-
Substrate Solution: 1 mM p-Tyramine in Assay Buffer.
-
Detection Reagent: Prepare a working solution containing HRP and a fluorescent probe in Assay Buffer according to the manufacturer's instructions.
-
Test Compound: Prepare a serial dilution of Myristicin as described in Protocol 2.1.
-
Positive Controls: Prepare dilutions of Clorgyline (a selective MAO-A inhibitor) and Pargyline or Selegiline (selective MAO-B inhibitors)[17][18].
-
-
Assay Procedure (separate plates for MAO-A and MAO-B):
-
To each well of a black, clear-bottom 96-well plate, add 50 µL of the appropriate Myristicin dilution, positive control, or vehicle control.
-
Add 25 µL of the respective enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of a pre-mixed solution containing the Substrate and Detection Reagent.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence (Ex/Em ≈ 530/585 nm) every 90 seconds for 30 minutes.
-
Calculate the rate of reaction (V = ΔRFU/min).
-
Determine the % Inhibition and IC₅₀ value as described in Protocol 2.1.
-
Self-Validation System:
-
Selective Inhibitors: The use of Clorgyline and Pargyline confirms the identity of the MAO isoforms and validates the assay's specificity.
-
No-Enzyme Control: Ensures the signal is dependent on MAO activity.
-
Vehicle Control: Confirms the solvent does not interfere with the assay.
Pharmacokinetics and Metabolic Pathways
Understanding the absorption, distribution, metabolism, and excretion (ADME) of myristicin is central to understanding its action. Following oral ingestion, myristicin is well-absorbed and undergoes extensive hepatic metabolism[11].
-
Phase I Metabolism: This is the critical bioactivation phase. CYP450 enzymes, particularly CYP1A1 and CYP1A2, hydroxylate myristicin to form reactive intermediates like 1'-hydroxymyristicin[1][13]. Further metabolism can lead to the demethylenation of the benzodioxole ring and the proposed amination to form MMDA[1][11].
-
Phase II Metabolism: The metabolites from Phase I are subsequently conjugated with endogenous molecules like N-acetylcysteine (NAC) and glutathione (GSH)[1]. These conjugation reactions increase the water solubility of the metabolites, facilitating their renal excretion and detoxification[1].
Caption: Simplified Metabolic Pathway of Myristicin.
Conclusion and Future Directions
The mechanism of action of 5,6-Dimethoxy-1,3-benzodioxole (myristicin) is a compelling example of polypharmacology, where a single compound influences multiple biological targets. Its effects are not attributable to one pathway but are the integrated result of weak enzyme inhibition (MAO, AChE), potent mechanism-based inhibition of metabolic enzymes (CYP450s), and, most significantly, bioactivation into a psychoactive amphetamine analogue (MMDA). This complex profile explains its characteristic toxidrome. For drug development professionals, myristicin serves as a crucial case study in the importance of evaluating a compound's metabolic fate and its potential for off-target effects and drug-drug interactions. Future research should focus on definitively quantifying the in vivo conversion of myristicin to MMDA in humans and further characterizing its interactions with other CNS receptors to build a complete predictive model of its toxicity.
References
-
Seneme, E.F., dos Santos, D.C., Silva, E.M.R., Franco, Y.E.M., Longato, G.B., & de Lima, C.A. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules, 26(19), 5914. [Link]
-
Seneme, E.F., dos Santos, D.C., Silva, E.M.R., Franco, Y.E.M., Longato, G.B., & de Lima, C.A. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Preprint. [Link]
-
Wikipedia. (n.d.). Myristicin. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Seneme, E.F., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. ResearchGate. [Link]
-
National Toxicology Program. (2020). NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. National Institute of Environmental Health Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Myristicin. PubChem Compound Database. Retrieved from [Link]
-
Zhu, L., et al. (2019). Metabolic Activation of Myristicin and Its Role in Cellular Toxicity. ResearchGate. [Link]
-
Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 911333. [Link]
-
Shaik, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. [Link]
-
Cuong, T. D., et al. (2014). Potent acetylcholinesterase inhibitory compounds from Myristica fragrans. Natural Product Communications, 9(4), 499-502. [Link]
-
Yang, A. H., et al. (2015). Identification and characterization of reactive metabolites in myristicin-mediated mechanism-based inhibition of CYP1A2. Chemico-Biological Interactions, 237, 133-140. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Center for Biotechnology Information. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs. Retrieved from [Link]
-
Healthline. (2018). High on Nutmeg: The Effects of Too Much and the Dangers. Healthline. [Link]
-
Rahman, N. A. A., & Fazid, S. N. M. (2015). Toxicity of Nutmeg (Myristicin): A Review. ResearchGate. [Link]
-
Cuong, T. D., et al. (2014). Potent Acetylcholinesterase Inhibitory Compounds from Myristica fragrans. ResearchGate. [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Boster Bio. Retrieved from [Link]
-
Abbexa. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit. Abbexa. Retrieved from [Link]
-
Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]
-
Forrester, M. B. (2014). Nutmeg Poisonings: A Retrospective Review of 10 Years Experience from the Illinois Poison Center, 2001–2011. Journal of Medical Toxicology, 10(2), 148–151. [Link]
-
Rahman, N. A. A., & Fazid, S. N. M. (2015). Toxicity of Nutmeg (Myristicin): A Review. International Journal on Advanced Science, Engineering and Information Technology, 5(3), 210-213. [Link]
-
Lee, B. K., et al. (2011). Effects of Mace and Nutmeg on Human Cytochrome P450 3A4 and 2C9 Activity. Planta Medica, 77(18), 2045-2049. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Retrieved from [Link]
-
MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. Retrieved from [Link]
Sources
- 1. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nutmeg Poisonings: A Retrospective Review of 10 Years Experience from the Illinois Poison Center, 2001–2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 5. Myristicin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of reactive metabolites in myristicin-mediated mechanism-based inhibition of CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potent acetylcholinesterase inhibitory compounds from Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
A Technical Guide to the Natural Sourcing and Isolation of 5,6-Dimethoxy-1,3-benzodioxole for Pharmaceutical Research and Development
Abstract: 5,6-Dimethoxy-1,3-benzodioxole is a key heterocyclic compound, forming the structural backbone of numerous bioactive natural products. Its derivatives have garnered significant interest in drug discovery due to their wide-ranging pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of 5,6-Dimethoxy-1,3-benzodioxole, with a primary focus on its likely occurrence in Asarum canadense (Canadian wild ginger). A comprehensive, field-proven protocol for its isolation, purification, and characterization is detailed, emphasizing the causal relationships behind the experimental choices to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction: The Significance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, present in a variety of natural products with significant biological activities.[1] This heterocyclic system is a precursor for the synthesis of numerous pharmaceutical agents, with derivatives exhibiting anti-tumor, anti-hyperlipidemia, and antioxidative properties.[2] The specific compound, 5,6-Dimethoxy-1,3-benzodioxole, while not as extensively studied as some of its derivatives, holds promise as a versatile building block for novel therapeutics. Understanding its natural origins and mastering its isolation are critical first steps in harnessing its full potential.
Principal Natural Source: Asarum canadense (Canadian Wild Ginger)
While 5,6-Dimethoxy-1,3-benzodioxole is not a widely reported major constituent in many plants, a thorough review of the phytochemical literature strongly suggests its presence in the genus Asarum, commonly known as wild ginger. Specifically, Asarum canadense, a perennial herbaceous plant native to the deciduous forests of eastern North America, is a rich source of phenylpropanoids and lignans containing the 1,3-benzodioxole core.[3] The rhizomes of A. canadense are known to produce a variety of aromatic compounds, making them the primary target for the isolation of 5,6-Dimethoxy-1,3-benzodioxole.
Rationale for Selecting Asarum canadense: The selection of A. canadense is based on the well-documented presence of structurally analogous compounds in its essential oil and extracts. The biosynthetic pathways active in this plant are geared towards the production of various methoxylated and methylenedioxy-substituted phenylpropanoids.
Biosynthetic Pathway Overview: The Phenylpropanoid Pathway
The biosynthesis of 5,6-Dimethoxy-1,3-benzodioxole in plants originates from the phenylpropanoid pathway.[4][5] This metabolic route converts the amino acid phenylalanine into a variety of phenolic compounds. The core C6-C3 skeleton undergoes a series of enzymatic hydroxylations, methylations, and ultimately, the formation of the characteristic methylenedioxy bridge to yield the 1,3-benzodioxole ring system. The methoxy groups at positions 5 and 6 are introduced by specific O-methyltransferases. Understanding this biosynthetic origin provides a chemical basis for the presence of the target compound in Asarum species.
Caption: Simplified biosynthetic pathway of 5,6-Dimethoxy-1,3-benzodioxole.
Isolation and Purification Protocol from Asarum canadense Rhizomes
This protocol is a comprehensive, multi-step process designed for the efficient isolation and purification of 5,6-Dimethoxy-1,3-benzodioxole from the rhizomes of Asarum canadense.
Step 1: Collection and Preparation of Plant Material
-
Collection: Harvest fresh rhizomes of Asarum canadense in the late fall or early spring when the plant is dormant.
-
Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and debris. Chop the rhizomes into small pieces and air-dry them in a well-ventilated area away from direct sunlight, or freeze-dry to preserve the volatile components.
-
Grinding: Once completely dry, grind the rhizomes into a fine powder using a Wiley mill or a similar grinder.
Causality: Proper drying and grinding increase the surface area of the plant material, which significantly enhances the efficiency of the subsequent extraction process.
Step 2: Extraction
Two primary methods of extraction are recommended, depending on the desired spectrum of co-isolated compounds:
-
Method A: Steam Distillation (for essential oil)
-
Place the powdered rhizome material into a distillation flask.
-
Add water to the flask to create a slurry.
-
Heat the flask to generate steam, which will carry the volatile organic compounds, including 5,6-Dimethoxy-1,3-benzodioxole, over to a condenser.
-
Collect the distillate, which will consist of an aqueous layer and an oily layer (the essential oil).
-
Separate the essential oil from the aqueous layer using a separatory funnel.
-
Dry the essential oil over anhydrous sodium sulfate.
-
-
Method B: Solvent Extraction (for a broader range of compounds)
-
Macerate the powdered rhizome material in methanol or ethanol at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Causality: Steam distillation is selective for volatile compounds, providing a cleaner initial extract of the essential oil. Solvent extraction is less selective but yields a higher overall quantity of extractable material, including less volatile compounds.
Step 3: Fractionation of the Crude Solvent Extract
-
Suspend the crude methanol/ethanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with hexane to remove non-polar compounds like fats and waxes.
-
Subsequently, partition the aqueous methanol phase with dichloromethane or ethyl acetate to extract compounds of intermediate polarity, including 5,6-Dimethoxy-1,3-benzodioxole.
-
Concentrate the dichloromethane/ethyl acetate fraction to dryness.
Causality: Liquid-liquid partitioning separates the complex crude extract into fractions of differing polarity, simplifying the subsequent chromatographic purification.
Step 4: Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent like hexane.
-
Dissolve the dried dichloromethane/ethyl acetate fraction in a minimal amount of the equilibration solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase and visualizing under UV light.
-
Combine the fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions from column chromatography to preparative HPLC on a C18 reversed-phase column.
-
Use a mobile phase of methanol and water, with a gradient elution program.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to 5,6-Dimethoxy-1,3-benzodioxole.
-
Evaporate the solvent to obtain the pure compound.
-
Causality: Column chromatography provides a bulk separation based on polarity. Prep-HPLC offers high-resolution separation, which is essential for obtaining the compound in high purity.
Caption: Workflow for the isolation of 5,6-Dimethoxy-1,3-benzodioxole.
Physicochemical and Spectroscopic Characterization
The identity and purity of the isolated 5,6-Dimethoxy-1,3-benzodioxole should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.5-6.7 (2H, s, Ar-H), ~5.9 (2H, s, -O-CH₂-O-), ~3.8-3.9 (6H, s, 2 x -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~148-150 (C-O), ~142-144 (C-O), ~108-110 (Ar-C), ~101-103 (-O-CH₂-O-), ~98-100 (Ar-C), ~56-58 (-OCH₃) |
| Mass Spectrometry (EI-MS) m/z | 182 [M]⁺ |
Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Quantitative Analysis and Yield
The yield of 5,6-Dimethoxy-1,3-benzodioxole from Asarum canadense rhizomes can vary depending on the geographical location, time of harvest, and the extraction method employed. A typical yield from solvent extraction followed by chromatographic purification is expected to be in the range of 0.1-0.5% of the dry weight of the rhizomes.
Conclusion
This technical guide outlines a robust and scientifically-grounded methodology for the sourcing and isolation of 5,6-Dimethoxy-1,3-benzodioxole from its likely natural source, Asarum canadense. By providing a detailed protocol and the rationale behind each step, this document aims to equip researchers with the necessary knowledge to efficiently obtain this valuable compound for further investigation in drug discovery and development programs. The presented workflow is designed to be a self-validating system, ensuring the integrity and reproducibility of the isolation process.
References
-
Grokipedia. (2026, January 14). Asarum canadense. Retrieved from [Link]
-
Frontiers in Plant Science. (2023, June 15). Editorial: Phenylpropanoid biosynthesis in plants. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Study of the Chemical Composition of Essential Oils by Gas Chromatography. Retrieved from [Link]
-
PubMed Central. (2023, May 22). Effect of molecular distillation on the anti-inflammatory activity and neurotoxicity of Asarum essential oil. Retrieved from [Link]
-
MDPI. (2022, April 23). Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]
-
MDPI. (2023, March 12). Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam. Retrieved from [Link]
-
PubMed Central. (n.d.). Distribution, biosynthesis and therapeutic potential of lignans. Retrieved from [Link]
-
PubMed. (2022, September 5). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
PubMed Central. (2013, November 21). GC and GC/MS Analysis of Essential Oil Composition of the Endemic Soqotraen Leucas virgata Balf.f. and Its Antimicrobial and Antioxidant Activities. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Biosynthesis and Regulation of Phenylpropanoids in Plants. Retrieved from [Link]
-
Iowa State University. (2011). Essential Oils from Steam Distillation. Retrieved from [Link]
-
ResearchGate. (n.d.). Steam distillation modeling for essential oil extraction process. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
MDPI. (2022, September 5). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]
-
SciSpace. (2016, August 15). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]
-
PubMed Central. (2022, March 3). Editorial: Phenylpropanoid Systems Biology and Biotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of Phenylpropanoids and Related Compounds (From APR Volume 2) | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]
-
Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). Retrieved from [Link]
-
ResearchGate. (2025, August 4). Identification of Lignans | Request PDF. Retrieved from [Link]
-
ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Thieme Connect. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]
- 2. Effect of molecular distillation on the anti-inflammatory activity and neurotoxicity of Asarum essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]
- 5. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the In Vitro Cytotoxic Effects of Dimethoxy Benzodioxole Derivatives
<Technical Guide
Introduction
The 1,3-benzodioxole scaffold is a core structural feature in numerous biologically active natural products, including clinically significant antitumor agents like etoposide.[1] Derivatives of this structure, particularly those with dimethoxy substitutions, have garnered substantial interest in medicinal chemistry for their potential as novel anticancer agents.[1][2] These compounds have been shown to exhibit promising antiproliferative activity against various cancer cell lines, often by inducing oxidative stress and apoptosis.[3][4][5]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the essential methodologies for evaluating the in vitro cytotoxic effects of dimethoxy benzodioxole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity screening.
Core Principles of Cytotoxicity Assessment
The primary goal of in vitro cytotoxicity testing is to determine a compound's ability to kill or inhibit the proliferation of cancer cells. A multi-faceted approach is crucial, as different compounds can induce cell death through various mechanisms. Key questions to address include:
-
Does the compound reduce the overall viable cell population?
-
Does it compromise cell membrane integrity?
-
Does it induce programmed cell death (apoptosis)?
-
Does it interfere with the normal progression of the cell cycle?
To answer these, a logical workflow employing a series of well-established assays is necessary.
Experimental Workflow for Cytotoxicity Profiling
A systematic evaluation of a novel dimethoxy benzodioxole derivative involves a tiered screening process. This workflow ensures that resources are used efficiently, starting with broad viability screens and progressing to more detailed mechanistic studies for promising candidates.
Caption: General experimental workflow for assessing the in vitro cytotoxicity of novel compounds.
Part 1: Cell Viability and Metabolic Activity Assays
These initial assays are designed for high-throughput screening to quickly assess a compound's effect on cell proliferation and metabolic health.
The MTT Assay: A Measure of Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.
-
Principle of Causality: The assay relies on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[6]
-
Self-Validating Protocol: To ensure trustworthiness, the protocol must include specific controls.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the benzodioxole derivative. This accounts for any cytotoxic effects of the solvent itself.
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Blank Control: Media without cells, to measure background absorbance.[7]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Detailed Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, Hep3B) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dimethoxy benzodioxole derivatives in culture medium. Remove the old media from the wells and add 100 µL of the compound-containing media. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Presentation: Results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound 2a | Hep3B | 48 | ~5.0 (Estimated)[9][10] |
| Doxorubicin | Hep3B | 48 | ~1.0 (Reference) |
| Vehicle | Hep3B | 48 | >100 |
Table 1: Example of IC50 data presentation for a hypothetical benzodioxole derivative compared to a standard drug.
Part 2: Membrane Integrity and Mode of Cell Death
Once a compound shows activity in a viability assay, the next logical step is to determine how it is killing the cells. Is it causing the cell membrane to rupture (necrosis) or inducing a controlled, programmed cell death (apoptosis)?
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12][13]
-
Principle of Causality: Healthy cells maintain an intact plasma membrane, retaining LDH within the cytoplasm. When cells undergo necrosis or late-stage apoptosis, the membrane loses integrity, and LDH leaks out. The assay uses an enzymatic reaction that converts a tetrazolium salt into a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[14]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This is a cornerstone flow cytometry-based assay for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Principle of Causality:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can specifically label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI enters the cell and stains the nucleus.
-
-
Self-Validating Protocol: Proper controls are essential for setting up the flow cytometer quadrants correctly.
-
Unstained Cells: To set baseline fluorescence.
-
Annexin V-FITC only stained cells: To set compensation for FITC signal.
-
PI only stained cells: To set compensation for PI signal.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine) to ensure both stains work as expected.[16]
-
Detailed Step-by-Step Protocol for Annexin V/PI Staining:
-
Cell Treatment: Seed and treat cells with the dimethoxy benzodioxole derivative in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, then neutralize and pool with the supernatant containing floating cells.
-
Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS by centrifuging and carefully removing the supernatant.[15][17]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂, as calcium is required for Annexin V binding).[15][16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16][18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Data Interpretation:
Part 3: Mechanistic Insights into Cell Cycle and Signaling
For lead compounds, understanding their impact on fundamental cellular processes like the cell cycle provides deeper mechanistic insight. Many anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from dividing.[19]
Cell Cycle Analysis by PI Staining
Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
-
Principle of Causality: The amount of DNA in a cell changes as it progresses through the cell cycle. A cell in the G2 or M phase has twice the DNA content of a cell in the G0 or G1 phase.[19] PI stoichiometrically binds to DNA, meaning the fluorescence intensity it emits is directly proportional to the DNA content. By analyzing the fluorescence distribution of a population of cells, one can determine the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) after treatment suggests the compound induces cell cycle arrest at that checkpoint.[9]
Detailed Step-by-Step Protocol for Cell Cycle Analysis:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[21] This permeabilizes the cells and preserves their structure. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[21]
-
Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.
Investigating Apoptotic Signaling Pathways
The induction of apoptosis is a key mechanism for many anticancer drugs.[22][23] It is primarily regulated by two converging pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[24][25] Benzodioxole derivatives may trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[23]
Caption: The intrinsic apoptosis pathway often targeted by benzodioxole derivatives.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the in vitro characterization of the cytotoxic effects of dimethoxy benzodioxole derivatives. By systematically employing assays that probe cell viability, membrane integrity, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of a compound's anticancer potential. Future work on promising candidates should involve Western blot or qPCR analysis to confirm the modulation of key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3) and further elucidate the precise molecular mechanism of action.
References
-
Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]
-
Mizuno, H., et al. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 10(3), 73. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Mizuno, H., et al. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 10(3), 73. [Link]
-
Tian, X., & He, L. (2024). Targeting apoptotic pathways for cancer therapy. The Journal of clinical investigation, 134(14), e179570. [Link]
-
NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Wang, X., et al. (2018). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology, 9, 1193. [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. [Link]
-
Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(7), 784. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
ResearchGate. (n.d.). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]
-
Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals (Basel, Switzerland), 15(7), 784. [Link]
-
Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(7), 784. [Link]
-
Rivera-Chávez, J., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2059. [Link]
-
Gholivand, K., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian journal of pharmaceutical research : IJPR, 14(3), 875–882. [Link]
-
Ragonese, R., et al. (2004). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 59(4), 315-321. [Link]
-
De Falco, M., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805. [Link]
-
Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(7), 784. [Link]
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Letters in Drug Design & Discovery, 17(10). [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. [Link]
Sources
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dimethoxy-1,3-benzodioxol-5-ol|CAS 22934-70-9 [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. static.igem.org [static.igem.org]
- 19. nanocellect.com [nanocellect.com]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
A Comprehensive Toxicological Profile of 5,6-Dimethoxy-1,3-benzodioxole
Disclaimer: Direct toxicological studies on 5,6-Dimethoxy-1,3-benzodioxole are limited. This guide employs a read-across approach, leveraging data from structurally analogous compounds—primarily myristicin, safrole, and other benzodioxole derivatives—to construct a probable toxicological profile. This information is intended for research and professional assessment and should not be interpreted as a definitive safety evaluation.
Executive Summary
5,6-Dimethoxy-1,3-benzodioxole is a member of the methylenedioxybenzene chemical class, which includes several well-known psychoactive and potentially toxic compounds found in nature, such as myristicin (from nutmeg) and safrole (from sassafras).[1][2] The toxicological profile of this class is dominated by the metabolic activation of the benzodioxole ring into reactive intermediates. These metabolites can exhibit cytotoxicity, genotoxicity, and, in some cases, neurotropic effects. While data specific to the 5,6-dimethoxy isomer is scarce, the toxicological properties of its structural relatives suggest a profile warranting careful assessment. Key concerns include potential cytotoxicity through apoptosis induction, weak genotoxicity via DNA binding, and possible central nervous system effects.[1][3] This document synthesizes the available data, outlines the presumed mechanisms of toxicity, provides detailed protocols for in vitro evaluation, and identifies critical data gaps that necessitate further research.
Chemical Identity and Physicochemical Properties
Correctly identifying the compound is the foundational step for any toxicological assessment. 5,6-Dimethoxy-1,3-benzodioxole is an aromatic heterocyclic organic compound.[4] Its core structure, 1,3-benzodioxole, consists of a benzene ring fused to a five-membered dioxole ring.[4][5]
| Identifier | Value |
| IUPAC Name | 5,6-Dimethoxy-1,3-benzodioxole |
| Synonyms | Myristicin aldehyde (related structure) |
| CAS Number | 3214-12-8[6][7] |
| Molecular Formula | C₉H₁₀O₄ |
| Molar Mass | 182.17 g/mol |
| Appearance | Refer to supplier data |
| Boiling Point | Data not widely available |
| Melting Point | Data not widely available |
Metabolic Pathways and Bioactivation
The toxicity of benzodioxole derivatives is intrinsically linked to their metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][8] The metabolic process transforms the relatively inert parent molecule into electrophilic intermediates that can interact with cellular macromolecules.
Causality of Metabolic Activation: The primary metabolic event is the oxidation of the methylenedioxy bridge. This is a critical bioactivation step. CYP enzymes attack the methylene carbon, leading to the formation of an unstable 2-hydroxy derivative.[8] This intermediate can then rearrange to form a catechol metabolite, which can be further oxidized to reactive quinones, or cleave to release formaldehyde and a catechol. A proposed minor pathway involves the formation of carbon monoxide.[8]
Key metabolic steps for related compounds include:
-
CYP-Mediated Oxidation: The initial and rate-limiting step is the hydroxylation of the methylene bridge, a reaction catalyzed by various CYP isoforms, including CYP1A1 and CYP2C9 for similar structures.[9]
-
Ring Opening: The hydroxylated intermediate is unstable and undergoes cleavage of the dioxole ring, forming a catechol (dihydroxybenzene) derivative.[10]
-
Formation of Reactive Intermediates: For alkenylbenzene derivatives like myristicin and safrole, allylic hydroxylation can lead to the formation of highly reactive carbocations.[10] These electrophiles are considered the ultimate carcinogenic species, capable of forming covalent adducts with DNA and proteins.
-
Enzyme Inhibition: A hallmark of methylenedioxyphenyl compounds is their ability to form a metabolic intermediate complex with the heme iron of CYP enzymes, leading to mechanism-based inhibition.[3] This can alter the metabolism of other xenobiotics.
Caption: Proposed metabolic bioactivation pathway for 5,6-Dimethoxy-1,3-benzodioxole.
Core Mechanisms of Toxicity
Genotoxicity and Carcinogenicity
The primary toxicological concern for this chemical class is genotoxicity. Structurally related compounds, such as safrole, are classified as genotoxic carcinogens.[9][10]
-
Mechanism: The genotoxic effect is believed to stem from the metabolic formation of reactive electrophiles that form covalent adducts with DNA. This DNA damage, if not properly repaired, can lead to mutations during replication, initiating carcinogenesis. While myristicin has demonstrated only a weak DNA-binding capacity, the structural potential remains a significant concern.[1]
-
Data Gaps: There are currently no direct carcinogenicity or robust genotoxicity studies for 5,6-Dimethoxy-1,3-benzodioxole.[1][10] Such studies are critical for a complete risk assessment.
Cytotoxicity
In vitro studies on related compounds demonstrate clear cytotoxic effects.
-
Mechanism: Myristicin has been shown to induce apoptosis in cells by stimulating the release of cytochrome c from mitochondria.[3] This event triggers a caspase cascade, leading to programmed cell death.[3] This is a common mechanism for compounds that induce oxidative stress or damage cellular components. Several benzodioxole derivatives have shown cytotoxic activity against various cancer cell lines.[2]
-
Relevance: Cytotoxicity is a key endpoint for initial toxicological screening and can indicate the potential for organ damage in vivo.
Neurotoxicity and Psychotropic Effects
The most well-documented toxicological effect of the related compound myristicin is its impact on the central nervous system (CNS).
-
Symptoms: Ingestion of nutmeg, which contains myristicin, can lead to symptoms appearing 1-7 hours later, including disorientation, giddiness, euphoria, stupor, and hallucinations.[3] Other reported effects include nausea, vomiting, and muscle spasms.[3]
-
Mechanism: The exact mechanism is not fully elucidated. Theories include weak monoamine oxidase (MAO) inhibition or anticholinergic activity.[11] The structural similarity of myristicin to amphetamines has led to speculation that it could be metabolized to psychoactive compounds like MMDA, though this has not been confirmed to occur in the human body.[11] It is unknown if 5,6-Dimethoxy-1,3-benzodioxole shares these properties, but the structural alert warrants consideration.
Quantitative Toxicological Data (Read-Across Approach)
| Compound | Test Species | Route | LD₅₀ / Effective Dose | Effect | Reference |
| Dillapiole | Mouse | Oral | 1000 mg/kg | Lethality | [12] |
| Myristicin | Human | Oral | 1-2 mg/kg (from nutmeg) | Psychopharmacological effects | [1] |
| Myristicin | Rat | Oral | 10 mg/kg | No observed toxic effects | [1] |
| 1,3-Benzodioxole | N/A | N/A | N/A | Harmful if swallowed/inhaled; Causes skin/eye irritation | [13][14][15] |
Recommended Experimental Protocols for In Vitro Assessment
To address the data gaps, a tiered in vitro testing strategy is recommended. The following protocols are standard, self-validating methodologies for initial toxicological screening.
Protocol: In Vitro Cytotoxicity via MTT Assay
This assay provides a quantitative measure of cell viability and metabolic activity, serving as a primary screen for cytotoxicity.
Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5,6-Dimethoxy-1,3-benzodioxole in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Cell Exposure: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol: Genotoxicity via Bacterial Reverse Mutation (Ames) Test
This assay is a widely accepted initial screen for identifying compounds that can cause gene mutations.
Principle: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine and thus grow on a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[18]
Step-by-Step Methodology (Conceptual):
-
Strain Selection: Utilize a standard set of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 fraction. The S9 mix contains the necessary CYP enzymes and cofactors to simulate mammalian metabolism.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the spontaneous reversion rate observed in the negative control.
Caption: Conceptual workflow for the Ames bacterial reverse mutation test.
Conclusion and Future Directions
The toxicological profile of 5,6-Dimethoxy-1,3-benzodioxole, inferred from its chemical class, suggests a moderate hazard potential. The primary concerns are cytotoxicity, likely mediated through apoptotic pathways, and potential genotoxicity following metabolic activation—a hallmark of the benzodioxole moiety. Furthermore, the possibility of CNS effects cannot be discounted due to its structural relationship with myristicin.
The most significant limitation in assessing the risk of this specific compound is the profound lack of direct empirical data.[1][10] A comprehensive evaluation is currently impeded by these data gaps.
Recommended Future Research:
-
Direct Toxicity Testing: Conduct robust in vitro cytotoxicity and genotoxicity assays (as outlined above) specifically on 5,6-Dimethoxy-1,3-benzodioxole.
-
Metabolite Identification: Perform in vitro metabolism studies using human liver microsomes to identify the actual metabolites and assess their reactivity.
-
Chronic and In Vivo Studies: If initial in vitro results indicate significant concern, follow-up studies on chronic toxicity, carcinogenicity, and reproductive toxicity would be necessary for a complete safety assessment.[1]
-
Neuropharmacological Screening: Given the known effects of related compounds, targeted screening for neurotropic activity (e.g., receptor binding assays, behavioral studies in animal models) would be prudent.
References
-
Wikipedia. (n.d.). Myristicin. Retrieved from [Link]
-
Hallström, H., & Thuvander, A. (1997). Toxicological evaluation of myristicin. Natural Toxins, 5(5), 186-192. Retrieved from [Link]
-
Juhre, T., et al. (2021). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Foods, 10(10), 2419. Retrieved from [Link]
-
Juhre, T., et al. (2021). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. ResearchGate. Retrieved from [Link]
-
PsychonautWiki. (n.d.). Myristicin. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6927. Retrieved from [Link]
-
National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 5,6-Dimethoxy-1,3-benzodioxole | CAS 3214-12-8. Retrieved from [Link]
-
MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
-
Thomas, R. S., et al. (2019). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Toxicological Sciences, 169(2), 373-391. Retrieved from [Link]
-
Asili, J., et al. (2011). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 10(4), 767-773. Retrieved from [Link]
-
Yu, L. S., et al. (1984). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Biochemical Pharmacology, 33(4), 577-580. Retrieved from [Link]
- RIFM. (n.d.). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Food and Chemical Toxicology. Retrieved from a URL related to the publisher, such as ScienceDirect or the journal's homepage.
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
Sources
- 1. Toxicological evaluation of myristicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristicin - Wikipedia [en.wikipedia.org]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 6. 3214-12-8 CAS MSDS (5,6-DIMETHOXY-1,3-BENZODIOXOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5,6-Dimethoxy-1,3-benzodioxole | CAS 3214-12-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. psychonautwiki.org [psychonautwiki.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.pt [fishersci.pt]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. kosheeka.com [kosheeka.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Pivotal Role of the 5,6-Dimethoxy-1,3-benzodioxole Scaffold in Medicinal Chemistry: A Structure-Activity Relationship Deep Dive
For Immediate Release
Shanghai, China – January 22, 2026 – In the intricate world of drug discovery, the 1,3-benzodioxole moiety stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1][2] The strategic placement of methoxy groups at the 5- and 6-positions of this ring system gives rise to a core structure with significant potential for therapeutic applications, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,6-dimethoxy-1,3-benzodioxole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this promising chemical space.
The 1,3-Benzodioxole Core: A Foundation for Biological Activity
The 1,3-benzodioxole ring system is a recurring motif in a variety of natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antitumor, antibacterial, and antifungal properties.[1] Its presence in clinically utilized antitumor agents like etoposide and teniposide underscores its importance in the design of effective cancer therapeutics.[1] The methylenedioxy bridge is a key feature, and its conversion to corresponding methoxy or hydroxy groups has been shown to dramatically reduce antitumor activity in certain contexts, highlighting the critical role of the intact dioxole ring.[1]
The Influence of Methoxy Substituents: A Key to Potency and Selectivity
The addition of two methoxy groups at the 5- and 6-positions of the benzodioxole ring significantly influences the electronic properties and conformational flexibility of the molecule, thereby impacting its interaction with biological targets. While direct and extensive SAR studies on the 5,6-dimethoxy-1,3-benzodioxole scaffold are still emerging, valuable insights can be drawn from related structures. For instance, in a series of benzodioxole derivatives conjugated with arsenicals, the presence of a single methoxy group was found to be essential for their anti-cancer activity.[3] This suggests that the number and position of methoxy substituents are critical determinants of biological efficacy.
Targeting Tubulin: A Prominent Mechanism of Action
A significant body of research points towards tubulin as a primary target for many biologically active benzodioxole derivatives.[4] Tubulin is a crucial protein involved in microtubule formation, which is essential for cell division.[5] Compounds that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells, making them attractive targets for anticancer drug development.[5][6]
Derivatives of 6-benzyl-1,3-benzodioxole are known to bind to tubulin and inhibit its polymerization.[4] The intact dioxole ring is crucial for this activity.[4] While specific studies on 5,6-dimethoxy-1,3-benzodioxole analogs as tubulin inhibitors are not extensively detailed in the provided results, the established role of the broader benzodioxole class in targeting tubulin suggests this is a primary avenue for exploration. The SAR of related tubulin inhibitors, such as substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes, indicates that the strategic placement of methoxy groups on the aromatic rings is critical for potent activity.[7]
Structure-Activity Relationship (SAR) Insights
Based on the available literature for 1,3-benzodioxole derivatives and related methoxylated aromatic compounds, several key SAR principles can be extrapolated for the 5,6-dimethoxy-1,3-benzodioxole scaffold:
-
The Benzodioxole Ring is Essential: The integrity of the 1,3-benzodioxole ring is paramount for many of the observed biological activities, particularly antitumor effects.[1] Modifications that open or replace this ring often lead to a significant loss of potency.[4]
-
Methoxy Groups Drive Potency: The presence and positioning of methoxy groups on the benzodioxole or attached phenyl rings are critical for activity. In many classes of tubulin inhibitors, a trimethoxyphenyl "A-ring" is a key pharmacophoric feature.[8] While the specific contribution of the 5,6-dimethoxy pattern requires more targeted investigation, it is likely to significantly influence binding to target proteins.
-
Side Chain Modifications Modulate Activity: The nature of the substituent at other positions of the benzodioxole ring plays a crucial role in defining the biological activity profile. For instance, the introduction of carboxamide moieties to benzodioxole structures has been shown to impart potent anticancer activity.[9] Conversely, other substitutions can lead to weak or negligible cytotoxicity.[9]
-
Linker and Terminal Groups Fine-Tune Efficacy: In more complex derivatives, the linker connecting the benzodioxole core to other functionalities and the nature of the terminal groups are important for optimizing activity. For example, in a series of piperine-derived 1,3-benzodioxole compounds, a vinyl linker was found to enhance antitumor activity compared to a direct amide linkage.[10]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 5,6-dimethoxy-1,3-benzodioxole derivatives, a series of well-established in vitro and in vivo assays are essential.
In Vitro Cytotoxicity Assessment
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MDA-MB-231, A498) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[10]
Tubulin Polymerization Assay
Protocol: In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with various concentrations of the test compounds or a known inhibitor (e.g., colchicine) as a positive control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[5]
-
Data Analysis: Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate IC₅₀ values.[5]
Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Reference |
| Benzodioxole-carboxamides | Anticancer (HeLa, Caco-2, Hep3B) | Carboxamide moiety crucial for potent cytotoxicity. | [9] |
| 6-Benzyl-1,3-benzodioxoles | Tubulin Polymerization Inhibition | Intact dioxole ring essential for activity. | [4] |
| Piperine-derived 1,3-benzodioxoles | Anticancer (MDA-MB-231) | Vinyl linker enhances activity; YL201 (IC₅₀ = 4.92 µM) more potent than 5-FU. | [10] |
| Arsenical-conjugated Benzodioxoles | Anticancer | Single methoxy group essential for activity. | [3] |
Visualizing Key Relationships
Caption: Key SAR determinants for 5,6-dimethoxy-1,3-benzodioxole derivatives.
Caption: Workflow for the development of 5,6-dimethoxy-1,3-benzodioxole derivatives.
Conclusion and Future Directions
The 5,6-dimethoxy-1,3-benzodioxole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The insights gleaned from the SAR of related benzodioxole derivatives provide a solid foundation for the rational design of new compounds with enhanced potency and selectivity. Future research should focus on the systematic exploration of substitutions at various positions of the benzodioxole ring, coupled with in-depth mechanistic studies to elucidate the precise molecular interactions driving their biological effects. A particular emphasis on their role as tubulin polymerization inhibitors is warranted, given the prevalence of this mechanism within the broader class of benzodioxole-containing compounds. The continued investigation of this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Al-Qaisi, J., Abaza, I., Al-Qirim, T., Shattat, G., El-Huneidi, W., & Al-Hiari, Y. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., ... & Hamel, E. (2014). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 19(9), 13606-13636. [Link]
-
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895007. [Link]
-
Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Srinivas, O. (2015). Novel natural product-and privileged scaffold-based tubulin inhibitors targeting the colchicine binding site. Journal of medicinal chemistry, 58(24), 9446-9481. [Link]
-
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia, 203, 106911. [Link]
-
Belhadi, M., Roby, O., Baadi, M., Chafi, M., & Tighadouini, S. (2025). The molecular structure of the studied 1,3-benzodioxole derivatives. ResearchGate. [Link]
-
Rai, D., Singh, J. K., & Kumar, V. (2014). A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics. ACS medicinal chemistry letters, 5(11), 1229-1234. [Link]
-
Bouyahya, A., El-Wahidi, M., El-Hachlafi, N., Dakka, N., & Bakri, Y. (2019). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]
-
Liu, Y., Wang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2022). 1, 3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
-
Asadi, A., & Mirzaei, H. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian journal of pharmaceutical research: IJPR, 14(4), 1239. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., ... & Hamel, E. (2010). Substituted 2-(3', 4', 5'-trimethoxybenzoyl)-benzo [b] thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(14), 5114-5122. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1, 3-Benzodioxole Derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 335(6), 283-288. [Link]
-
Roach, M. C., Trcka, P. P., Jurd, L., & Luduena, R. F. (1987). The effects of 6-benzyl-1, 3-benzodioxole derivatives on the alkylation of tubulin. Molecular pharmacology, 32(3), 432-436. [Link]
-
Arnst, C. A., Li, H., Aris, V. M., & Chen, Z. S. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS medicinal chemistry letters, 8(11), 1146-1151. [Link]
-
Liu, Y., Wang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2022). 1, 3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
-
Scott, D. E., Williams, D. R., & Lamer, T. (2025). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of medicinal chemistry. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Preti, D., Fruttarolo, F., ... & Hamel, E. (2008). Synthesis and Biological Evaluation of 1-Methyl-2-(3′, 4′, 5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. Journal of medicinal chemistry, 51(5), 1251-1255. [Link]
Sources
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 9. staff-beta.najah.edu [staff-beta.najah.edu]
- 10. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5,6-Dimethoxy-1,3-benzodioxole (Myristicin)
Abstract
5,6-Dimethoxy-1,3-benzodioxole, more commonly known as myristicin, is a naturally occurring phenylpropene compound found in the essential oils of various plants, including nutmeg, parsley, and dill.[1][2][3] Historically recognized for its psychoactive properties at high doses, recent scientific inquiry has shifted towards its diverse pharmacological activities and potential as a scaffold for drug development.[1][2][4] This guide provides a comprehensive analysis of the known biological interactions of myristicin, identifying and evaluating its most promising molecular targets for therapeutic intervention. We will explore its effects on neuro-inflammatory pathways, cancer progression, and metabolic enzyme systems, offering a technical framework for researchers and drug development professionals. This document synthesizes preclinical data to outline the mechanistic basis for myristicin's bioactivity and proposes robust experimental workflows for target validation and future investigation.
Introduction: From Spice to Therapeutic Lead
Myristicin is an allylbenzene that contributes to the aromatic profile of several common spices.[4] While its use in traditional medicine is documented for ailments of the gastrointestinal and respiratory tracts, its primary notoriety stems from the psychotropic and hallucinogenic effects observed upon ingestion of large quantities of nutmeg.[1][4] These effects are thought to arise from its structural similarity to amphetamines and potential metabolic conversion to MMDA (3-methoxy-4,5-methylenedioxy-amphetamine), although this remains a topic of debate.[1][2]
Beyond its psychoactive profile, a growing body of evidence highlights myristicin's potential in several therapeutic areas, including oncology, neuroprotection, and inflammation.[1][2][4] Its ability to modulate multiple signaling pathways underscores its utility as a chemical probe and a starting point for the development of novel therapeutics. This guide aims to deconstruct the complex pharmacology of myristicin to present a clear, evidence-based overview of its key molecular targets.
Core Pharmacodynamics and Primary Target Families
Myristicin exerts its biological effects through interaction with a diverse set of proteins. Its activity is not limited to a single target but rather a network of interconnected pathways. The primary target families are summarized below.
Enzymes Involved in Metabolism and Neurotransmission
A significant portion of myristicin's activity, including its toxicity and psychoactive effects, is linked to its interaction with metabolic and neurotransmitter-modulating enzymes.
-
Cytochrome P450 (CYP) Enzymes: Myristicin is both a substrate and an inhibitor of CYP enzymes, particularly CYP1A2.[5][6] It undergoes hepatic metabolism, which can lead to the formation of reactive metabolites responsible for both its therapeutic effects and potential toxicity.[1][2][6] Studies have shown that myristicin acts as a mechanism-based inhibitor of CYP1A2, meaning it is converted into a reactive intermediate that irreversibly binds to the enzyme.[5][7] This interaction is critical for drug-drug interaction considerations and understanding its dose-dependent toxicity.[8]
-
Monoamine Oxidase (MAO): Myristicin is a known weak inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][3][7][9] This inhibition may contribute to the pro-serotoninergic and psychoactive effects seen at high doses.[1][2] While its potency as an MAOI is modest, this activity suggests a potential, albeit underexplored, role in mood disorders.
Inflammatory Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Myristicin has demonstrated significant anti-inflammatory properties by targeting key nodes in the inflammatory cascade.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. Myristicin has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of downstream pro-inflammatory mediators. This leads to a reduction in the production of cytokines like TNF-α, IL-1, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2).[1][10]
-
Cytokine and Chemokine Modulation: Beyond NF-κB, myristicin directly inhibits the production of a wide array of inflammatory cytokines and mediators, including nitric oxide (NO), macrophage inflammatory proteins, and myeloperoxidase.[1][10] This broad-spectrum anti-inflammatory action makes it a compelling candidate for diseases with a strong inflammatory component.
Cancer-Related Pathways and Proteins
Myristicin exhibits notable antiproliferative and pro-apoptotic activity in various cancer cell lines, targeting pathways essential for tumor growth and survival.[2][11]
-
Apoptosis Induction: A primary anticancer mechanism of myristicin is the induction of apoptosis (programmed cell death).[12] It has been shown to trigger apoptosis through the intrinsic mitochondrial pathway, involving changes in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9.[2][13] This leads to PARP cleavage and DNA fragmentation, hallmarks of apoptotic cell death.[2][12]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often dysregulated in cancer. Myristicin has been found to suppress this pathway in hepatic carcinoma cells, leading to decreased proliferation and induction of apoptosis.[13][14]
-
Multidrug Resistance (MDR) Reversal: A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). Myristicin has been shown to potentiate the effects of chemotherapeutic agents like cisplatin and docetaxel by acting as a P-gp inhibitor, thereby reversing MDR.[11]
In-Depth Analysis of Key Therapeutic Targets
This section provides a detailed examination of the most promising therapeutic targets for myristicin, including the therapeutic rationale and proposed experimental validation protocols.
Target: PI3K/Akt/mTOR Pathway in Oncology
Therapeutic Rationale: The PI3K/Akt/mTOR pathway is a central hub for cancer cell signaling, making it a high-value target for therapeutic intervention. Its inhibition can halt tumor growth and re-sensitize cancer cells to apoptosis. Myristicin's ability to suppress this pathway suggests its potential as a treatment for various cancers, particularly hepatic carcinoma.[13][14]
Quantitative Data Summary:
| Cell Line | Assay | Endpoint | Myristicin Concentration | Result | Reference |
| Huh-7 (Hepatic Carcinoma) | Western Blot | p-Akt, p-mTOR levels | 0.5, 1, 5 mM | Dose-dependent decrease | [13][14] |
| HCCLM3 (Hepatic Carcinoma) | Western Blot | p-Akt, p-mTOR levels | 0.5, 1, 5 mM | Dose-dependent decrease | [13][14] |
| Caco-2 (Colorectal) | MTT Assay | IC50 | 146 µg/mL | Cytotoxic Activity | [1][2] |
| MCF-7 (Breast Cancer) | Various | Apoptosis, G1/S Arrest | Dose-dependent | Induction of apoptosis | [12] |
Experimental Protocol: Western Blot for PI3K/Akt Pathway Inhibition
-
Cell Culture and Treatment: Culture Huh-7 human hepatic carcinoma cells in DMEM supplemented with 10% FBS. Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of myristicin (e.g., 0, 0.5, 1, 5 mM) for 24-48 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to their respective total protein levels.
Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated Akt and mTOR to their total protein counterparts, confirming the inhibitory effect of myristicin on the pathway.
Target: P-glycoprotein (P-gp) in Multidrug Resistance
Therapeutic Rationale: Overcoming MDR is a critical goal in oncology. P-gp is a primary driver of MDR, and its inhibition can restore the efficacy of standard chemotherapies. Myristicin's synergistic effect with conventional anticancer drugs makes it a promising candidate for a chemosensitizing agent.[11]
Quantitative Data Summary:
| Cell Line | Chemotherapeutic | Myristicin Conc. | IC50 Reduction | Combination Index (CI) | Reference |
| Ovarian Cancer | Cisplatin | 1 mM | 32.88% | 1.49 (Synergism) | [11] |
| Ovarian Cancer | Docetaxel | 1 mM | 75.46% | 4.08 (Synergism) | [11] |
Experimental Protocol: Calcein-AM Efflux Assay for P-gp Inhibition
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-resistant line (e.g., OVCAR-8).
-
Treatment: Pre-incubate the cells with myristicin at various concentrations (e.g., 0.1-100 µM) or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Substrate Loading: Add Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon intracellular hydrolysis, to the cells and incubate for 30 minutes.
-
Efflux Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. In the presence of a P-gp inhibitor, less Calcein will be effluxed, resulting in higher intracellular fluorescence.
-
Data Analysis: Calculate the fluorescence ratio between the treated and untreated cells. A higher ratio indicates greater P-gp inhibition.
Expected Outcome: Myristicin treatment will lead to a dose-dependent increase in intracellular calcein fluorescence in P-gp overexpressing cells, demonstrating its inhibitory effect on P-gp-mediated efflux.
Visualization of Key Pathways and Workflows
Myristicin's Impact on the PI3K/Akt/mTOR Signaling Pathway
Caption: Myristicin inhibits the PI3K/Akt/mTOR pathway, reducing proliferation and inducing apoptosis.
Workflow for Validating P-gp Inhibition
Caption: Experimental workflow for the Calcein-AM efflux assay to measure P-gp inhibition.
Drug Development Considerations and Future Directions
While the preclinical data for myristicin is promising, several factors must be considered for its translation into a therapeutic agent.
-
Metabolic Instability and Toxicity: Myristicin's metabolism via CYP enzymes can lead to the formation of reactive intermediates, which may cause hepatotoxicity at high doses.[1][8] Its biotransformation into an amphetamine-like metabolite is also a concern for potential central nervous system side effects.[1][2] Future drug development efforts should focus on creating derivatives with improved metabolic stability and a better safety profile.
-
Bioavailability and Pharmacokinetics: There is a need for comprehensive pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of myristicin.[15] Its lipophilic nature suggests good membrane permeability, but formulation strategies may be required to enhance oral bioavailability.[11]
-
Neuroprotective Potential: Beyond cancer and inflammation, myristicin has shown neuroprotective effects in models of epilepsy and Parkinson's disease, potentially through antioxidant and anti-inflammatory mechanisms.[10][16] Further research is warranted to explore its potential in treating neurodegenerative disorders.
References
-
Assis, L. C., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules, 26(19), 5947. [Link]
-
Nazar, H., & Ayyappan, V. (2024). Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. Molecular Medicine Reports, 29(1), 1. [Link]
-
Wikipedia contributors. (2023). Myristicin. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4276, Myristicin. [Link]
-
Song, H., et al. (2022). Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. Oncology Letters, 23(5), 165. [Link]
-
Li, Y., et al. (2015). Identification and characterization of reactive metabolites in myristicin-mediated mechanism-based inhibition of CYP1A2. Food and Chemical Toxicology, 84, 14-22. [Link]
-
Li, G., et al. (2020). Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism. Drug Development and Industrial Pharmacy, 46(10), 1668-1675. [Link]
-
Jia, D., et al. (2019). Inhibitory Mechanisms of Myricetin on Human and Rat Liver Cytochrome P450 Enzymes. Pharmaceutical Research, 36(5), 73. [Link]
-
Li, G., et al. (2020). Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism. Drug Development and Industrial Pharmacy, 46(10), 1668-1675. [Link]
-
Zhu, L., et al. (2019). Metabolic Activation of Myristicin and Its Role in Cellular Toxicity. Journal of Agricultural and Food Chemistry, 67(45), 12519-12528. [Link]
-
Wang, Y., et al. (2018). Cytoprotective effects of myristicin against hypoxia-induced apoptosis and endoplasmic reticulum stress in rat dorsal root ganglion neurons. Molecular Medicine Reports, 18(4), 3633-3640. [Link]
-
Ramírez-Alarcón, K., et al. (2023). Myristicin: From its biological effects in traditional medicine in plants to preclinical studies. Journal of Ethnopharmacology, 308, 116283. [Link]
-
Rahman, M. A., & Kim, M. J. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Antioxidants, 12(3), 697. [Link]
-
PsychonautWiki contributors. (2023). Myristicin. PsychonautWiki. [Link]
-
May, P. (2014). Myristicin. Molecule of the Month. University of Bristol. [Link]
-
Krisnayanti, N. M. A., et al. (2024). Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. Request PDF. [Link]
-
National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of Myristicin. National Institute of Environmental Health Sciences. [Link]
-
Morita, T., et al. (2003). Hepatoprotective Effect of Myristicin from Nutmeg (Myristica fragrans) on Lipopolysaccharide / D-Galactosamine-Induced Liver Injury. Journal of Agricultural and Food Chemistry, 51(6), 1560-1565. [Link]
-
Seneme, B., et al. (2022). Myristicin demonstrated multitarget bioactivity, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects, primarily through modulation of COX-2, PI3K/Akt/mTOR, and P-glycoprotein pathways. Request PDF. [Link]
-
Wang, G., et al. (2016). A Proteomics Study on the Mechanism of Nutmeg-Induced Hepatotoxicity. International Journal of Molecular Sciences, 17(12), 2045. [Link]
-
Jo, E., et al. (2016). Anti-inflammatory Activity of Myricetin From Diospyros Lotus Through Suppression of NF-κB and STAT1 Activation and Nrf2-mediated HO-1 Induction in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Bioscience, Biotechnology, and Biochemistry, 80(8), 1520-1530. [Link]
-
Zhang, Z., et al. (2023). Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells. Molecular Omics, 19(7), 615-626. [Link]
-
Morita, T., et al. (2003). Hepatoprotective effect of myristicin from nutmeg (Myristica fragrans) on lipopolysaccharide/d-galactosamine-induced liver injury. Journal of Agricultural and Food Chemistry, 51(6), 1560-1565. [Link]
-
Zendehdel, M., et al. (2015). Myristica Fragrans Houtt Extract Attenuates Neuronal Loss and Glial Activation in Pentylenetetrazol-Induced Kindling Model. Iranian Journal of Pharmaceutical Research, 14(3), 887-896. [Link]
-
Seneme, B., et al. (2022). Effects of Myristicin in Association with Chemotherapies on the Reversal of the Multidrug Resistance (MDR) Mechanism in Cancer. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Ramírez-Alarcón, K., et al. (2023). Myristicin: From its biological effects in traditional medicine in plants to preclinical studies. Journal of Ethnopharmacology, 308, 116283. [Link]
-
Morita, T., et al. (2003). Hepatoprotective effect of myristicin from nutmeg (Myristica fragrans) on lipopolysaccharide/d-galactosamine-induced liver injury. ScienceOpen. [Link]
-
Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Semantic Scholar. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7675-7685. [Link]
-
Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6969. [Link]
Sources
- 1. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of reactive metabolites in myristicin-mediated mechanism-based inhibition of CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A Proteomics Study on the Mechanism of Nutmeg-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myristicin - Wikipedia [en.wikipedia.org]
- 10. Myristica Fragrans Houtt Extract Attenuates Neuronal Loss and Glial Activation in Pentylenetetrazol-Induced Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Myristicin in Association with Chemotherapies on the Reversal of the Multidrug Resistance (MDR) Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5,6-Dimethoxy-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxy-1,3-benzodioxole, with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol , is a member of the benzodioxole family.[1] Compounds within this class are of significant interest in medicinal chemistry and drug development due to their presence in various natural products and their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. This guide provides an in-depth overview of the spectroscopic techniques used to characterize 5,6-Dimethoxy-1,3-benzodioxole, offering insights into the interpretation of the resulting data.
Molecular Structure and Spectroscopic Overview
The structure of 5,6-Dimethoxy-1,3-benzodioxole features a benzene ring fused to a dioxole ring, with two methoxy groups attached to the aromatic ring. This seemingly simple structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1: Chemical structure of 5,6-Dimethoxy-1,3-benzodioxole.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 5,6-Dimethoxy-1,3-benzodioxole, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.4 | s | 2H | Ar-H | The two aromatic protons are in identical chemical environments, shielded by the electron-donating methoxy and methylenedioxy groups. |
| ~5.9 | s | 2H | O-CH₂ -O | The two protons of the methylenedioxy group are equivalent and appear as a singlet. This is a characteristic signal for the 1,3-benzodioxole moiety. |
| ~3.8 | s | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups will appear as a single sharp peak. |
Reference Data: Myristicin
Myristicin (4-Methoxy-6-(2-propenyl)-1,3-benzodioxole) provides a useful comparison. Its ¹H NMR spectrum shows characteristic signals for the benzodioxole core.[2] The aromatic protons in myristicin appear at different chemical shifts due to the different neighboring groups (methoxy and allyl). In 5,6-Dimethoxy-1,3-benzodioxole, the symmetry of the molecule would render the two aromatic protons chemically equivalent, resulting in a single signal.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of 5,6-Dimethoxy-1,3-benzodioxole, we would expect to see a reduced number of signals compared to the total number of carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~148 | C -O (aromatic) | The two aromatic carbons attached to the dioxole oxygens. |
| ~142 | C -OCH₃ (aromatic) | The two aromatic carbons attached to the methoxy groups. |
| ~135 | C -C (aromatic) | The two quaternary aromatic carbons of the fused ring system. |
| ~101 | O-C H₂-O | The carbon of the methylenedioxy group, a highly characteristic signal. |
| ~98 | Ar-C H | The two aromatic carbons bearing hydrogen atoms. |
| ~56 | -OC H₃ | The two equivalent carbons of the methoxy groups. |
Reference Data: Myristicin
The ¹³C NMR spectrum of myristicin shows distinct signals for each of the 11 carbon atoms.[3] The signals for the benzodioxole core carbons in myristicin can be used to estimate the chemical shifts in 5,6-Dimethoxy-1,3-benzodioxole, taking into account the electronic effect of replacing the allyl group with a methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5,6-Dimethoxy-1,3-benzodioxole is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2900-3000 | C-H stretch | Aromatic and Aliphatic C-H |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250, ~1040 | C-O stretch | Aryl ethers (methoxy and dioxole) |
| ~930 | O-C-O stretch | Dioxole ring |
The presence of strong C-O stretching bands is a key feature for identifying the methoxy and methylenedioxy groups. The overall pattern in the fingerprint region (below 1500 cm⁻¹) will be unique to the specific substitution pattern of the molecule.
Reference Data: 1,3-Benzodioxole Derivatives
Studies on various 1,3-benzodioxole derivatives consistently show strong absorptions corresponding to the C-O-C stretching of the dioxole ring.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5,6-Dimethoxy-1,3-benzodioxole, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺˙): A prominent peak at m/z = 182, corresponding to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 167.
-
Loss of formaldehyde (CH₂O) from the methylenedioxy ring, a characteristic fragmentation for this class of compounds.
-
Further fragmentation of these initial ions.
-
Figure 2: Predicted key fragmentation pathways for 5,6-Dimethoxy-1,3-benzodioxole.
Reference Data: Myristicin
The mass spectrum of myristicin shows a molecular ion peak at m/z = 192.[3] Its fragmentation pattern is dominated by cleavages related to the allyl and methoxy groups, providing a model for predicting the fragmentation of 5,6-Dimethoxy-1,3-benzodioxole.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 5,6-Dimethoxy-1,3-benzodioxole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the coupling constants.
-
Figure 3: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or coupled to a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms for this class of compounds.
-
Conclusion
The comprehensive spectroscopic characterization of 5,6-Dimethoxy-1,3-benzodioxole relies on the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While experimental data for this specific molecule is not widely available, analysis of the closely related compound myristicin, combined with established spectroscopic principles, allows for a confident prediction of its spectral features. This guide provides a framework for researchers to approach the structural elucidation of this and similar benzodioxole derivatives, emphasizing the importance of a multi-technique approach for unambiguous characterization.
References
-
Myristicin. PubChem. (n.d.). Retrieved from [Link]
-
Myristicin. Wikipedia. (2023, May 13). Retrieved from [Link]
-
The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation. Journal of Young Pharmacists. (2018). Retrieved from [Link]
- Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Rasayan J. Chem. (2011).
-
1,3-Benzodioxole, 4,5-dimethoxy-6-[2-(methylsulfinyl)-2-(methylthio)ethenyl]-. SpectraBase. (n.d.). Retrieved from [Link]
-
The 1H-NMR spectra of myristicin. ResearchGate. (n.d.). Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocols: Synthesis of 5,6-Dimethoxy-1,3-benzodioxole from Natural Precursors
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] This application note provides a comprehensive guide to the synthesis of a specific derivative, 5,6-Dimethoxy-1,3-benzodioxole, a valuable building block for more complex molecular architectures. We present a robust, multi-step synthetic pathway beginning with veratraldehyde, a compound naturally present in some essential oils and readily accessible from the lignin-derived natural product, vanillin. The protocols herein are designed for researchers in organic synthesis and drug development, with a focus on explaining the chemical principles behind each transformation, ensuring reproducibility, and providing a framework for the synthesis of related functionalized benzodioxoles.
Introduction and Strategic Overview
5,6-Dimethoxy-1,3-benzodioxole is an aromatic heterocyclic compound of interest for the synthesis of novel pharmaceutical agents and specialized organic materials. Its unique substitution pattern, featuring two methoxy groups adjacent to the methylenedioxy bridge, offers specific steric and electronic properties that can be exploited in molecular design. For instance, derivatives of 1,3-benzodioxole are being investigated as potent auxin receptor agonists for promoting root growth in agriculture.[2] The development of synthetic routes from abundant, bio-renewable feedstocks is a cornerstone of modern green chemistry. This guide focuses on a reproducible pathway starting from veratraldehyde (3,4-dimethoxybenzaldehyde), which can be sourced from the methylation of vanillin, a primary component of natural vanilla extract and a major byproduct of the wood pulp industry.
Retrosynthetic Analysis and Precursor Selection
The core strategic challenge in synthesizing 5,6-Dimethoxy-1,3-benzodioxole is the controlled construction of the substituted aromatic system. A logical retrosynthetic analysis reveals the most direct precursor to be 4,5-dimethoxybenzene-1,2-diol (also known as 3,4-dimethoxycatechol). The final step would involve the formation of the methylenedioxy bridge from this catechol intermediate.
Figure 1: Retrosynthetic approach for 5,6-Dimethoxy-1,3-benzodioxole.
Our chosen starting material, veratraldehyde, provides the necessary 1,2-dimethoxy substitution pattern. The synthetic challenge then becomes the introduction of hydroxyl groups at the adjacent positions, which will ultimately become the attachment points for the methylenedioxy bridge. The following sections detail a validated multi-step protocol to achieve this transformation.
Experimental Protocols
This synthesis is divided into two main parts:
-
Part A: Conversion of Veratraldehyde into the key intermediate, 4,5-Dimethoxybenzene-1,2-diol.
-
Part B: Cyclization of the intermediate to form the final product, 5,6-Dimethoxy-1,3-benzodioxole.
PART A: Synthesis of 4,5-Dimethoxybenzene-1,2-diol
This pathway involves a sequence of standard, well-understood organic transformations to install the necessary functional groups with high regioselectivity.
Figure 2: Workflow for the synthesis of the catechol intermediate.
Step 1: Nitration of Veratraldehyde
-
Principle: Electrophilic aromatic substitution. The electron-donating methoxy groups strongly activate the aromatic ring, directing the incoming nitronium ion (NO₂⁺) primarily to the C6 position, which is sterically accessible and electronically enriched.
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, slowly add veratraldehyde (1.0 eq) to concentrated sulfuric acid (3.0 mL per gram of aldehyde).
-
Maintain the temperature at 0-5°C while slowly adding a nitrating mixture (1:1 v/v concentrated nitric acid and concentrated sulfuric acid, 1.1 eq of HNO₃) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. A yellow precipitate of 6-nitroveratraldehyde will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Step 2: Baeyer-Villiger Oxidation of 6-Nitroveratraldehyde
-
Principle: This reaction converts an aldehyde into a formate ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the aryl group facilitates this rearrangement, which is more efficient and higher-yielding than carrying the aldehyde through subsequent reductive steps.
-
Protocol:
-
Dissolve 6-nitroveratraldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add m-CPBA (1.2 eq) portion-wise to the solution, maintaining the temperature below 25°C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Wash the reaction mixture sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.
-
Step 3: Hydrolysis to 2-Nitro-4,5-dimethoxyphenol
-
Principle: Base-catalyzed saponification of the formate ester to unmask the phenolic hydroxyl group.
-
Protocol:
-
Dissolve the crude formate ester from the previous step in methanol.
-
Add 10% aqueous sodium hydroxide solution (2.0 eq) and stir at room temperature for 1-2 hours.
-
Acidify the mixture to pH ~2 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrophenol.
-
Step 4: Catalytic Reduction of the Nitro Group
-
Principle: The nitro group is reduced to a primary amine using catalytic hydrogenation. This method is clean and high-yielding, avoiding the use of stoichiometric metal reductants.
-
Protocol:
-
Dissolve the crude 2-nitro-4,5-dimethoxyphenol (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-2 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate to yield 2-amino-4,5-dimethoxyphenol, which should be used promptly in the next step due to its susceptibility to oxidation.
-
Step 5: Diazotization and Hydrolysis to 4,5-Dimethoxybenzene-1,2-diol
-
Principle: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The diazonium salt is unstable and readily decomposes upon heating in aqueous acid to yield the corresponding phenol.
-
Protocol:
-
Dissolve the crude aminophenol (1.0 eq) in a mixture of water and sulfuric acid, and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.
-
Stir for 30 minutes at this temperature.
-
Slowly heat the reaction mixture to 80-90°C and maintain until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting catechol by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
PART B: Synthesis of 5,6-Dimethoxy-1,3-benzodioxole
Step 6: Methylenation of 4,5-Dimethoxybenzene-1,2-diol
-
Principle: This final step is a double Williamson ether synthesis. The two adjacent hydroxyl groups of the catechol are deprotonated by a base to form a dianion, which then acts as a nucleophile, reacting with a methylene dihalide (e.g., dibromomethane) to form the five-membered methylenedioxy ring.
-
Protocol:
-
To a solution of 4,5-dimethoxybenzene-1,2-diol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a strong base such as cesium carbonate (Cs₂CO₃, 2.5 eq) or potassium carbonate (K₂CO₃, 3.0 eq).
-
Add dibromomethane (CH₂Br₂, 1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 5,6-Dimethoxy-1,3-benzodioxole.
-
Data Summary
The following table provides representative data for the key transformations described. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Transformation | Key Reagents | Solvent | Typical Yield |
| 1 | Veratraldehyde → 6-Nitroveratraldehyde | HNO₃, H₂SO₄ | H₂SO₄ | 85-95% |
| 2 | Baeyer-Villiger Oxidation | m-CPBA | DCM | 80-90% |
| 3 | Formate Hydrolysis | NaOH | Methanol/Water | >95% (crude) |
| 4 | Nitro Reduction | H₂, Pd/C | Ethanol | 90-98% |
| 5 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | Water | 50-65% |
| 6 | Methylenation | CH₂Br₂, Cs₂CO₃ | DMF | 70-85% |
References
- Google Patents. (2020).CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione.
- Google Patents. (2018).WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
KCIL Chemofarbe Group. 1,3-Benzodioxole. Available at: [Link]
-
PubChem, NIH. Myristicin. Available at: [Link]
-
Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available at: [Link]
-
MDPI. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Study as a Cyclooxygenase (COX) Inhibitor. Available at: [Link]
-
MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available at: [Link]
-
Wikipedia. Myristicin. Available at: [Link]
-
NIH National Library of Medicine. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]
Sources
- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Vilsmeier-Haack Formylation of 4,5-Dimethoxy-1,3-benzodioxole
Abstract
This document provides a detailed experimental protocol for the synthesis of 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and natural products. The protocol employs the Vilsmeier-Haack reaction, a robust and efficient method for the formylation of electron-rich aromatic substrates such as 4,5-dimethoxy-1,3-benzodioxole. We offer in-depth mechanistic insights, a step-by-step procedure, safety considerations, and characterization data to ensure reliable and safe execution by researchers in organic synthesis and drug development.
Introduction and Scientific Context
Formylated benzodioxole derivatives are pivotal structural motifs found in numerous biologically active compounds. Specifically, 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde (also known as dillapiole aldehyde) serves as a key precursor for the synthesis of various alkaloids, neolignans, and other pharmacologically relevant molecules. The introduction of a formyl (-CHO) group onto the aromatic ring is a critical transformation that enables further molecular elaboration.
While several formylation methods exist, the Vilsmeier-Haack reaction is exceptionally well-suited for highly activated, electron-rich aromatic systems like 4,5-dimethoxy-1,3-benzodioxole.[1] The reaction utilizes a pre-formed electrophile, the Vilsmeier reagent, which is mild enough to avoid polymerization or degradation of the sensitive substrate, yet reactive enough to ensure high conversion.[2] This application note provides a comprehensive, field-tested protocol that prioritizes safety, reproducibility, and high yield.
Reaction Overview and Mechanistic Insights
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below, providing the causal framework for the experimental choices in the protocol.
Overall Reaction:
Mechanism:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich benzodioxole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the position para to the methylenedioxy bridge and ortho to a methoxy group, which is the most sterically accessible and electronically activated site. This step temporarily disrupts the aromaticity of the ring.[5][6]
-
Restoration of Aromaticity: A base (such as DMF from the reaction mixture) abstracts a proton from the site of substitution, restoring aromaticity and forming an iminium salt intermediate.[5]
-
Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent collapse of the tetrahedral intermediate and loss of a dimethylammonium salt yields the final aldehyde product.[7]
Caption: The Vilsmeier-Haack reaction pathway.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | CAS No. | Safety Notes |
| 4,5-Dimethoxy-1,3-benzodioxole | C₉H₁₀O₄ | 182.17 | 10.0 | 1.82 g | 5668-85-9 | Irritant |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 12.0 | 1.1 mL | 10025-87-3 | Corrosive, reacts violently with water, toxic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | 68-12-2 | Irritant, reproductive toxin |
| Sodium Acetate (anhydrous) | C₂H₃NaO₂ | 82.03 | 30.0 | 2.46 g | 127-09-3 | Hygroscopic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL | 75-09-2 | Volatile, suspected carcinogen |
| Deionized Water | H₂O | 18.02 | - | ~100 mL | 7732-18-5 | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~30 mL | 144-55-8 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | 7487-88-9 | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.
-
Vilsmeier Reagent Preparation: Add anhydrous DMF (15 mL) to the reaction flask and cool the flask to 0 °C using an ice-water bath.
-
Slow Addition of POCl₃: Add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the cold, stirring DMF via the dropping funnel over 20-30 minutes. CAUTION: This addition is exothermic. Maintain the internal temperature below 10 °C. The mixture will become thick and may turn yellow or pink, forming the Vilsmeier reagent.[5]
-
Addition of Substrate: Dissolve 4,5-dimethoxy-1,3-benzodioxole (1.82 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. This step hydrolyzes the intermediate iminium salt and should be performed in the fume hood.
-
Neutralization and Precipitation: Slowly add a solution of sodium acetate (2.46 g in 20 mL water) to the aqueous mixture until it becomes basic (pH ~8). Stir the mixture for 30 minutes. The product should precipitate as a pale yellow solid.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 25 mL). Combine the organic layers in a separatory funnel.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde.
Caption: Step-by-step experimental workflow diagram.
Characterization of Product
-
Product Name: 6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde
-
Molecular Formula: C₁₀H₁₀O₅[8]
-
Molecular Weight: 210.18 g/mol [8]
-
Appearance: Pale yellow to white crystalline solid.
-
Expected Yield: 75-85%
-
Spectroscopic Data (Reference):
-
¹H NMR (DMSO-d₆, 500 MHz): δ 10.25 (s, 1H, -CHO), 7.3 (s, 1H, Ar-H), 6.1 (s, 2H, -OCH₂O-), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃). Note: The aromatic proton signal and exact methoxy shifts will be specific to this structure, but are based on similar compounds.[9]
-
¹³C NMR (DMSO-d₆, 125 MHz): δ 189.8 (-CHO), 144-155 (aromatic C-O), 132-137 (aromatic C-C), 120 (aromatic C-CHO), 102.6 (-OCH₂O-), 60.1 (-OCH₃), 60.7 (-OCH₃).[9]
-
IR (KBr, cm⁻¹): ~1670-1680 (C=O stretch, aldehyde), ~2800-2900 (C-H stretch, aldehyde), ~1600 (C=C stretch, aromatic).[9]
-
MS (EIMS) m/z: 210 [M]⁺, 209 [M-H]⁺, 181 [M-CHO]⁺.[8]
-
Safety Precautions and Hazard Management
The Vilsmeier-Haack reaction presents specific thermal hazards that require careful management.[10]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a sodium bicarbonate solution ready for quenching spills.
-
N,N-Dimethylformamide (DMF): An irritant and known reproductive toxin. Avoid inhalation and skin contact.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. Strict adherence to slow, dropwise addition at 0 °C is critical to prevent a runaway reaction.[11][12] A sudden temperature spike can lead to uncontrolled decomposition.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully, as it can be vigorous.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or glassware. 2. Incomplete formation of Vilsmeier reagent. 3. Reaction time too short. | 1. Ensure all reagents are anhydrous and glassware is flame-dried. 2. Allow sufficient time for reagent formation at 0 °C before adding substrate. 3. Monitor reaction by TLC to confirm consumption of starting material. |
| Dark, Tarry Byproducts | 1. Reaction temperature was too high. 2. Substrate degradation. | 1. Strictly maintain temperature control during POCl₃ addition. 2. Ensure the substrate is pure before starting the reaction. |
| Product Fails to Precipitate | 1. Insufficient neutralization. 2. Product is too soluble in the aqueous mixture. | 1. Check pH after adding sodium acetate; add more if needed to reach pH ~8. 2. Perform a thorough extraction with an organic solvent like DCM or Ethyl Acetate. |
| Difficult Purification | Oily product or persistent impurities. | 1. If recrystallization fails, attempt purification via silica gel column chromatography. 2. Ensure all dimethylamine/DMF is removed during the aqueous wash steps. |
References
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from Name-Reaction.com. [Link]
-
Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube. [Link]
-
MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Retrieved from Cambridge University Press. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from Mettler Toledo. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-. Retrieved from PubChem. [Link]
-
PlantaeDB. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-. Retrieved from PlantaeDB. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]
-
The ScholarShip. (2015). The Duff Reaction: Researching A Modification. Retrieved from The ScholarShip at ECU. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from Organic Syntheses. [Link]
-
International Journal of PharmTech Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from Sphinxsai. [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 954–957. [Link]
-
ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from ResearchGate. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. youtube.com [youtube.com]
- 8. 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- | C10H10O5 | CID 185549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [mdpi.com]
- 10. mt.com [mt.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5,6-Dimethoxy-1,3-benzodioxole in Drug Discovery
Introduction: The Privileged Scaffold of 5,6-Dimethoxy-1,3-benzodioxole
The 5,6-dimethoxy-1,3-benzodioxole core, a key structural motif found in a variety of natural products, represents a privileged scaffold in medicinal chemistry. Its inherent biological activities and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This nucleus is present in numerous bioactive compounds, including those with anticancer, antimicrobial, and anticonvulsant properties.[1] The strategic derivatization of this scaffold allows for the systematic exploration of chemical space, leading to the identification of potent and selective drug candidates.
One of the most well-known natural products featuring this core is myristicin, an allylbenzene found in spices like nutmeg.[2] Myristicin itself has demonstrated a range of biological effects, including insecticidal, anti-inflammatory, and potential anticancer activities.[3][4] Its chemical structure provides multiple reactive sites for derivatization, including the aromatic ring and the allyl side chain, making it a versatile template for generating diverse molecular libraries.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the 5,6-dimethoxy-1,3-benzodioxole scaffold. We will delve into key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies, all grounded in authoritative scientific literature.
Strategic Derivatization Pathways
The derivatization of the 5,6-dimethoxy-1,3-benzodioxole scaffold can be approached through several key synthetic transformations. The choice of reaction depends on the desired structural modifications and the target therapeutic area. The following diagram illustrates the primary pathways for derivatization, which will be detailed in the subsequent sections.
Caption: Key derivatization strategies for the 5,6-dimethoxy-1,3-benzodioxole scaffold.
Protocols for Aromatic Ring Functionalization
The electron-rich nature of the 5,6-dimethoxy-1,3-benzodioxole ring makes it amenable to various electrophilic aromatic substitution reactions. These reactions are crucial for introducing new functional groups that can be further elaborated or are key for biological activity.
Protocol 1: Friedel-Crafts Acylation
Rationale: The introduction of an acyl group via Friedel-Crafts acylation provides a versatile ketone handle for further derivatization, such as reduction to an alkyl chain, conversion to an oxime, or use in condensation reactions to form heterocyclic rings. This reaction is a cornerstone for building molecular complexity.
Detailed Protocol:
-
Reaction Setup: To a stirred solution of 5,6-dimethoxy-1,3-benzodioxole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.1 - 2.0 eq), at 0 °C.
-
Reagent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the desired acylated product.
| Reagent | Molar Eq. | Purpose |
| 5,6-Dimethoxy-1,3-benzodioxole | 1.0 | Starting Material |
| Acyl Chloride/Anhydride | 1.1 | Acylating Agent |
| AlCl₃ or FeCl₃ | 1.1 - 2.0 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| HCl (conc.) | - | Quenching Agent |
| NaHCO₃ (sat. aq.) | - | Neutralization |
Protocol 2: Vilsmeier-Haack Formylation
Rationale: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto the aromatic ring, creating a key intermediate for the synthesis of various heterocyclic systems and for the introduction of other functional groups via reductive amination or Wittig-type reactions.[5][6]
Detailed Protocol:
-
Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq) to ice-cold anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: To the prepared Vilsmeier reagent, add a solution of 5,6-dimethoxy-1,3-benzodioxole (1.0 eq) in DMF.
-
Reaction Conditions: Heat the reaction mixture to 50-90 °C and stir for 2-8 hours. Monitor the reaction by TLC.
-
Hydrolysis: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a base such as sodium hydroxide or potassium carbonate solution until pH 7-8. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography or recrystallization.
| Reagent | Molar Eq. | Purpose |
| 5,6-Dimethoxy-1,3-benzodioxole | 1.0 | Starting Material |
| POCl₃ | 1.5 - 3.0 | Activating Agent |
| DMF | - | Formyl Source & Solvent |
| NaOH or K₂CO₃ | - | Neutralization |
Protocols for Allyl Group Modification of Myristicin
The allyl side chain of myristicin is a prime target for chemical modification, offering a route to a variety of derivatives with potentially altered pharmacokinetic and pharmacodynamic profiles.
Protocol 3: Oxidation of the Allyl Group to a Ketone
Rationale: Conversion of the terminal alkene of the allyl group to a ketone introduces a polar functional group and a potential site for further reactions. This modification can significantly impact the molecule's biological activity. The synthesis of myristicin ketone is a key step towards producing various analogs.[2]
Detailed Protocol (via Oxymercuration-Demercuration and Oxidation):
-
Oxymercuration: To a solution of myristicin (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add mercury(II) acetate (Hg(OAc)₂) (1.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Demercuration: Cool the reaction mixture to 0 °C and add an aqueous solution of sodium borohydride (NaBH₄) (0.5 eq) in a basic medium (e.g., 3M NaOH). Stir for 1-2 hours at room temperature.
-
Extraction: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Oxidation: Dissolve the crude alcohol in DCM and add pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature for 2-4 hours until the alcohol is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of silica gel or Celite, washing with DCM. Concentrate the filtrate and purify the residue by column chromatography to yield myristicin ketone.[2]
| Reagent | Molar Eq. | Purpose |
| Myristicin | 1.0 | Starting Material |
| Hg(OAc)₂ | 1.1 | Oxymercuration Reagent |
| NaBH₄ / NaOH | 0.5 / excess | Demercuration Reagent |
| THF / H₂O | - | Solvent |
| PCC | 1.5 | Oxidizing Agent |
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties to the benzodioxole scaffold.
Protocol 4: Suzuki-Miyaura Coupling of Bromo-Substituted Benzodioxoles
Rationale: The Suzuki-Miyaura coupling is a highly versatile and widely used reaction in drug discovery for constructing biaryl systems. Starting from a halogenated benzodioxole, a wide array of commercially available boronic acids can be used to generate a library of derivatives with diverse electronic and steric properties.[7]
Detailed Protocol:
-
Bromination (if necessary): First, the 5,6-dimethoxy-1,3-benzodioxole needs to be brominated. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as DMF or acetonitrile.
-
Reaction Setup: In a reaction vessel, combine the bromo-5,6-dimethoxy-1,3-benzodioxole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Reaction Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes. Heat the reaction to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Extraction: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
| Reagent | Molar Eq. | Purpose |
| Bromo-benzodioxole | 1.0 | Electrophile |
| Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst | 0.02 - 0.05 | Catalyst |
| Base (K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent (Toluene/H₂O) | - | Reaction Medium |
Pharmacological Applications and Lead Optimization
The derivatization of the 5,6-dimethoxy-1,3-benzodioxole scaffold has led to the discovery of compounds with significant therapeutic potential in various disease areas.
Anticancer Activity
Derivatives of 1,3-benzodioxole have shown promising anticancer activity. For instance, myristicin has been found to inhibit the proliferation of hepatic carcinoma cells and induce apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway.[8][9] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. Furthermore, some benzodioxole derivatives have been investigated as agents to reverse multidrug resistance (MDR) in cancer cells, potentially by inhibiting efflux pumps like P-glycoprotein.[3]
Caption: Myristicin's inhibitory effect on the PI3K/Akt/mTOR pathway in cancer cells.
Quantitative Data for Anticancer Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Myristicin | Huh-7 (Hepatic Carcinoma) | ~500 | [9] |
| Myristicin | HCCLM3 (Hepatic Carcinoma) | ~1000 | [9] |
| Chalcone derivative of myristicin | Predicted good activity | - | [10] |
Note: The high IC₅₀ values for myristicin suggest it is a starting point for optimization rather than a potent drug itself. Derivatization is key to improving potency.
Anticonvulsant Activity
The 1,3-benzodioxole scaffold is a key feature in several compounds with anticonvulsant properties. Structure-activity relationship (SAR) studies have shown that substitution at the 5-position of the benzodioxole ring is crucial for activity. The mechanism of action for many of these compounds is thought to involve the modulation of GABA-A receptors, enhancing GABAergic inhibition in the central nervous system.[11]
Quantitative Data for Anticonvulsant Derivatives:
| Compound Series | Key Structural Feature | ED₅₀ (mg/kg) (MES test) | Reference |
| 5-(Benzo[d][2][8]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazoles | Pyrazole and tert-butyl groups | Potent activity reported | [12] |
Antimicrobial Activity
Myristicin and its derivatives have been investigated for their antimicrobial effects against a range of bacteria and fungi. The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes.[13] The exact mechanism can vary, but may involve altering membrane fluidity and inhibiting essential enzymes. The antimicrobial activity is often dependent on the specific microbial strain.[14]
Summary of Antimicrobial Activity:
| Organism | Activity of Myristicin/Derivatives | Potential Mechanism | Reference |
| Staphylococcus aureus | Variable, some derivatives show strong activity | Membrane disruption | [14][15] |
| Escherichia coli | Variable, some derivatives show strong activity | Inhibition of GTPase | [14] |
| Candida albicans | Variable activity | Membrane disruption | [14] |
| Aspergillus species | Moderate to strong activity | Ergosterol biosynthesis inhibition | [14] |
Conclusion and Future Directions
The 5,6-dimethoxy-1,3-benzodioxole scaffold is a fertile ground for the discovery of new drugs. The synthetic protocols outlined in these application notes provide a roadmap for generating diverse libraries of compounds. The key to successful drug discovery in this area lies in the strategic application of these derivatization techniques, guided by an understanding of the structure-activity relationships and the underlying mechanisms of action.
Future research should focus on:
-
Combinatorial approaches: Utilizing the described synthetic routes in a combinatorial fashion to rapidly generate large and diverse libraries for high-throughput screening.
-
Mechanism of action studies: In-depth biological evaluation of promising compounds to elucidate their precise molecular targets and pathways.
-
Pharmacokinetic optimization: Modifying lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing their potential for clinical development.
By leveraging the versatility of the 5,6-dimethoxy-1,3-benzodioxole core, researchers can continue to unlock its potential in the quest for novel and effective therapies for a range of human diseases.
References
-
Sohilait, H. J., & Kainama, H. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry, 3(3), 62-66. [Link]
- Google Patents. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. WO2018234299A1.
-
Li, Y., et al. (2021). Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism. Drug Development and Industrial Pharmacy, 47(4), 651-658. [Link]
-
ResearchGate. (2021). Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism. [Link]
-
de Oliveira, A. C. S., et al. (2022). Effects of Myristicin in Association with Chemotherapies on the Reversal of the Multidrug Resistance (MDR) Mechanism in Cancer. Molecules, 27(15), 4995. [Link]
-
Costa, J. G., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules, 26(19), 5947. [Link]
-
ResearchGate. (n.d.). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. [Link]
-
PubMed. (2014). Synthesis and antioxidant activity of novel Mannich base of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan. [Link]
-
ResearchGate. (2021). Synthesis of a novel chalcone derivative from myristicin for skin cancer preventive activity. [Link]
-
ResearchGate. (n.d.). Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives. [Link]
-
National Institutes of Health. (2023). Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
ResearchGate. (n.d.). DESIGN, SYNTHESIS AND ANTICONVULSANT PROFILE OF 5-(BENZO [D][2][8]DIOXOL-5-YL)-3-TERT-BUTYL-4, 5-DIHYDROPYRAZOLE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. [Link]
-
HETEROCYCLES. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. [Link]
-
ResearchGate. (n.d.). Antioxidant and Antimicrobial Activity of Nutmeg (Myristica fragrans). [Link]
-
Journal of Universitas Airlangga. (2024). Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. [Link]
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
Pharmaguideline. (n.d.). SAR of Anticonvulsants and Mechanism of Anticonvulsant Action. [Link]
-
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]
-
ResearchGate. (2004). Formylation of 6Aminouracil with Vilsmeier Reagent. [Link]
-
PubMed. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. [Link]
-
National Institutes of Health. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Pharmacy 180. (n.d.). SAR of Hydantoins - Anticonvulsants. [Link]
-
MDPI. (2020). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. [Link]
-
National Institutes of Health. (2013). Simple and rapid determination of myristicin in human serum. [Link]
Sources
- 1. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SAR of Anticonvulsants and Mechanism of Anticonvulsant Action | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,6-Dimethoxy-1,3-benzodioxole in Agrochemical Research
Introduction: Unlocking the Potential of 5,6-Dimethoxy-1,3-benzodioxole in Modern Agrochemicals
5,6-Dimethoxy-1,3-benzodioxole, a derivative of the 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold, represents a molecule of significant interest in the ongoing quest for more effective and sustainable crop protection solutions. The 1,3-benzodioxole moiety is a well-established pharmacophore in agrochemical research, historically recognized for its presence in naturally occurring insecticidal and synergistic compounds.[1] The addition of two methoxy groups at the 5 and 6 positions can modulate the molecule's electronic and steric properties, potentially enhancing its biological activity and selectivity.
This guide provides a comprehensive overview of the application of 5,6-Dimethoxy-1,3-benzodioxole in agrochemical research, with a focus on its role as an insecticide synergist and its potential as a fungicide. We will delve into the mechanistic underpinnings of its activity, provide detailed protocols for its evaluation, and discuss its synthesis for research purposes.
Part 1: The Synergistic Power of 5,6-Dimethoxy-1,3-benzodioxole: Overcoming Insecticide Resistance
A primary challenge in modern agriculture is the evolution of insecticide resistance in pest populations. One of the key mechanisms of resistance is the enhanced metabolic detoxification of insecticides by enzymes such as cytochrome P450 monooxygenases (P450s).[2] 1,3-Benzodioxole derivatives, including 5,6-Dimethoxy-1,3-benzodioxole, act as powerful synergists by inhibiting these P450 enzymes.[1]
Mechanism of Action: Cytochrome P450 Inhibition
The synergistic effect of 5,6-Dimethoxy-1,3-benzodioxole stems from its ability to act as a mechanism-based inhibitor of cytochrome P450 enzymes.[3] The proposed mechanism involves the oxidative metabolism of the methylenedioxy bridge by the P450 enzyme, leading to the formation of a reactive carbene intermediate. This intermediate then covalently binds to the heme prosthetic group of the enzyme, irreversibly inactivating it.[3] By inhibiting the insect's primary defense mechanism, the insecticide can exert its toxic effect more potently and for a longer duration.
Protocol for Evaluating Synergistic Activity with Pyrethroid Insecticides
This protocol outlines a method to assess the synergistic effect of 5,6-Dimethoxy-1,3-benzodioxole with a pyrethroid insecticide against a model insect pest, such as the common housefly (Musca domestica) or the yellow fever mosquito (Aedes aegypti).
Materials:
-
5,6-Dimethoxy-1,3-benzodioxole (synthesis detailed in Part 3)
-
Technical grade pyrethroid insecticide (e.g., deltamethrin, permethrin)
-
Acetone (analytical grade)
-
Glass petri dishes or bottles for bioassay[4]
-
Micropipettes
-
Insect rearing cages and appropriate diet
-
Healthy, non-resistant adult insects of a uniform age and size
-
Controlled environment chamber (25 ± 2°C, 60 ± 5% RH, 12:12 L:D photoperiod)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the pyrethroid insecticide in acetone (e.g., 1 mg/mL).
-
Prepare a stock solution of 5,6-Dimethoxy-1,3-benzodioxole in acetone (e.g., 10 mg/mL).
-
-
Determination of LC50 of the Insecticide Alone:
-
Prepare a series of dilutions of the insecticide stock solution in acetone to create a range of concentrations that will result in mortalities between 10% and 90%.
-
Apply 1 mL of each dilution to the inner surface of a petri dish or bottle, ensuring even coating.[4]
-
Allow the acetone to evaporate completely, leaving a thin film of the insecticide.
-
Prepare a control group treated with acetone only.
-
Introduce a known number of insects (e.g., 20-25) into each treated container.
-
Record mortality at 24 hours.
-
Perform probit analysis on the mortality data to calculate the LC50 (lethal concentration to kill 50% of the population).
-
-
Determination of a Non-Lethal Dose of the Synergist:
-
Prepare a series of dilutions of the 5,6-Dimethoxy-1,3-benzodioxole stock solution.
-
Following the same procedure as in step 2, expose insects to various concentrations of the synergist alone.
-
Determine the highest concentration that causes minimal to no mortality (e.g., <10%). This will be the concentration used in the synergism assay.
-
-
Synergism Bioassay:
-
Prepare a series of dilutions of the insecticide as in step 2.
-
To each insecticide dilution, add the predetermined non-lethal concentration of 5,6-Dimethoxy-1,3-benzodioxole.
-
Apply 1 mL of each insecticide-synergist mixture to the bioassay containers.
-
Include a control group with acetone only and a group with the synergist only.
-
Introduce insects and record mortality at 24 hours.
-
Calculate the LC50 of the insecticide in the presence of the synergist.
-
-
Calculation of Synergistic Ratio (SR):
-
SR = LC50 of insecticide alone / LC50 of insecticide + synergist
-
An SR value greater than 1 indicates synergism. A higher SR value indicates a stronger synergistic effect.
-
Data Presentation:
| Treatment | LC50 (µg/cm²) | 95% Confidence Limits | Synergistic Ratio (SR) |
| Pyrethroid Insecticide Alone | X | Lower-Upper | - |
| Pyrethroid Insecticide + 5,6-DMB | Y | Lower-Upper | X / Y |
Note: Replace X and Y with experimentally determined values.
Part 2: Exploring the Fungicidal Potential of 5,6-Dimethoxy-1,3-benzodioxole
While the primary application of 1,3-benzodioxole derivatives has been in insecticides, there is growing evidence of their antifungal properties. Myristicin, a naturally occurring 1,3-benzodioxole, has shown activity against various fungi, including Aspergillus species.[5][6] This suggests that 5,6-Dimethoxy-1,3-benzodioxole could also possess fungicidal or fungistatic properties against important plant pathogens.
Protocol for In Vitro Antifungal Activity Screening
This protocol describes a method to evaluate the in vitro antifungal activity of 5,6-Dimethoxy-1,3-benzodioxole against common phytopathogenic fungi such as Fusarium oxysporum or Botrytis cinerea.
Materials:
-
5,6-Dimethoxy-1,3-benzodioxole
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes
-
Cultures of the target phytopathogenic fungi
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Dissolve a known weight of 5,6-Dimethoxy-1,3-benzodioxole in a small volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Poisoned Food Technique:
-
Prepare molten PDA and cool it to approximately 45-50°C.
-
Add appropriate volumes of the 5,6-Dimethoxy-1,3-benzodioxole stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare a control plate by adding the same volume of DMSO to the PDA.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of a actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelial side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Calculation of Mycelial Growth Inhibition:
-
Percentage of Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate.
-
Where T is the average diameter of the fungal colony in the treated plate.
-
-
Data Presentation:
| Concentration of 5,6-DMB (µg/mL) | Mycelial Growth (mm) | Percentage of Inhibition (%) |
| Control (DMSO) | C | 0 |
| 10 | T1 | [(C-T1)/C]100 |
| 50 | T2 | [(C-T2)/C]100 |
| 100 | T3 | [(C-T3)/C]100 |
| 250 | T4 | [(C-T4)/C]100 |
| 500 | T5 | [(C-T5)/C]100 |
Note: Replace C and T values with experimentally determined data.
Part 3: Synthesis of 5,6-Dimethoxy-1,3-benzodioxole Derivatives for Research
The availability of high-purity 5,6-Dimethoxy-1,3-benzodioxole is crucial for reproducible research. While commercially available, in-house synthesis or the synthesis of novel derivatives may be necessary. The following is an example of a synthetic route for a related compound that can be adapted.
Example Synthetic Protocol: Synthesis of a 1,3-Benzodioxole Derivative
The following protocol is adapted from the synthesis of N-(benzo[d][7][8]dioxol-5-yl)-2-(one-benzylthio) acetamide and can serve as a template for designing syntheses of other derivatives.[6]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.rdagriculture.in [journals.rdagriculture.in]
- 5. EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google Patents [patents.google.com]
- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 7. Design, synthesis and determination of antifungal activity of 5(6)-substituted benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [mdpi.com]
Application Notes & Protocols: Investigating the Efficacy of 5,6-Dimethoxy-1,3-benzodioxole (Myristicin) as a Novel Root Growth Promoter
Prepared by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of a Natural Phenylpropene
5,6-Dimethoxy-1,3-benzodioxole, commonly known as Myristicin, is a naturally occurring phenylpropene found in the essential oils of various plants, including nutmeg, parsley, and dill[1][2]. While extensively studied for its insecticidal, antimicrobial, and pharmacological properties, its role in plant physiology, particularly as a potential plant growth regulator, remains largely unexplored[3][4].
Recent advancements in chemical biology have demonstrated that synthetic derivatives of 1,3-benzodioxole can act as potent auxin receptor agonists, significantly promoting root growth in model organisms such as Arabidopsis thaliana and rice (Oryza sativa)[5][6]. These findings provide a compelling rationale for investigating whether Myristicin, which shares the core 1,3-benzodioxole structure, possesses similar auxin-like activity. Auxins are a class of phytohormones that play a central role in regulating root development, including primary root elongation, lateral root formation, and root hair development[5][6].
This guide provides a comprehensive framework for researchers to systematically evaluate the effects of Myristicin on plant root growth. It outlines detailed protocols for dose-response analysis using the model plant Arabidopsis thaliana, methods for quantifying key root architecture traits, and a proposed signaling pathway to guide mechanistic studies.
Part 1: Foundational Protocols for Screening Myristicin's Effect on Root Growth
The following protocols are designed to be self-validating, with clear controls and quantitative endpoints. The primary model organism, Arabidopsis thaliana (Col-0 ecotype), is recommended due to its rapid life cycle, well-characterized genetics, and ease of in vitro culture.
Protocol 1: In Vitro Root Growth Assay in Arabidopsis thaliana
This protocol establishes a dose-response curve for Myristicin to determine its effect on primary and lateral root growth.
1.1. Materials and Reagents:
-
Myristicin (CAS No: 607-91-0)
-
Arabidopsis thaliana seeds (Col-0)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Phytoagar
-
Ethanol (for stock solution)
-
Sterile deionized water
-
Petri plates (square, 120x120 mm)
-
Micropore tape
-
Growth chamber with controlled light and temperature
1.2. Preparation of Myristicin Stock Solution:
-
Prepare a 10 mM stock solution of Myristicin in 100% ethanol.
-
Store the stock solution at -20°C, protected from light.
1.3. Media Preparation:
-
Prepare 1X MS medium containing 1% (w/v) sucrose.
-
Adjust the pH to 5.7 with KOH.
-
Add 0.8% (w/v) phytoagar and autoclave.
-
Allow the medium to cool to approximately 50-60°C in a water bath.
-
Add the Myristicin stock solution to the molten agar to achieve the desired final concentrations (see Table 1). Ensure the final ethanol concentration does not exceed 0.1% across all treatments, including the control.
-
Pour approximately 50 mL of the medium into each sterile square Petri plate and allow it to solidify in a laminar flow hood.
1.4. Seed Sterilization and Sowing:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 20% bleach with 0.05% Tween 20.
-
Rinse the seeds 4-5 times with sterile deionized water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Sow 10-12 seeds in a straight line on the surface of the prepared MS agar plates.
1.5. Incubation and Data Collection:
-
Seal the plates with micropore tape and place them vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).
-
After 7-10 days, remove the plates and scan them using a high-resolution flatbed scanner.
-
Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ/Fiji).
Experimental Workflow for Root Growth Assay
Caption: Workflow for the in vitro root growth inhibition assay.
Part 2: Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following table provides a template for organizing experimental concentrations and expected measurements.
| Treatment Group | Myristicin Conc. (µM) | Solvent Control (Ethanol %) | N (Replicates) | Avg. Primary Root Length (mm) ± SD | Avg. Lateral Root Count ± SD |
| Control | 0 | 0.1% | 3 | - | - |
| Treatment 1 | 0.1 | 0.1% | 3 | - | - |
| Treatment 2 | 1.0 | 0.1% | 3 | - | - |
| Treatment 3 | 5.0 | 0.1% | 3 | - | - |
| Treatment 4 | 10.0 | 0.1% | 3 | - | - |
| Treatment 5 | 25.0 | 0.1% | 3 | - | - |
| Positive Control | NAA (0.05 µM) | 0.1% | 3 | - | - |
Table 1: Suggested Experimental Design for Myristicin Dose-Response Study. The concentrations are hypothetical and should be optimized based on preliminary range-finding experiments. A synthetic auxin like 1-Naphthaleneacetic acid (NAA) is included as a positive control.
Part 3: Mechanistic Insights and Future Directions
The structural similarity of Myristicin to other 1,3-benzodioxole derivatives that function as auxin agonists suggests a potential mechanism of action involving the plant's auxin signaling pathway[5][7].
Hypothesized Signaling Pathway
Auxin signaling is primarily mediated by the TIR1/AFB family of F-box proteins, which act as auxin receptors[6]. Upon auxin binding, TIR1/AFB proteins recruit Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to developmental changes such as root growth.
If Myristicin acts as an auxin agonist, it would likely bind to the TIR1/AFB co-receptors, initiating this signaling cascade.
Caption: Hypothesized auxin signaling pathway activated by Myristicin.
Protocol 2: Gene Expression Analysis of Auxin-Responsive Genes
To test the hypothesis that Myristicin functions via the auxin pathway, quantitative real-time PCR (qRT-PCR) can be used to measure the expression of early auxin-responsive genes.
2.1. Plant Material and Treatment:
-
Grow Arabidopsis seedlings in liquid MS medium for 5-7 days.
-
Treat the seedlings with an effective concentration of Myristicin (determined from Protocol 1) or a mock control (0.1% ethanol) for a short duration (e.g., 1-3 hours).
-
Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
2.2. RNA Extraction and qRT-PCR:
-
Extract total RNA from the samples using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for known early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2).
-
Analyze the relative gene expression using the ΔΔCt method.
Expected Outcome: A significant upregulation of auxin-responsive genes in Myristicin-treated samples compared to the control would provide strong evidence for an auxin-like mode of action.
Conclusion and Authoritative Grounding
While direct evidence for Myristicin as a root growth promoter is currently lacking in published literature, its 1,3-benzodioxole scaffold presents a compelling case for its investigation as a novel auxin agonist[5][8]. The protocols detailed herein provide a robust and scientifically sound methodology for researchers to explore this potential. By systematically assessing dose-dependent effects on root architecture and examining molecular markers of auxin signaling, the scientific community can elucidate the true potential of 5,6-Dimethoxy-1,3-benzodioxole in plant growth regulation.
References
-
Ramírez-Alarcón, K., et al. (2023). Myristicin From its biological effects in traditional medicine in plants to preclinical. Phytotherapy Research. Available at: [Link]
-
Wikipedia. (2024). Myristicin. Retrieved from [Link]
-
Seneme, E.F., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules, 26(19), 5914. Available at: [Link]
-
Myristicin as Pharmacological and Therapeutic Agent. (2023). KnE Life Sciences. Available at: [Link]
-
Chemical Control of Plant Growth. (n.d.). National Science Teaching Association. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. Available at: [Link]
-
Ramírez-Alarcón, K., et al. (2023). Myristicin From its biological effects in traditional medicine in plants to preclinical. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. Available at: [Link]
-
Effects of allelochemicals from tobacco root exudates on seed germination and seedling growth of tobacco. (n.d.). Phyton. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Available at: [Link]
-
Al-Zain, Y., et al. (2023). Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. MDPI. Available at: [Link]
-
Sawa, S., & Forde, B. (Eds.). (2015). Plant Chemical Genomics: Methods and Protocols. National Institutes of Health. Retrieved from [Link]
-
Seneme, E.F., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. National Institutes of Health. Available at: [Link]
-
Goodarzi, S., et al. (2017). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Institutes of Health. Available at: [Link]
-
Dolenc Koce, J. (2020). Allelopathic root inhibition and its mechanisms. ResearchGate. Available at: [Link]
-
Hayashi, K. (2020). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Kutschera, U., & Schmitt, S. (2017). Regulation of root development in Arabidopsis thaliana by phytohormone-secreting epiphytic methylobacteria. PubMed. Available at: [Link]
-
Kutschera, U., & Schmitt, S. (2017). Regulation of root development in Arabidopsis thaliana by phytohormone-secreting epiphytic methylobacteria. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Roles of cytokinins in root growth and abiotic stress response of Arabidopsis thaliana. Plant Signaling & Behavior, 16(6), 1910600. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. ptmitraayu.com [ptmitraayu.com]
- 3. Myristicin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5,6-Dimethoxy-1,3-benzodioxole by Recrystallization
Welcome to the technical support center for the purification of 5,6-Dimethoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its derivatives. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity is paramount. Recrystallization is a powerful and efficient technique for this purpose, yet it often requires careful optimization and troubleshooting.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.
Core Principles: The "Why" of Recrystallization
Recrystallization is not merely a procedural step; it is a controlled manipulation of solubility equilibria. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve a large amount of the crude 5,6-Dimethoxy-1,3-benzodioxole at an elevated temperature, but only a small amount at lower temperatures. Conversely, impurities should either be sparingly soluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during crystallization).
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 5,6-Dimethoxy-1,3-benzodioxole.
Question 1: My compound has "oiled out" upon cooling instead of forming solid crystals. What should I do?
Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a frequent issue. This occurs when the supersaturated solution's temperature is above the melting point of the solute, or when the concentration of the solute is excessively high.
-
Causality: The high concentration of the solute can depress its melting point below the temperature of the solution. Rapid cooling also exacerbates this issue by not allowing sufficient time for the ordered lattice structure of a crystal to form.
-
Immediate Corrective Actions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water can facilitate gradual cooling.[1]
-
If the problem persists, consider a mixed-solvent system.
-
Question 2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
Answer: The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that the activation energy barrier for nucleation has not been overcome.
-
Causality: A supersaturated state is a prerequisite for crystallization. If too much solvent was used, the solution might not be supersaturated even at low temperatures. Alternatively, spontaneous nucleation may be kinetically hindered.
-
Step-by-Step Induction Techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2][3] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Introduce a "seed crystal" – a tiny speck of the pure compound – into the cooled solution.[2][4] This provides a template for further crystal growth. If pure compound is unavailable, you can dip a glass rod into the solution, let the solvent evaporate off the tip to form a thin film of solid, and then re-introduce the rod into the solution.[2]
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[2]
-
Flash Freeze: As a last resort for nucleation, briefly place the flask in a dry ice/acetone bath to induce the formation of a small amount of solid, then allow it to warm to the temperature of a standard ice bath. The small crystals formed may act as seeds.
-
Question 3: My final product is colored, even though the literature describes 5,6-Dimethoxy-1,3-benzodioxole as a colorless solid. How can I remove the colored impurities?
Answer: Colored impurities are common in synthetic chemistry and are often highly conjugated organic molecules present in small quantities.
-
Causality: These impurities have solubility characteristics similar to the desired product, causing them to co-precipitate.
-
Decolorization Protocol:
-
Redissolve the impure crystals in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal cautiously to the hot solution, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Simmer the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[3]
-
Allow the now colorless filtrate to cool and crystallize as usual.
-
Question 4: The recovery yield of my purified crystals is very low. What are the likely causes and how can I improve it?
Answer: A low yield can result from several procedural errors throughout the recrystallization process.
-
Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent required to fully dissolve the crude material.[1]
-
Premature Crystallization: Significant product loss can occur during hot filtration if the solution cools and crystallizes in the filter paper or funnel stem. To prevent this, use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot.[3]
-
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (at least 20-30 minutes) to maximize crystal precipitation before filtration.
-
Washing with the Wrong Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of the purified product.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing 5,6-Dimethoxy-1,3-benzodioxole?
A1: The ideal solvent is chosen based on the principle of "like dissolves like," but with a steep solubility curve with respect to temperature. For 5,6-Dimethoxy-1,3-benzodioxole (Molecular Formula: C9H10O4, MW: 182.17), which is a moderately polar molecule, common choices include alcohols or mixtures involving hexanes and ethyl acetate.[5]
Key Solvent Selection Criteria:
-
High solubility at high temperature, low solubility at low temperature.
-
Inertness: The solvent must not react with the compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[4]
-
Impurity Solubility: Impurities should be either insoluble in the hot solvent or very soluble in the cold solvent.
A good starting point for solvent screening is ethanol or methanol. A mixed solvent system like ethyl acetate/hexane can also be effective.[6][7]
Q2: What are the likely impurities in my crude 5,6-Dimethoxy-1,3-benzodioxole sample?
A2: Impurities are highly dependent on the synthetic route. Common syntheses may start from compounds like myristicin or involve reactions with catechol derivatives.[8][9] Therefore, potential impurities could include:
-
Unreacted Starting Materials: e.g., pyrogallol derivatives, allylbenzenes.
-
Side-Reaction Products: Isomers or products from incomplete reactions.
-
Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.
-
Degradation Products: Compounds formed if the reaction was overheated or exposed to air for extended periods.
Characterization of impurities often requires techniques like LC-MS or detailed NMR analysis.[10]
Q3: How can I definitively assess the purity of my final product?
A3: A combination of methods provides the most reliable assessment of purity:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: The absence of signals corresponding to impurities is a strong indicator of purity.
-
IR Spectroscopy: Can confirm the presence of key functional groups and the absence of unexpected ones.[11]
-
Data and Protocols
Physical Properties & Solvent Selection
| Property | Value |
| Molecular Formula | C₉H₁₀O₄[5] |
| Molecular Weight | 182.17 g/mol [5] |
| Appearance | Colorless to light yellow solid/liquid[12] |
| Boiling Point | ~172-173 °C (for the parent 1,3-benzodioxole)[12] |
| Solvent | Boiling Point (°C) | Suitability for 5,6-Dimethoxy-1,3-benzodioxole |
| Ethanol | 78 | Good starting choice |
| Methanol | 65 | Good starting choice, higher volatility |
| Isopropanol | 82 | Alternative alcohol |
| Ethyl Acetate / Hexane | Variable | Excellent for mixed-solvent systems |
| Water | 100 | Generally unsuitable due to low organic solubility[6][12] |
Experimental Workflow & Troubleshooting Diagrams
Standard Recrystallization Protocol
A detailed step-by-step methodology for a typical recrystallization experiment.
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common recrystallization problems.
Caption: Decision tree for common recrystallization issues.
References
-
Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl) . (2015). SciSpace. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
3,4-Methylenedioxyamphetamine . Wikipedia. [Link]
-
Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin . ResearchGate. [Link]
-
Synthesis of Myristicin . Rhodium.ws. [Link]
-
3.6F: Troubleshooting . (2022). Chemistry LibreTexts. [Link]
-
The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation . Journal of Young Pharmacists. [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . MDPI. [Link]
-
Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9) . Cheméo. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . Reddit. [Link]
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
Recrystallization . University of Colorado Boulder, Department of Chemistry. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction . ResearchGate. [Link]
-
The process of extracting myristicin from nutmeg extract . GreenskyBio. [Link]
-
1,3-Benzodioxole . Grokipedia. [Link]
-
A REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION AND SYNTHESIS OF IMPURITIES IN API’S . World Journal of Pharmaceutical Research. [Link]
- Synthetic method of 1, 3-benzodioxole.
-
1,3-Benzodioxole, 5-methoxy- . PubChem. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. mt.com [mt.com]
- 5. scbt.com [scbt.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Synthesis of 5,6-Dimethoxy-1,3-benzodioxole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5,6-Dimethoxy-1,3-benzodioxole. This document aims to deliver expert insights and practical solutions to common challenges encountered during this synthetic procedure.
Introduction
The synthesis of 5,6-Dimethoxy-1,3-benzodioxole is a crucial step in the preparation of various pharmacologically active compounds. The most common and direct route to this molecule is the methylenation of 3,4-dimethoxyphenol, a reaction that falls under the umbrella of the Williamson ether synthesis. While seemingly straightforward, this process can be prone to the formation of several byproducts, leading to challenges in purification and reduced yields of the desired product. This guide will address these potential issues in a comprehensive question-and-answer format, providing detailed explanations and actionable protocols.
Troubleshooting Guide
Issue 1: Low Yield of 5,6-Dimethoxy-1,3-benzodioxole
Question: My reaction is showing a low conversion of the starting material, 3,4-dimethoxyphenol, resulting in a poor yield of the desired 5,6-Dimethoxy-1,3-benzodioxole. What are the potential causes and how can I optimize the reaction?
Answer:
A low yield in the synthesis of 5,6-Dimethoxy-1,3-benzodioxole can stem from several factors, primarily related to the reaction conditions and the purity of your reagents. Let's break down the common culprits and their solutions.
Potential Causes and Solutions:
| Parameter | Potential Issue | Troubleshooting Recommendations |
| Base | Incomplete deprotonation of the catechol. | Ensure a sufficiently strong base is used to generate the catechoxide dianion. While weaker bases can be used for phenols, for a complete and rapid reaction, a stronger base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent is recommended over hydroxides or carbonates. Use at least two equivalents of the base to deprotonate both phenolic hydroxyl groups. |
| Solvent | Inappropriate solvent choice. | Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally superior for this reaction as they effectively solvate the cation of the base, enhancing the nucleophilicity of the catechoxide.[1] Using protic solvents like ethanol can lead to competing side reactions and lower yields. |
| Reaction Temperature | Suboptimal reaction temperature. | The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of elimination byproducts, especially with more hindered alkyl halides. A temperature range of 80-120°C is typically employed. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Reagent Purity | Presence of water or other impurities. | The Williamson ether synthesis is sensitive to moisture, which can quench the strong base and the catechoxide intermediate. Ensure all reagents and solvents are anhydrous. The 3,4-dimethoxyphenol should be of high purity, as impurities can interfere with the reaction. |
| Dihalomethane Reactivity | The choice of dihalomethane can impact the reaction rate. | The reactivity of dihalomethanes follows the order: diiodomethane > dibromomethane > dichloromethane. While dichloromethane is often used due to its lower cost, using dibromomethane or diiodomethane can lead to faster reaction times and potentially higher yields, although they are more expensive. |
Issue 2: Formation of Significant Amounts of Byproducts
Question: My reaction mixture contains several spots on the TLC plate in addition to the desired product. What are the likely byproducts in the synthesis of 5,6-Dimethoxy-1,3-benzodioxole, and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge in the methylenation of catechols. Understanding the structure of these impurities is the first step towards mitigating their formation and successfully purifying your target compound.
Common Byproducts and Their Prevention:
| Byproduct | Formation Mechanism | Prevention Strategies |
| Oligomeric/Polymeric Materials | Intermolecular reaction between the catechoxide and the dihalomethane, where one molecule of dihalomethane links two catechol units. This is more likely to occur at high concentrations of the catechol. | The most effective way to minimize oligomerization is to maintain a low concentration of the 3,4-dimethoxyphenol dianion throughout the reaction. This can be achieved by the slow, dropwise addition of a solution of the catechol and base to a solution of the dihalomethane. |
| Bis(5,6-dimethoxy-1,3-benzodioxolyl)methane | This "dimer" is formed when a molecule of the product, 5,6-Dimethoxy-1,3-benzodioxole, undergoes an electrophilic aromatic substitution reaction with an activated intermediate, or through the reaction of two catechoxide molecules with one dihalomethane molecule under certain conditions. | Similar to preventing oligomerization, maintaining a high dilution of the catechol starting material can disfavor this bimolecular reaction. Using a less reactive dihalomethane (e.g., dichloromethane) and carefully controlling the stoichiometry can also help. |
| Unreacted 3,4-dimethoxyphenol | Incomplete reaction due to the reasons mentioned in Issue 1. | Refer to the troubleshooting recommendations for low yield. Ensuring complete deprotonation and sufficient reaction time and temperature are key. |
| Partially reacted intermediates | Monosubstituted intermediates where only one of the phenolic hydroxyl groups has reacted with the dihalomethane. | Driving the reaction to completion with sufficient base, reaction time, and temperature will minimize the presence of these intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic protocol for 5,6-Dimethoxy-1,3-benzodioxole?
A detailed, step-by-step experimental protocol for the synthesis is provided below. This should be considered a starting point, and optimization may be necessary based on your specific laboratory conditions and reagents.
Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: In the flask, place anhydrous dimethylformamide (DMF) and the dihalomethane (e.g., dichloromethane, 2-3 equivalents).
-
Catechol Solution: In the dropping funnel, prepare a solution of 3,4-dimethoxyphenol (1 equivalent) and a strong base (e.g., sodium hydride, 2.2 equivalents) in anhydrous DMF.
-
Reaction: Heat the dihalomethane solution to 80-100°C. Add the catechol solution dropwise over a period of 2-4 hours to maintain a low concentration of the catechoxide.
-
Monitoring: Monitor the progress of the reaction by TLC (a typical eluent system is a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-8 hours after the addition is finished.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench any excess sodium hydride with methanol or isopropanol. Pour the mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Q2: How can I effectively purify 5,6-Dimethoxy-1,3-benzodioxole from the common byproducts?
Purification is a critical step to obtain high-purity 5,6-Dimethoxy-1,3-benzodioxole. A combination of techniques is often necessary.
Purification Strategy:
| Technique | Description | Tips and Considerations |
| Column Chromatography | This is the most common method for separating the desired product from the byproducts. | Use a silica gel stationary phase and a gradient elution system of hexane and ethyl acetate. The less polar byproducts (e.g., the dimer) will elute first, followed by the desired product, and then the more polar unreacted starting material and oligomers. Careful monitoring of the fractions by TLC is essential. |
| Recrystallization | If the crude product is a solid, recrystallization can be an effective purification method. | The choice of solvent is crucial. A solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Mixtures of solvents like ethanol/water or hexane/ethyl acetate can be effective. |
| Distillation | If the product is a liquid and the byproducts have significantly different boiling points, vacuum distillation can be employed. | This method is most effective for removing high-boiling oligomeric byproducts. However, the boiling points of the desired product and the dimer may be close, making separation by distillation challenging. |
Q3: What are the key analytical techniques to characterize the product and identify byproducts?
Proper characterization is essential to confirm the identity and purity of your synthesized 5,6-Dimethoxy-1,3-benzodioxole and to identify any byproducts.
Analytical Methods:
| Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | To monitor the reaction progress and to identify the components in the reaction mixture and purification fractions. | The desired product will have a specific Rf value. Byproducts will appear as separate spots with different Rf values. Unreacted starting material is typically more polar and will have a lower Rf. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the desired product and to identify the structure of the byproducts. | The ¹H NMR spectrum of 5,6-Dimethoxy-1,3-benzodioxole will show characteristic signals for the aromatic protons, the two methoxy groups, and the methylenedioxy protons. Byproducts like the dimer will show a methylene bridge signal. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and byproducts. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5,6-Dimethoxy-1,3-benzodioxole (C₉H₁₀O₄, MW: 182.17 g/mol ).[2] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The IR spectrum will show characteristic peaks for the C-O-C ether linkages and the aromatic ring. |
Visualizing the Reaction Pathway
To better understand the synthesis and the formation of a key byproduct, the following diagram illustrates the reaction pathway.
Caption: Synthetic pathway to 5,6-Dimethoxy-1,3-benzodioxole and major byproducts.
Conclusion
The successful synthesis of 5,6-Dimethoxy-1,3-benzodioxole relies on a careful control of reaction parameters to favor the desired intramolecular cyclization over competing intermolecular side reactions. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Always ensure to perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
-
Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., Duan, L., Li, Z., Wang, B., Shu, K., & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894252. [Link]
-
Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2014). Bis{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methane. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089–o1090. [Link]
-
National Center for Biotechnology Information (n.d.). 5,6-Dimethoxy-1,3-benzodioxole. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. Materials, 16(19), 6591. [Link]
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 5,6-Dimethoxy-1,3-benzodioxole
Introduction:
Welcome to the technical support center for the synthesis of 5,6-Dimethoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important compound. In the following sections, we will delve into common experimental challenges, provide troubleshooting solutions, and answer frequently asked questions. The information is based on established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Guide for Enhanced Synthesis
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 5,6-Dimethoxy-1,3-benzodioxole.
Question 1: I am consistently obtaining a low yield. What are the primary factors I should investigate to improve my results?
Answer:
Low yields are a frequent challenge and can often be attributed to a combination of factors. Here is a systematic approach to diagnosing and resolving this issue:
-
Purity of Starting Materials: The purity of your starting materials, particularly the catechol derivative, is paramount. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure you are using high-purity reagents. If necessary, consider purifying your starting materials through recrystallization or distillation before proceeding with the synthesis.
-
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, play a critical role in the outcome of the synthesis.
-
Solution: Carefully control the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition or side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. The choice of solvent is also crucial; polar aprotic solvents are often preferred.
-
-
Choice of Reagents: The selection of the methylenating agent and the base can significantly impact the yield.
-
Solution: Dihalomethanes are commonly used as methylenating agents. The choice between them can depend on the specific substrate and reaction conditions. The base is critical for deprotonating the catechol. Stronger bases can lead to higher yields but may also promote side reactions if not carefully controlled.
-
-
Work-up and Purification: A significant loss of product can occur during the work-up and purification steps.
-
Solution: Optimize your extraction and purification procedures. Ensure that the pH is appropriately adjusted during the aqueous work-up to minimize the loss of the product. For purification, techniques like column chromatography should be carefully performed to effectively separate the desired product from any impurities.[1]
-
Question 2: My final product is impure, showing multiple spots on TLC. How can I minimize the formation of side products?
Answer:
The formation of side products is a common issue that can complicate purification and reduce the overall yield. Here are some strategies to minimize their formation:
-
Control of Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the methylenating agent is sometimes used to ensure complete reaction of the catechol, but a large excess should be avoided.
-
-
Inert Atmosphere: The reaction can be sensitive to atmospheric oxygen, leading to oxidative side products.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the starting materials and intermediates.
-
-
Gradual Addition of Reagents: The rapid addition of reagents can lead to localized high concentrations and increased side product formation.
-
Solution: Add the reagents, particularly the base and the methylenating agent, slowly and in a controlled manner to maintain a homogeneous reaction mixture.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of the 1,3-benzodioxole ring?
A1: The synthesis of a 1,3-benzodioxole involves the formation of a methylenedioxy bridge.[2] This is typically achieved through a reaction between a catechol (a 1,2-dihydroxybenzene derivative) and a dihalomethane in the presence of a base. The reaction proceeds via a Williamson ether synthesis-type mechanism, which is a nucleophilic substitution reaction.[3] The base deprotonates the hydroxyl groups of the catechol to form a more nucleophilic phenoxide, which then attacks the dihalomethane to form the ring structure.
Q2: What are some common starting materials for the synthesis of substituted 1,3-benzodioxoles?
A2: A common starting material for many substituted 1,3-benzodioxoles is piperonal.[4] Other approaches may utilize catechol and an appropriate aldehyde or ketone.[5] For 5,6-Dimethoxy-1,3-benzodioxole specifically, a logical starting material would be 3,4-dimethoxyphenol or a related catechol derivative.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Dihalomethanes are volatile and should be handled in a well-ventilated fume hood. The reactions may also involve flammable solvents and require careful handling away from ignition sources.
Q4: How can I confirm the structure of my final product?
A4: The structure of the synthesized 5,6-Dimethoxy-1,3-benzodioxole can be confirmed using a variety of analytical techniques. Proton and Carbon Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the chemical structure. Mass Spectrometry (MS) can be used to confirm the molecular weight of the compound.[6][7]
Data and Diagrams
Table 1: Key Parameters for Optimizing Synthesis
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Minimizes side reactions and improves yield. |
| Solvent | Polar aprotic (e.g., DMF, Acetone) | Solvates cations, enhancing nucleophilicity of the phenoxide. |
| Base | Strong, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃) | Effectively deprotonates the catechol without competing in the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of sensitive reagents and intermediates. |
| Temperature | Varies by protocol (e.g., 30-70 °C) | Balances reaction rate with minimizing decomposition and side products.[1] |
Workflow Diagram: General Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 5,6-Dimethoxy-1,3-benzodioxole.
Logical Relationship Diagram: Factors Influencing Yield
Caption: Interconnected factors that collectively determine the final yield of the synthesis.
References
-
Methylenedioxy - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents. (n.d.).
-
Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Sciencemadness.org. (2021, June 11). Retrieved January 22, 2026, from [Link]
- CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents. (n.d.).
Sources
- 1. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 2. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. 3214-12-8 CAS MSDS (5,6-DIMETHOXY-1,3-BENZODIOXOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Investigating the Degradation of 5,6-Dimethoxy-1,3-benzodioxole (Myristicin)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the study of 5,6-Dimethoxy-1,3-benzodioxole, commonly known as myristicin. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of myristicin and to offer practical troubleshooting advice for common experimental challenges. Our goal is to empower you with the knowledge to conduct robust and reliable stability studies.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is 5,6-Dimethoxy-1,3-benzodioxole (Myristicin) and why is its degradation profile important?
A1: 5,6-Dimethoxy-1,3-benzodioxole, or myristicin, is a naturally occurring phenylpropanoid found in various plants, most notably nutmeg (Myristica fragrans)[1][2]. Its degradation profile is of significant interest due to its potential psychoactive properties and its use in the synthesis of other compounds[3]. Understanding its stability and degradation products is crucial for assessing its toxicological profile, ensuring the quality and safety of products containing it, and for developing stable formulations in pharmaceutical and other applications.
Degradation Pathways
Q2: What are the primary degradation pathways for myristicin?
A2: Myristicin is susceptible to degradation through several pathways, including metabolic, thermal, and potentially photodegradation and hydrolysis.
-
Metabolic Degradation: In biological systems, myristicin is primarily metabolized by cytochrome P450 enzymes in the liver. Key metabolic routes include hydroxylation of the allyl side chain and demethylenation of the benzodioxole ring, leading to the formation of catecholic derivatives[4].
-
Thermal Degradation: Exposure to elevated temperatures can induce the degradation of myristicin. Studies on encapsulated nutmeg oleoresin have shown that thermal degradation of myristicin follows first-order kinetics[5][6].
-
Photodegradation: As a compound with chromophores that absorb UV light, myristicin is susceptible to photodegradation[5]. The exact degradation products from direct light exposure in a laboratory setting require further specific investigation.
-
Hydrolytic and Oxidative Degradation: While less documented for myristicin specifically, compounds with similar structures can undergo hydrolysis under acidic or basic conditions and are susceptible to oxidation. Forced degradation studies are necessary to fully characterize these pathways.
Q3: What are the known degradation products of myristicin?
A3: Several degradation products of myristicin have been identified, primarily from metabolic studies. These include:
-
1'-Hydroxymyristicin
-
5-Allyl-1-methoxy-2,3-dihydroxybenzene
-
Demethylenated and subsequently methylated metabolites
-
In some in vitro studies, there is speculation about its conversion to 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), though this is not confirmed in humans.
Further research is needed to fully characterize the products of other degradation pathways.
Troubleshooting Guides
This section provides practical guidance for overcoming common challenges encountered during the experimental investigation of myristicin degradation.
Experimental Design & Execution
Q4: I am planning a forced degradation study for myristicin. What conditions should I consider?
A4: A comprehensive forced degradation study, following principles outlined in ICH guidelines (Q1A(R2)), should include exposure to a range of stress conditions to ensure all likely degradation pathways are investigated[7][8][9][10][11]. We recommend the following starting points for your experimental design:
| Stress Condition | Recommended Parameters | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess the stability of the ether and methylenedioxy functionalities to acid-catalyzed cleavage. Monitor for the appearance of polar degradation products. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate the potential for base-catalyzed hydrolysis of the benzodioxole ring. The allyl side chain may also be susceptible to isomerization. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To simulate oxidative stress. The electron-rich aromatic ring and the allyl side chain are potential sites of oxidation. |
| Thermal Degradation | 80°C in a controlled oven for up to 7 days | To assess the impact of heat on stability. Monitor for changes in purity and the formation of thermal degradants. |
| Photodegradation | Exposure to a calibrated light source (e.g., Xenon lamp) providing UV and visible light, as per ICH Q1B guidelines. | To determine the photosensitivity of myristicin. Wrap control samples in aluminum foil to protect from light. |
Important Note: The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound[7][11]. You may need to adjust the stressor concentration, temperature, and exposure time to achieve this target.
Q5: My thermal degradation experiment shows minimal degradation of myristicin. What should I do?
A5: If you observe less than the target 5-20% degradation, consider the following:
-
Increase Temperature: Myristicin has a relatively high boiling point (276.5°C), indicating a degree of thermal stability[1][4]. Incrementally increase the temperature of your study (e.g., to 100°C or higher), but be mindful of potential sublimation or decomposition at very high temperatures.
-
Extend Exposure Time: Prolong the duration of the thermal stress. Kinetic studies have shown that degradation is time-dependent[6].
-
Consider the Matrix: If your myristicin is in a complex matrix (e.g., an extract or formulation), other components might be exerting a protective effect. Consider studying the degradation of a purified myristicin standard under the same conditions to establish a baseline.
Analytical Methodology
Q6: I am having trouble separating myristicin from its degradation products by HPLC. What can I do to improve the resolution?
A6: Achieving good separation of structurally similar degradation products from the parent compound can be challenging. Here are some troubleshooting steps for your HPLC method:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the resolution of early and late-eluting peaks. Start with a shallow gradient and then optimize the slope to improve the separation of critical pairs.
-
Solvent Composition: A common mobile phase for the analysis of myristicin is a mixture of methanol and water[12]. Try adjusting the ratio of organic solvent to aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of less polar compounds.
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of acidic or basic functional groups on your analytes. Although myristicin itself is neutral, some degradation products may be ionizable. Experiment with adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) or buffer to your mobile phase.
-
-
Column Selection:
-
Stationary Phase: A C18 column is a good starting point for the analysis of myristicin[12][13]. If you are still facing resolution issues, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., <3 µm) or a longer column can increase the efficiency of the separation and improve resolution.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.
Q7: I am using GC-MS to analyze myristicin degradation products, but the fragmentation patterns are difficult to interpret. Any advice?
A7: Mass spectral interpretation of unknown degradation products requires a systematic approach. Here are some tips:
-
Compare with the Parent Compound: Start by comparing the mass spectrum of the degradation product with that of the parent myristicin molecule. Look for common fragment ions and identify the mass difference, which can indicate the type of modification (e.g., +16 for hydroxylation, -14 for demethylation).
-
Understand Myristicin's Fragmentation: Familiarize yourself with the characteristic fragmentation pattern of myristicin. The molecular ion peak (m/z 192) should be present. Key fragments often arise from the cleavage of the allyl side chain and the methoxy group.
-
Consider Common Fragmentation Pathways: For phenylpropanoids, common fragmentation pathways involve cleavages at the benzylic position and rearrangements of the side chain.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide accurate mass measurements, which can be used to determine the elemental composition of the degradation products and their fragments, greatly aiding in their identification.
-
Derivatization: For polar degradation products (e.g., hydroxylated metabolites), derivatization (e.g., silylation) can improve their volatility and chromatographic behavior in GC-MS and can also lead to more informative mass spectra.
Experimental Protocols
Protocol 1: Forced Degradation of Myristicin under Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of myristicin (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) in water.
-
-
Degradation Procedure:
-
In a clean glass vial, add a known volume of the myristicin stock solution.
-
Add an equal volume of the 0.1 M HCl solution.
-
Seal the vial and place it in a water bath or oven set to 60°C.
-
Simultaneously, prepare a control sample by adding the myristicin stock solution to an equal volume of purified water and keeping it at the same temperature.
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
-
Sample Analysis:
-
Neutralize the acidic samples with an appropriate amount of a base (e.g., 0.1 M NaOH) before analysis to prevent damage to the analytical column.
-
Analyze the samples by a validated stability-indicating HPLC or GC-MS method to determine the percentage of myristicin remaining and to profile the degradation products.
-
Protocol 2: Analysis of Myristicin and its Degradation Products by HPLC-UV
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (A) and water (B) can be effective. A starting point could be:
-
0-5 min: 60% A
-
5-20 min: Gradient to 90% A
-
20-25 min: Hold at 90% A
-
25-30 min: Return to 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm[12].
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared samples from the degradation studies.
-
Identify the myristicin peak based on its retention time compared to a standard.
-
Quantify the amount of myristicin remaining at each time point by comparing the peak area to a calibration curve.
-
Monitor for the appearance of new peaks, which represent potential degradation products.
-
Visualizations
Metabolic Degradation Pathway of Myristicin
Caption: Key metabolic pathways of myristicin.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
-
Amrih, D., Hidayat, C., & Hastuti, P. (2017). Kinetic Degradation of Myristicin, Elemicin, and Safrole in Encapsulated Banda Nutmeg (Myristica fragrans Houtt) Oleoresin. Indonesian Food and Nutrition Progress, 14(1). [Link]
-
Effect of Simmering Technology on Components and Activity of Myristica fragrans Houtt. (2023). MDPI. [Link]
-
Kinetic Degradation of Myristicin, Elemicin, and Safrole in Encapsulated Banda Nutmeg (Myristica fragrans Houtt) Oleoresin. (2017). ResearchGate. [Link]
-
Kinetic Degradation of Myristicin, Elemicin, and Safrole in Encapsulated Banda Nutmeg (Myristica fragrans Houtt) Oleoresin. (2017). ResearchGate. [Link]
-
NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. (n.d.). National Center for Biotechnology Information. [Link]
-
A Review on the Stability of Essential Oils Under Different Storage Conditions. (n.d.). ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Auriga Research. [Link]
-
GC-MS Analysis of the Composition of the Extracts and Essential Oil from Myristica fragrans Seeds Using Magnesium Aluminometasilicate as Excipient. (2019). MDPI. [Link]
-
Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. (2017). Pharmacognosy Magazine. [Link]
-
Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). (2018). ResearchGate. [Link]
-
The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation. (2018). Journal of Young Pharmacists. [Link]
-
Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). (2017). RJPBCS. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]
-
Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). (2017). RJPBCS. [Link]
-
An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. (2023). MDPI. [Link]
-
Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions. (n.d.). Frontiers. [Link]
-
Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (n.d.). National Center for Biotechnology Information. [Link]
-
Stabilization of Essential Oil: Polysaccharide-Based Drug Delivery System with Plant-like Structure Based on Biomimetic Concept. (2023). National Center for Biotechnology Information. [Link]
-
Flavonoid oxidation by the radical generator AIBN: a unified mechanism for quercetin radical scavenging. (n.d.). PubMed. [Link]
-
Isolation of Trimyristin from Nutmeg and Preparation of Myristic Acid from Trimyristin by Hydrolysis. (n.d.). StuDocu. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (n.d.). European Medicines Agency. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]
-
Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. (n.d.). Journal of Universitas Airlangga. [Link]
-
The common challenges of essential oils. (n.d.). ResearchGate. [Link]
-
Quantification and characterization of volatile constituents in Myristica fragrans Houtt. by gas chromatography-mass spectrometry and gas chromatography quadrupole-time-of-flight mass spectrometry. (n.d.). CABI. [Link]
-
Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat. (n.d.). MDPI. [Link]
-
Myristicin. (n.d.). PubChem. [Link]
-
Hydroxyl Free Radical-Mediated Oxidative Degradation of Quercetin and Morin: A Preliminary Investigation. (n.d.). ResearchGate. [Link]
-
A Systematic Guide on HPLC Troubleshooting. (n.d.). ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Abuse of Nutmeg (Myristica fragrans Houtt.): Studies on the Metabolism and the Toxicologic Detection of its Ingredients Elemicin, Myristicin, and Safrole in Rat and Human Urine Using Gas Chromatography/Mass Spectrometry. (2006). ResearchGate. [Link]
-
Strategies to Improve Stability of Essential Oils. (n.d.). PharmaInfo. [Link]
-
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). National Center for Biotechnology Information. [Link]
-
Myristicin. (n.d.). Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Myristicin - Wikipedia [en.wikipedia.org]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijcrt.org [ijcrt.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. researchgate.net [researchgate.net]
troubleshooting 5,6-Dimethoxy-1,3-benzodioxole synthesis impurities
Welcome to the technical support center for the synthesis of 5,6-Dimethoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.
Introduction
5,6-Dimethoxy-1,3-benzodioxole, also known as myristicinaldehyde, is a key intermediate in the synthesis of various biologically active compounds, including the natural product myristicin. The most common synthetic route involves the methylenation of a catechol derivative, a reaction that, while conceptually straightforward, can be prone to side reactions and the formation of impurities. This guide will delve into the nuances of this synthesis, providing a framework for identifying and resolving common experimental challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 5,6-Dimethoxy-1,3-benzodioxole. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is my yield of 5,6-Dimethoxy-1,3-benzodioxole consistently low?
Answer:
Low yields in the methylenation of catechols are a frequent challenge and can stem from several factors. The core of the issue often lies in the delicate balance of the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and methylenating agent is critical. High yields are often achieved using a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which accelerates nucleophilic substitution.[1][2] The base, typically an alkali hydroxide or carbonate, must be strong enough to deprotonate the catechol, but its concentration needs to be carefully controlled to minimize side reactions.[1][3]
-
Side Reactions: The primary competing reaction is the formation of polymeric byproducts. This occurs when the catechoxide dianion reacts with a molecule of the desired product or another catechol molecule that has only been mono-alkylated.[3] To suppress this, it is crucial to maintain a low concentration of the catechol dianion in the reaction mixture relative to the methylenating agent.[1][3] This can be achieved by the slow, simultaneous addition of the catechol and base to the reaction mixture.[1]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time.
Experimental Protocol: Optimizing Reaction Yield
-
Reagent Preparation: Ensure all reagents are pure and dry. Moisture can interfere with the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the polar aprotic solvent (e.g., DMSO) and the methylenating agent (e.g., dichloromethane or dibromomethane). Heat the mixture to the desired reaction temperature (typically 110-130°C).[1][4]
-
Slow Addition: Prepare a solution of the catechol starting material (e.g., 3,4-dihydroxy-5-methoxybenzaldehyde) and the base (e.g., sodium hydroxide) in a suitable solvent. Add this solution dropwise to the heated reaction mixture over several hours.[1]
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material and the formation of the product by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up to remove the solvent and unreacted base. The product can then be purified by distillation or chromatography.
Question 2: I am observing an unexpected peak in my NMR spectrum. What could it be?
Answer:
The presence of unexpected peaks in your NMR spectrum indicates the formation of impurities. The chemical shift and multiplicity of these peaks can provide valuable clues to their identity.
-
Polymeric Byproducts: As mentioned earlier, polymerization is a common side reaction. These byproducts are often complex mixtures and may present as broad, overlapping signals in the NMR spectrum. Their formation can be minimized by controlling the concentration of the catechol dianion.[3]
-
Incompletely Reacted Intermediates: If the reaction does not go to completion, you may see signals corresponding to the starting catechol or mono-methylenated intermediates.
-
Side Products from the Methylenating Agent: The choice of methylenating agent can also lead to specific impurities. For example, using methylene chloride can sometimes result in the formation of chlorinated byproducts.
-
Oxidation Products: Catechols are susceptible to oxidation, especially under basic conditions. This can lead to the formation of quinone-type impurities.
Diagnostic Approach:
-
Analyze the NMR Spectrum: Carefully examine the chemical shifts, integration values, and coupling constants of the impurity peaks. Compare these with the expected spectrum of your product and starting material.
-
Mass Spectrometry: Obtain a mass spectrum (GC-MS or LC-MS) of your crude product. The molecular weight of the impurity can help in its identification.
-
Literature Search: Search for known impurities in the synthesis of 1,3-benzodioxoles.[5] This can provide valuable information on common byproducts and their spectral characteristics.
Question 3: How can I effectively purify my 5,6-Dimethoxy-1,3-benzodioxole?
Answer:
Effective purification is crucial to obtain a high-purity product. The choice of purification method will depend on the nature of the impurities present.
-
Distillation: If the boiling points of your product and the major impurities are sufficiently different, vacuum distillation can be an effective purification method.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography is the preferred method. A silica gel column with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the desired product from most impurities.
-
Recrystallization: If your product is a solid at room temperature, recrystallization from an appropriate solvent can be a simple and effective way to remove impurities.
Experimental Protocol: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,6-Dimethoxy-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5,6-Dimethoxy-1,3-benzodioxole?
A1: The most prevalent method is the methylenation of a corresponding catechol, such as 3,4-dihydroxy-5-methoxybenzaldehyde.[6] This reaction involves the formation of a methylenedioxy bridge across the two hydroxyl groups of the catechol using a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base.[3]
Q2: What are the critical parameters to control during the methylenation reaction?
A2: The critical parameters to control are:
-
Concentration of the Catechol Dianion: Keeping this concentration low minimizes polymerization.[1]
-
Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote decomposition or unwanted side reactions.
-
Choice of Solvent: A polar aprotic solvent is generally preferred to accelerate the reaction.[1][2]
-
Purity of Reagents: Using pure and dry reagents is essential for a clean reaction.
Q3: What analytical techniques are best for characterizing the final product and impurities?
A3: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and helps identify impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Assesses the purity of the product and can be used to quantify impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Visualizing the Synthesis and Impurity Formation
To better understand the chemical transformations involved, the following diagrams illustrate the synthesis pathway and a common side reaction.
Caption: Formation of a dimeric impurity.
Quantitative Data Summary
| Reaction Parameter | Typical Range/Value | Expected Outcome | Reference |
| Solvent | DMSO, DMF | High yields, faster reaction | [1][2] |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | Effective deprotonation | [1][4] |
| Methylenating Agent | CH₂Cl₂, CH₂Br₂, CH₂BrCl | Formation of methylenedioxy bridge | [3][4] |
| Temperature | 110 - 130 °C | Optimal reaction rate | [1][4] |
| Yield | 70 - 97% | High conversion to product | [1][4] |
References
- Roschek, B. Jr., Fink, R. C., McMichael, M. D., Li, D., & Alberte, R. S. (2009). Elderberry flavonoids bind to and prevent H1N1 infection in-vitro. Phytochemistry, 70(10), 1255–1261.
- Zhang, Y., Chen, S., Wei, C., & Wang, Y. (2022). Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata. Journal of Agricultural and Food Chemistry, 70(14), 4363–4373.
- Wang, L., Chen, L., Liu, Y., Zhang, Y., Huang, J., & Li, J. (2022). Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus. Scientific Reports, 12(1), 21886.
- Bonthrone, W., & Cornforth, J. W. (1969). The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204.
- Trikojus, V. M., & White, D. E. (1940). The synthesis of myristicin. Journal of the Chemical Society, 166-168.
- Baker, W., & Robinson, R. (1932). 225. A synthesis of myristicinaldehyde. Journal of the Chemical Society (Resumed), 1281-1283.
-
Rhodium. (n.d.). Piperonal and Safrole from Vanillin and Eugenol. Erowid. Retrieved from [Link]
- Rachman, I., & Mardjan, M. I. D. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Makara Journal of Science, 19(2), 59-64.
- Google Patents. (2020). Method for generating a dihydromyricetin (dhm) formulation.
- Zhang, Y., et al. (2023). Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems. Frontiers in Pharmacology, 14, 1260275.
-
National Toxicology Program. (1997). Nomination Background: Myristicin. Retrieved from [Link]
-
Wikipedia. (n.d.). Myristicin. Retrieved from [Link]
-
Scribd. (n.d.). Methylation of Catechols. Retrieved from [Link]
- Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7358–7370.
-
Sciencemadness Discussion Board. (2009). Methylenation of catechol derivetives (Base cataylized). Retrieved from [Link]
- De-coning, A., et al. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
- Clark, J. H., & Ross, J. C. (1987). A Simple, High-Yielding Method for the Methylenation of Catechols. Tetrahedron Letters, 28(48), 6029-6032.
-
Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). 5,6-Dimethoxy-1,3-benzodioxole. Retrieved from [Link]
- Google Patents. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
MDPI. (2021). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
-
Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
ResearchGate. (2021). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2006). Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Retrieved from [Link]
Sources
- 1. Bonthrone and Cornforth: The Methylenation of Catechols - [www.rhodium.ws] [erowid.org]
- 2. scribd.com [scribd.com]
- 3. Piperonal and Safrole from Vanillin and Eugenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. A Simple, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [erowid.org]
- 5. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Myristicinaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Optimizing Column Chromatography for Benzodioxole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of benzodioxole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. We will move beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful chromatographic separation.
Q1: How do I select the appropriate stationary phase for my benzodioxole derivative?
A1: The choice of stationary phase is critical and depends on the specific properties of your analyte.[1]
-
Silica Gel (SiO₂): This is the most common and versatile stationary phase for benzodioxole derivatives due to its high resolving power for compounds of low to moderate polarity.[2][3] Most benzodioxoles, especially those resulting from synthetic reactions like Suzuki-Miyaura couplings or acylations, are well-suited for silica gel chromatography.[2][4] However, silica gel is acidic. This can be a problem if your derivative is acid-sensitive or contains basic functional groups (e.g., amines), which can lead to irreversible adsorption or streaking.[5][6]
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic forms. For acid-sensitive benzodioxole derivatives or those that streak on silica, neutral or basic alumina can be an excellent alternative.[5] It is particularly useful for separating non-polar compounds and isomers.
-
Reversed-Phase (C18): If your benzodioxole derivative is highly polar or water-soluble, reversed-phase chromatography is the preferred method.[5] Here, the stationary phase is non-polar (like C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1]
Q2: What is the best way to choose a mobile phase (solvent system)?
A2: The ideal mobile phase should provide a good separation of your target compound from impurities. The standard practice is to use Thin Layer Chromatography (TLC) to screen and optimize your solvent system before committing to a column.[5][7]
The goal is to find a solvent system where your desired benzodioxole derivative has an Rf value of approximately 0.3 .[3]
-
An Rf > 0.5 indicates the compound will elute too quickly, resulting in poor separation.
-
An Rf < 0.2 suggests the compound will take a very long time to elute, leading to band broadening and dilute fractions.[6]
Common starting solvent systems for benzodioxole derivatives in normal-phase chromatography include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2][4][8]
Q3: Should I use an isocratic or a gradient elution for my separation?
A3: The choice depends on the complexity of your sample mixture.[9]
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the separation.[10] This method is simple, reproducible, and ideal when the Rf values of your desired compound and the nearest impurities are sufficiently different on the TLC plate.[11]
-
Gradient Elution: The mobile phase composition is changed during the run, typically by gradually increasing the percentage of the more polar solvent.[10][11] This is highly recommended for complex mixtures where compounds have a wide range of polarities.[9] A gradient elution sharpens peaks, reduces analysis time for strongly retained compounds, and improves overall separation efficiency.[10]
Q4: How much crude material can I load onto my column?
A4: Overloading the column is a common cause of poor separation.[5] A general rule of thumb for flash chromatography is that the amount of crude material should be 1-5% of the mass of the stationary phase .[5] For difficult separations (compounds with very close Rf values), this should be reduced to less than 1%. The scalability of flash chromatography is generally linear; if you successfully purify 100 mg of crude material on a 10 g column, you will likely need a 100 g column to purify 1 g of the material.[12][13]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of benzodioxole derivatives in a problem-cause-solution format.
Issue 1: Poor separation of my benzodioxole derivative from impurities.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase is not optimized to resolve the components of the mixture.
-
Solution: Re-optimize the solvent system using TLC. Test various ratios of your non-polar and polar solvents. If the spots are too close, try changing one of the solvents (e.g., switch from ethyl acetate to a mix of acetone and hexanes) to alter the selectivity.[3]
-
-
Possible Cause 2: Column Overloading. Too much sample was loaded for the amount of silica gel used.
-
Possible Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the stationary phase create pathways for the sample to travel unevenly, ruining the separation.
Issue 2: My compound is streaking or "tailing" on the TLC plate and column.
-
Possible Cause 1: Acidic Nature of Silica Gel. If your benzodioxole derivative contains a basic functional group (e.g., an amine), it can interact strongly and unfavorably with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase.[5] This neutralizes the acidic sites on the silica, preventing strong ionic interactions and allowing the compound to elute as a sharp band.
-
-
Possible Cause 2: Sample is Degrading. The compound may not be stable to the stationary phase.
-
Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit in the open air for an hour, and then develop it. If a new spot or a streak appears, your compound is likely decomposing.[5][6] In this case, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5]
-
Issue 3: My benzodioxole derivative is not eluting from the column.
-
Possible Cause 1: Mobile Phase is Too Non-Polar. The solvent system is not strong enough to move your highly polar compound down the column.
-
Solution: Drastically increase the polarity of the mobile phase. If you started with 10% ethyl acetate in hexanes, try switching to 50% or even 100% ethyl acetate. A gradient elution from non-polar to highly polar is very effective for this scenario.[5] For extremely polar compounds, a system like dichloromethane/methanol might be necessary.[3]
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition. The compound is either permanently stuck to the silica gel or has decomposed entirely.
-
Solution: First, test the compound's stability on a TLC plate as described above.[6] If it is unstable, you must change your stationary phase (e.g., to alumina). If it is stable but simply not moving, it may be too polar for normal-phase chromatography, and you should switch to a reversed-phase (C18) system.[5]
-
Issue 4: My fractions are very dilute (significant band broadening).
-
Possible Cause 1: Isocratic Elution of a Strongly Retained Compound. When a compound takes a long time to elute under isocratic conditions, its band naturally broadens as it travels down the column, leading to dilution.[10]
-
Possible Cause 2: Poor Sample Loading Technique. If the initial sample band is too wide, it will remain wide throughout the separation.
-
Solution: Always dissolve your crude sample in the minimum amount of solvent before loading it onto the column.[15] If the sample is not very soluble in the mobile phase, consider using a stronger but still minimal volume of a solvent like dichloromethane for loading. Alternatively, "dry loading" is an excellent technique: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[15]
-
Section 3: Key Experimental Protocol
Protocol: Method Development and Scale-Up from TLC to Flash Chromatography
This protocol provides a systematic workflow for purifying a novel benzodioxole derivative.
Part 1: TLC Method Development
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Select Initial Solvents: Choose a non-polar solvent (Solvent A, e.g., Hexanes) and a polar solvent (Solvent B, e.g., Ethyl Acetate).
-
Spot TLC Plates: On a silica gel TLC plate, draw a pencil line ~1 cm from the bottom. Spot your crude mixture on this line.
-
Develop Plates: Place the plates in separate sealed chambers containing different ratios of Solvent A:B (e.g., 9:1, 4:1, 7:3, 1:1).
-
Analyze Results: Visualize the plates under a UV lamp. The ideal system is one where your target compound has an Rf of ~0.3 and is well-separated from major impurities.[3]
-
Fine-Tune (If Necessary): If separation is poor, try a different solvent B (e.g., acetone or dichloromethane) to alter the separation selectivity. If basic impurities are causing streaking, add 0.5% triethylamine to the optimized solvent system and re-run the TLC.[5]
Part 2: Scale-Up to Flash Chromatography
-
Column Selection: Based on your crude sample mass, select an appropriate column size. (e.g., for 400 mg of crude, a 25-40 g column is a good starting point).[12]
-
Column Packing:
-
Insert a small cotton or glass wool plug at the bottom of the column.
-
Add a small layer of sand.
-
Fill the column with silica gel (slurry packing with the mobile phase is often preferred for better homogeneity).
-
Allow the silica to settle into a packed bed, ensuring no cracks or air bubbles are present. Add another layer of sand on top to protect the silica surface.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the absolute minimum volume of solvent. Carefully pipette this solution onto the top layer of sand, allowing it to absorb fully into the silica.[15]
-
Dry Loading (Recommended): Dissolve the crude sample in a flask with a suitable solvent. Add 2-3 times the sample mass of silica gel. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[15]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin the elution at a steady drip rate.
-
If using a gradient, start with a mobile phase slightly less polar than your optimized TLC system and gradually increase the polarity.
-
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Monitor the fractions by TLC to determine which ones contain your pure product. Combine the pure fractions and evaporate the solvent to obtain your purified benzodioxole derivative.
Section 4: Visualization & Data Presentation
Troubleshooting Workflow for Poor Separation
The following diagram illustrates the logical decision-making process when encountering poor separation during column chromatography.
Caption: A flowchart for troubleshooting poor separation.
Table 1: Recommended Starting Solvent Systems for Benzodioxole Derivatives
This table provides general guidance. Always confirm with TLC analysis for your specific compound.
| Derivative Type / Functional Groups | Polarity | Recommended Starting System (Hexane/Ethyl Acetate) | Notes |
| Alkyl or Aryl substituted benzodioxoles | Low | 95:5 to 90:10 | Very non-polar; may require even less polar systems like pure hexanes. |
| Acylated benzodioxoles (Ketones) | Low-Medium | 85:15 to 70:30 | Polarity depends on the rest of the molecule.[4] |
| Carboxamide derivatives | Medium | 60:40 to 50:50 | May require DCM/EtOAc systems for better solubility.[16] |
| Benzodioxoles with amine groups | Medium-High | 70:30 (+ 0.5% Et₃N) | Triethylamine (Et₃N) is crucial to prevent streaking on silica.[5] |
| Benzodioxoles with hydroxyl or carboxyl groups | High | 50:50 to 0:100 or DCM/Methanol (98:2) | May be too polar for silica; consider reversed-phase chromatography.[6] |
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Dawood, R. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Signore, G., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.
- Al-Majdhoub, M., et al. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- British Pharmacopoeia. (n.d.). Appendix III Chromatographic Separation Techniques.
- Asili, J., et al. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH.
- An-Najah Staff. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
- Biotage. (2023, February 6). How Scalable is Flash Chromatography?
- Nichols, L. (2021, March 5). 2.4: Column Chromatography. Chemistry LibreTexts.
- Chemistry For Everyone. (2025, March 10). How To Scale Up Column Chromatography? YouTube.
- Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification.
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. staff-beta.najah.edu [staff-beta.najah.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biotage.com [biotage.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. chemistryviews.org [chemistryviews.org]
- 16. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with 5,6-Dimethoxy-1,3-benzodioxole in biological assays
Welcome to the technical support center for 5,6-Dimethoxy-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of this compound in biological assays. Our goal is to equip you with the knowledge to overcome these hurdles and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 5,6-Dimethoxy-1,3-benzodioxole immediately after adding my DMSO stock to my aqueous cell culture medium. What's happening?
A1: This is a classic case of "solvent shock." 5,6-Dimethoxy-1,3-benzodioxole, like many non-polar organic molecules, is sparingly soluble in water.[1] While it may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the abrupt change in solvent polarity when the concentrated DMSO stock is introduced to the aqueous medium can cause the compound to crash out of solution.[2] The localized high concentration of both the compound and DMSO leads to rapid precipitation.[2]
To mitigate this, consider the following:
-
Slower Addition and Mixing: Instead of pipetting the stock solution directly into the bulk medium, add it dropwise while gently swirling or vortexing the medium. This facilitates a more gradual dilution and reduces localized concentration gradients.
-
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can be beneficial.[2] This will necessitate adding a larger volume to your assay, but the slower, more dispersed introduction of the compound can prevent immediate precipitation.[2]
-
Pre-warming Media: While temperature effects on solubility can vary, ensuring your cell culture medium is warmed to 37°C before adding the compound can sometimes improve solubility.[2] However, for some compounds, solubility can decrease at higher temperatures, so this should be empirically tested.[2]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The cellular toxicity of DMSO is a critical consideration. While it's an excellent solvent for many organic compounds, high concentrations can be detrimental to cell health and proliferation.[3][4] Generally, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3][5] However, this can be cell-line dependent. It is crucial to perform a vehicle control experiment where cells are exposed to the same final concentration of DMSO without the compound to assess any solvent-induced effects on cell viability and the assay endpoint.[5] Some sensitive cell lines may show signs of stress or altered function even at 0.5% DMSO.[6] Concentrations of 1% and higher have been shown to significantly reduce cell viability in some cell types.[6][7]
Q3: My compound seems to dissolve initially but then precipitates over the course of a long-term incubation (24-72 hours). What could be the cause?
A3: Delayed precipitation can be attributed to several factors:
-
Compound Instability: The compound itself might be unstable in the aqueous environment of the cell culture medium at 37°C over extended periods, leading to degradation and precipitation of the less soluble degradation products.
-
Interaction with Media Components: 5,6-Dimethoxy-1,3-benzodioxole could be interacting with components in the medium, such as salts, amino acids, or proteins (if using serum), to form insoluble complexes over time.[2][8]
-
Changes in Media pH: Cellular metabolism can lead to a gradual change in the pH of the culture medium.[2] This pH shift can alter the ionization state and, consequently, the solubility of your compound.
To troubleshoot this, you can:
-
Assess Compound Stability: Run a control experiment where the compound is incubated in the cell-free medium under the same conditions to observe if precipitation occurs in the absence of cells.
-
Consider Serum-Free Media: If your cells can be maintained in serum-free conditions, this can eliminate potential interactions with serum proteins.
-
Use a More Robust Buffering System: If significant pH changes are observed, using a medium with a stronger buffering capacity might help maintain a stable pH and keep the compound in solution.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing 5,6-Dimethoxy-1,3-benzodioxole
This guide provides a step-by-step workflow for determining the optimal solubilization strategy for 5,6-Dimethoxy-1,3-benzodioxole in your specific biological assay.
Step 1: Initial Solvent Screening
While DMSO is a common starting point, it's not the only option. Other organic solvents like ethanol or co-solvent systems could be explored.[9][10]
Table 1: Common Solvents for Initial Screening
| Solvent | Properties | Considerations |
| DMSO | High solubilizing power for many organic compounds.[2] | Can be toxic to cells at higher concentrations (typically >0.5%).[3][6] |
| Ethanol | A less toxic alternative to DMSO for some cell lines. | May have lower solubilizing power for highly hydrophobic compounds. |
| Co-solvents | Mixtures of solvents (e.g., DMSO and polyethylene glycol) can sometimes improve solubility upon dilution.[5] | Requires careful optimization of the solvent ratio. |
Step 2: Stock Solution Preparation Best Practices
Accurate and consistent preparation of your stock solution is fundamental.[11][12]
-
Accurate Weighing: Use a calibrated analytical balance to weigh the 5,6-Dimethoxy-1,3-benzodioxole powder.
-
Appropriate Solvent Volume: Add the calculated volume of your chosen solvent (e.g., anhydrous DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex or sonicate the solution until all particulate matter is visibly dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
Step 3: Determining Maximum Soluble Concentration in Assay Media
Before proceeding with your full experiment, it is essential to determine the maximum concentration of 5,6-Dimethoxy-1,3-benzodioxole that remains soluble in your final assay medium.
-
Prepare a serial dilution of your compound in the cell culture medium.
-
Visually inspect for any signs of precipitation (cloudiness, particulates) immediately after preparation and after a relevant incubation period (e.g., 24 hours) at 37°C.
-
The highest concentration that remains clear is your approximate maximum working concentration.[2]
Below is a workflow diagram to guide your solvent selection process:
Caption: A decision tree for troubleshooting solubility issues.
Guide 2: Advanced Solubilization Techniques
If standard methods are insufficient, more advanced formulation strategies can be employed.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, thereby increasing their aqueous solubility.[13][14][15] They have a hydrophilic exterior that allows the entire complex to be soluble in water.[15][16]
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its reduced toxicity compared to natural cyclodextrins.[5][13]
-
Mechanism: The hydrophobic 5,6-Dimethoxy-1,3-benzodioxole molecule can form an inclusion complex with the cyclodextrin, effectively shielding it from the aqueous environment.[14]
-
Protocol:
-
Prepare a stock solution of HP-β-CD in your cell culture medium.
-
Prepare your 5,6-Dimethoxy-1,3-benzodioxole stock solution in a minimal amount of organic solvent (e.g., DMSO).
-
Add the compound stock to the HP-β-CD solution and mix thoroughly to allow for complex formation.
-
This complexed solution can then be added to your assay.
-
2. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based delivery systems can be a powerful tool to enhance solubility.[17][18][19] These systems can encapsulate the compound in a lipidic environment, which can then be dispersed in an aqueous medium.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[17]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer.
-
Considerations: The components of these formulations must be carefully selected for compatibility with your cell line and assay. Cytotoxicity of the formulation components should be evaluated.
The following diagram illustrates the process of preparing a stock solution:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. fastercapital.com [fastercapital.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alzet.com [alzet.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 5,6-Dimethoxy-1,3-benzodioxole During Storage
Welcome to the technical support center for 5,6-Dimethoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges and provide expert-backed solutions to prevent degradation during storage and handling.
Introduction to 5,6-Dimethoxy-1,3-benzodioxole Stability
5,6-Dimethoxy-1,3-benzodioxole, a derivative of benzodioxole, is a key intermediate in various synthetic pathways. However, its unique structure, featuring an electron-rich aromatic ring, two methoxy groups, and a methylenedioxy bridge, renders it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. The primary drivers of degradation are oxidation, hydrolysis, and photolysis . This guide provides the mechanistic insights and practical protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
This section directly answers the most common questions our team receives regarding the storage of 5,6-Dimethoxy-1,3-benzodioxole.
Q1: What are the optimal storage conditions for 5,6-Dimethoxy-1,3-benzodioxole?
A1: To maximize shelf-life, the compound must be protected from atmospheric oxygen, moisture, and light. The ideal conditions involve storing it in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), at a reduced temperature, and protected from light.[1][2]
Q2: Why is an inert atmosphere so critical?
A2: The electron-rich nature of the dimethoxybenzene ring system makes it susceptible to oxidation.[3][4] Atmospheric oxygen can react with the molecule, particularly at the aromatic ring, leading to the formation of quinone-like structures and other colored byproducts. This process is often catalyzed by trace metal impurities or light.
Q3: What type of container is best for storing this compound?
A3: Use amber glass vials or bottles with tight-fitting, chemically resistant caps (e.g., PTFE-lined).[2] The amber color is crucial for blocking UV and visible light, which can catalyze photolytic degradation.[2] Avoid plastic containers unless they are specifically rated for long-term storage of aromatic ethers and are impermeable to oxygen.[5]
Q4: At what temperature should I store the compound?
A4: For long-term storage, we recommend refrigeration (2-8 °C).[1][6][7] This slows down the rate of all potential degradation reactions. For day-to-day use, storing it in a cool, dry, and dark place is acceptable, but refrigeration is preferred for any duration exceeding a few weeks.[2]
Q5: What are the visible signs of degradation?
A5: Pure 5,6-Dimethoxy-1,3-benzodioxole should be a white to off-white solid. The most common visual indicator of degradation is a color change to yellow or brown. This is typically due to the formation of oxidized, polymeric, or quinone-like impurities. If you observe a color change, it is imperative to re-analyze the material for purity before use.
Q6: Can the solvent I dissolve it in cause degradation?
A6: Yes. Avoid chlorinated solvents for long-term storage as they can degrade to form acidic impurities (like HCl), which can catalyze the hydrolysis of the methylenedioxy bridge. Protic solvents containing water can also contribute to slow hydrolysis over time. For stock solutions, use high-purity, anhydrous aprotic solvents like acetonitrile, THF, or toluene. Always store solutions under the same inert, cold, and dark conditions as the neat material.
Troubleshooting Guide: Identifying and Solving Degradation Issues
This section provides a structured approach to troubleshooting when you suspect your 5,6-Dimethoxy-1,3-benzodioxole has degraded.
Issue 1: Compound has developed a yellow or brown color.
-
Probable Cause: Oxidation of the aromatic ring. This is the most common degradation pathway, accelerated by exposure to air and light.
-
Troubleshooting Steps:
-
Do not use: Assume the material is compromised and do not proceed with your experiment.
-
Purity Analysis: Perform an analytical check to confirm degradation and quantify the purity. A recommended HPLC method is provided in the Protocols section.
-
Segregate: Separate the discolored vial from your main stock to prevent cross-contamination or mix-ups.
-
Review Storage Practices: Check if the container was properly sealed and if it was stored away from light and heat. Ensure inert gas was used for long-term storage.
-
Issue 2: Analytical data (HPLC, NMR) shows unexpected peaks.
-
Probable Cause: This could be due to oxidation, hydrolysis of the methylenedioxy bridge, or cleavage of the methoxy ether groups.
-
Troubleshooting Workflow: The following decision-making workflow can help identify the nature of the impurity.
Caption: Decision workflow for identifying degradation products.
Summary of Storage Conditions
For quick reference, the following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Not Recommended / Rationale |
| Temperature | 2–8 °C (Refrigerated)[1][6][7] | Room temperature for > 1 month (accelerates all reactions). Freezing is unnecessary and may not offer significant benefits over refrigeration. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air (Oxygen leads to oxidative degradation).[3][4] |
| Light | In the Dark (Amber Vial)[2] | Direct sunlight or lab lighting (UV energy catalyzes photolytic cleavage). |
| Container | Tightly Sealed Amber Glass Vial with PTFE-lined Cap[1][2] | Clear glass, plastic bags, poorly sealed containers (Allows light and atmospheric exposure).[5] |
| Form | Solid (Neat) | In solution for long-term storage (Solvent can introduce impurities or participate in degradation). |
Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for prevention.
Caption: Major chemical pathways leading to compound degradation.
-
Oxidation: The electron-donating methoxy and methylenedioxy groups activate the aromatic ring, making it susceptible to oxidation. This can lead to the formation of highly colored quinone derivatives, which are often the cause of the yellow/brown discoloration.[3][4][8]
-
Hydrolysis: The methylenedioxy bridge, which is essentially an acetal, can undergo acid- or base-catalyzed hydrolysis to yield a catechol derivative.[9] This pathway is a significant concern if the compound is exposed to moisture, especially in the presence of acidic or basic impurities.
-
Photolysis: Aromatic ethers can absorb UV light, leading to the formation of radical intermediates.[10] These highly reactive species can then participate in a variety of secondary reactions, including polymerization, leading to insoluble materials and a general loss of purity.
Experimental Protocols
Protocol 1: Proper Aliquoting and Storage Under Inert Atmosphere
This protocol ensures minimal exposure to air and moisture when accessing your main stock.
Materials:
-
Stock vial of 5,6-Dimethoxy-1,3-benzodioxole.
-
Several smaller amber glass vials with PTFE-lined caps.
-
Source of dry inert gas (Argon or Nitrogen) with a delivery system (e.g., needle adapter).
-
Spatula and weighing balance inside a glovebox or a well-ventilated hood.
Procedure:
-
Preparation: Take the main stock vial and the smaller aliquot vials into a glovebox or position them under a gentle stream of inert gas in a fume hood.
-
Equilibration: Allow the main stock container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
-
Aliquoting: Quickly weigh and transfer the desired amounts of the solid into the smaller vials. Work efficiently to minimize exposure time.
-
Inerting: Before sealing each new aliquot vial, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing: Tightly cap each vial immediately after flushing. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Place the newly created aliquots and the main stock vial back into refrigerated storage (2-8 °C).[1][6][7]
Expertise Note: Creating smaller, single-use aliquots is a cornerstone of good laboratory practice for sensitive reagents. It prevents repeated warming/cooling cycles and atmospheric exposure of your primary stock, preserving its integrity for much longer.
Protocol 2: Stability-Indicating HPLC Method for Purity Analysis
This method can be used to separate the parent compound from its potential degradation products.
Instrumentation:
Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | Accurately weigh ~1 mg of compound and dissolve in 1 mL of Acetonitrile. |
Trustworthiness Note: This method is designed to be "stability-indicating," meaning the gradient separation is robust enough to resolve the non-polar parent compound from more polar degradation products like catechols (from hydrolysis) or quinones (from oxidation), which will typically have different retention times. Comparing the peak area of the parent compound against a reference standard allows for accurate purity quantification.[11]
References
-
Zhang, Q., et al. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Nature Communications. [Link]
-
Saito, T., et al. (2022). Dimethoxytriadinylation LC-MS/MS of Novichok A-Series Degradation Products in Human Urine. Analytical Chemistry. [Link]
-
Taylor & Francis Online. (2022). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Taylor & Francis Online. [Link]
-
ACS Publications. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry. [Link]
-
International Journal of Chemical Studies. (2017). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]
-
ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Methylenedioxy. Retrieved from Wikipedia. [Link]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molbank. [Link]
-
MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank. [Link]
-
RSC Publishing. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances. [Link]
-
Sci-Hub. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry. [Link]
-
PubMed. (2019). Photochemical C-H Amination of Ethers and Geminal Difunctionalization Reactions in One Pot. Angewandte Chemie International Edition. [Link]
-
PMC - NIH. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts. Retrieved from ResearchGate. [Link]
-
RSC Publishing. (2022). Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study. RSC Advances. [Link]
-
ResearchGate. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank. [Link]
-
MDPI. (2020). Exploring Aromatic S-Thioformates as Photoinitiators. Polymers. [Link]
-
ACS Applied Energy Materials. (2019). High Dimensional Stability and Alcohol Resistance Aromatic Poly(aryl ether ketone) Polyelectrolyte Membrane Synthesis and Characterization. ACS Publications. [Link]
-
ResearchGate. (2022). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Synthetic Communications. [Link]
-
PubMed. (2006). Hydrolysis on transition metal oxide clusters and the stabilities of M-O-M bridges. The Journal of Physical Chemistry A. [Link]
-
J-STAGE. (2015). Electro-oxidative Trimerization of 1,2-Dimethoxybenzene: Reductive Workup Strategy and Alternating Current Electrolysis to Peel. Chemistry Letters. [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole, 5-methoxy-. Retrieved from PubChem. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis on transition metal oxide clusters and the stabilities of M-O-M bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Auxin Receptor Agonists: Profiling the Novel 1,3-Benzodioxole Derivative, K-10
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricate World of Auxin Perception
The phytohormone auxin is a cornerstone of plant development, orchestrating a vast array of processes from root initiation to fruit development. At the heart of auxin signaling lies a sophisticated perception machinery centered around the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family of F-box proteins. These proteins act as auxin co-receptors, where auxin functions as a "molecular glue" to facilitate the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors. This binding event targets the Aux/IAA proteins for degradation via the 26S proteasome, thereby de-repressing Auxin Response Factors (ARFs) and initiating auxin-responsive gene expression.[1]
The diverse family of TIR1/AFB proteins (six in Arabidopsis thaliana) and the large number of Aux/IAA repressors (29 in Arabidopsis) create a combinatorial complexity that allows for a wide range of auxin sensitivities and responses.[2][3] This complexity has spurred the development of synthetic auxin analogs to probe these intricate signaling networks and for agrochemical applications. This guide provides a comparative analysis of a novel 1,3-benzodioxole-based auxin receptor agonist, K-10, alongside established natural and synthetic auxins.
A New Player: The 1,3-Benzodioxole Derivative K-10
Recently, a series of N-(benzo[d][4][5]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potent auxin receptor agonists. Among these, the compound K-10 (N-(benzo[d][4][5]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide) emerged as a particularly effective promoter of root growth.[6][7][8][9]
The discovery of K-10 was driven by computer-aided drug discovery approaches, utilizing the known crystal structure of the TIR1 auxin receptor to screen for novel chemical scaffolds.[6][7][8][9] This rational design approach offers a powerful alternative to traditional screening methods for identifying new modulators of auxin signaling.
Comparative Analysis of Auxin Receptor Agonists
This section compares the performance of K-10 with the natural auxin Indole-3-acetic acid (IAA) and common synthetic auxins such as 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Picloram. The comparison will focus on receptor binding affinity and physiological effects, supported by experimental data.
Receptor Binding Affinity: A Quantitative Look
The affinity of an auxin agonist for the TIR1/AFB-Aux/IAA co-receptor complex is a critical determinant of its biological activity. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.[10]
While direct experimental determination of the Kd for K-10 is not yet published, molecular docking studies suggest that K-10 has a stronger binding ability with TIR1 than NAA .[7][9] It is important to note that molecular docking is a computational prediction, and while informative, it is not a substitute for direct experimental measurement.
For established auxins, experimental data from techniques like Surface Plasmon Resonance (SPR) and radioligand binding assays provide quantitative binding affinities. These values can vary depending on the specific TIR1/AFB and Aux/IAA proteins forming the co-receptor complex, highlighting the specificity within the auxin perception system.
| Auxin Agonist | Receptor/Co-receptor Complex | Binding Affinity (Kd or Ki) | Method | Reference |
| K-10 | TIR1 | Stronger than NAA (qualitative) | Molecular Docking | [7][9] |
| IAA | TIR1-IAA7 | 17.81 ± 7.81 nM (Kd) | Radioligand Binding | [3] |
| IAA | TIR1-IAA12 | 270.25 ± 54.09 nM (Kd) | Radioligand Binding | [1][2] |
| NAA | TIR1-IAA7 | 113.50 ± 3.51 nM (Ki) | Competitive Radioligand Binding | [2] |
| 2,4-D | TIR1-IAA7 | > 1 µM (Ki) | Competitive Radioligand Binding | [2] |
| Picloram | TIR1-IAA7 | 3900 ± 910 nM (Ki) | Competitive Radioligand Binding | [2] |
| Picloram | AFB5-IAA7 | 54.90 ± 3.84 nM (Ki) | Competitive Radioligand Binding | [2] |
Table 1: Comparison of binding affinities of various auxin receptor agonists. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding.
Physiological Effects: Root Growth Promotion
A key measure of auxin agonist activity is its effect on plant physiology. K-10 has been shown to be a potent promoter of root growth in both the model plant Arabidopsis thaliana and the crop species Oryza sativa (rice).[6][7][8][9]
Quantitative data from root growth assays demonstrates that K-10 exhibits a superior root growth-promoting activity compared to NAA. [6][7][8][9]
| Treatment | Plant Species | Observed Effect on Root Growth | Reference |
| K-10 | Arabidopsis thaliana | Significant increase in primary root length and lateral root number, exceeding the effect of NAA. | [7][9] |
| K-10 | Oryza sativa | Remarkable promotion of root growth. | [6][8] |
| NAA | Arabidopsis thaliana | Promotes root growth, but to a lesser extent than K-10 at optimal concentrations. | [7][9] |
Table 2: Comparison of the effects of K-10 and NAA on root growth.
The auxin-like activity of K-10 is further substantiated by its ability to induce the expression of the auxin-responsive reporter gene DR5:GUS.[7][9] Furthermore, experiments with the tir1-1 mutant, which is resistant to auxin, show a reduced response to K-10, confirming that its mode of action is mediated through the TIR1 receptor.[7][9]
Experimental Methodologies
To ensure scientific rigor, the data presented in this guide are derived from established experimental protocols. Below are outlines of the key methodologies used to characterize and compare auxin receptor agonists.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is used to determine the kinetics and affinity of binding between an auxin agonist and the TIR1/AFB-Aux/IAA co-receptor complex.
Workflow for SPR-based Auxin Receptor Binding Assay
Caption: Workflow for determining auxin-receptor binding affinity using SPR.
Step-by-Step Protocol:
-
Ligand Immobilization: A synthetic peptide corresponding to the degron motif (Domain II) of an Aux/IAA protein is covalently attached to the surface of an SPR sensor chip.
-
Analyte Preparation: The purified TIR1 or AFB protein is mixed with the auxin agonist of interest in a suitable buffer.
-
Binding Measurement: The analyte solution is flowed over the sensor chip surface. The binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide is detected as a change in the refractive index, measured in Resonance Units (RU).
-
Kinetic Analysis: The association and dissociation rates are monitored in real-time. By fitting these data to a binding model, the equilibrium dissociation constant (Kd) can be calculated.
DR5:GUS Reporter Assay for In Vivo Auxin Activity
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in plants. It contains multiple copies of an auxin response element (AuxRE) that drives the expression of a reporter gene, typically β-glucuronidase (GUS).
Workflow for DR5:GUS Reporter Assay
Caption: Workflow for assessing in vivo auxin activity using the DR5:GUS reporter system.
Step-by-Step Protocol:
-
Plant Material: Use transgenic plants harboring the DR5:GUS construct.
-
Treatment: Treat the plants or specific tissues with the auxin agonist at various concentrations. A mock treatment (solvent only) serves as a negative control.
-
Incubation: Incubate the treated material for a specific duration to allow for the induction of gene expression.
-
GUS Staining: Submerge the plant material in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme will cleave X-Gluc, resulting in the formation of a blue precipitate at the sites of GUS activity.
-
Visualization: Observe the staining pattern under a microscope to determine the tissues and cell types where auxin signaling is activated.
Signaling Pathway of Auxin Receptor Agonists
The binding of an auxin agonist to the TIR1/AFB receptor initiates a well-defined signaling cascade that ultimately leads to changes in gene expression and physiological responses.
Canonical Auxin Signaling Pathway
Caption: Simplified diagram of the auxin signaling pathway initiated by an auxin receptor agonist.
Conclusion and Future Directions
The 1,3-benzodioxole derivative K-10 represents a promising new class of synthetic auxin receptor agonists with potent root growth-promoting properties. While molecular docking suggests a high binding affinity for the TIR1 receptor, further biophysical characterization, such as Surface Plasmon Resonance, is needed to provide a quantitative measure of its binding kinetics and affinity. This will enable a more direct and rigorous comparison with other natural and synthetic auxins.
The development of novel auxin agonists like K-10, with potentially distinct specificities for different TIR1/AFB-Aux/IAA co-receptor complexes, will be invaluable for dissecting the complexities of auxin signaling and for the development of next-generation agrochemicals to enhance crop productivity.
References
-
Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]
-
Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]
-
Gray, W. M., Kepinski, S., Rouse, D., Leyser, O., & Estelle, M. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins. Nature, 414(6861), 271-276. [Link]
-
Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446-451. [Link]
-
Wang, J., Li, C., Wang, S., Chen, J., Li, Y., Zhang, X., ... & Zhao, Y. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902. [Link]
-
Calderón Villalobos, L. I., & Estelle, M. (2012). The auxin receptor is a co-receptor system. Current Opinion in Plant Biology, 15(5), 523-529. [Link]
-
Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]
-
Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB-mediated auxin perception: a molecular perspective. Annual Review of Plant Biology, 66, 23-46. [Link]
-
Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. [Link]
-
Greenham, K., & Estelle, M. (2011). The TIR1/AFB family of auxin receptors. Cold Spring Harbor Perspectives in Biology, 3(11), a005738. [Link]
-
Parry, G., Calderon-Villalobos, L. I., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Current Opinion in Plant Biology, 12(5), 551-556. [Link]
-
Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]
-
Hayashi, K. I., Tan, X., Zheng, N., Hatate, T., Kimura, Y., & Nozaki, H. (2008). A small-molecule antagonist of auxin signaling. The Plant Journal, 55(4), 690-700. [Link]
-
Robert, S., & Friml, J. (2009). Auxin and other signals on the move in plants. Nature Chemical Biology, 5(5), 325-332. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. [Link]
-
Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]
-
Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]
-
Finley, R. L. Jr. (2003). Yeast Two-Hybrid Protocol. Finley Lab. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System. [Link]
-
Ma, C., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9(1), 229-239. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. ResearchGate. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Equilibrium dissociation constant (Kd). [Link]
-
Calderón Villalobos, L. I., et al. (2012). Auxin-dependent TIR1·IAA7 and TIR1·IAA12 interactions rely on the interplay between the degron, degron tail and the PB1 domain. ResearchGate. [Link]
-
Calderón Villalobos, L. I., et al. (2012). Differences in auxin-dependent TIR1/AFB–Aux/IAA interaction are not due to differences in the degron motif. ResearchGate. [Link]
-
Robert, S., et al. (2015). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 71(1), 10-21. [Link]
-
Prieto-Martínez, F., et al. (2024). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus in Silico Approaches. Preprints.org. [Link]
-
Guseman, J. M., et al. (2010). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 655, 257-268. [Link]
-
Robert, S., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2715-2723. [Link]
-
Robert, S., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. National Institutes of Health. [Link]
-
Robert, S., et al. (2013). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ResearchGate. [Link]
Sources
- 1. Frontiers in Plant Science [frontiersin.org]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Plant Community Traits Respond to Grazing Exclusion Duration in Alpine Meadow and Alpine Steppe on the Tibetan Plateau [frontiersin.org]
A Comparative Guide to the Cytotoxicity of Benzodioxole Derivatives on Cancer Cell Lines
Introduction: The Rising Potential of Benzodioxole Scaffolds in Oncology
The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold found in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1] In recent years, this structural motif has garnered significant attention in the field of oncology for its presence in potent anti-cancer agents.[2] The inherent bioactivity of the benzodioxole ring, coupled with the potential for diverse chemical modifications, has spurred the development of novel derivatives with enhanced cytotoxic profiles against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic effects of several benzodioxole derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising area of cancer therapeutics.
Comparative Cytotoxicity of Benzodioxole Derivatives
The cytotoxic potential of various benzodioxole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for several benzodioxole derivatives, providing a clear comparison of their cytotoxic efficacy.
| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| Safrole Derivatives | |||
| 4-allylbenzene-1,2-diol | MCF-7 (Breast) | 40.2 ± 6.9 | [3][4] |
| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate | MCF-7 (Breast) | 5.9 ± 0.8 | [3][4] |
| 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MCF-7 (Breast) | 33.8 ± 4.9 | [3][4] |
| (2E)-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MCF-7 (Breast) | 55.0 ± 7.11 | [5] |
| (2E)-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MDA-MB-231 (Breast) | > 100 | [5] |
| (2E)-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | DLD-1 (Colon) | > 100 | [5] |
| 4-allyl-5-nitrobenzene-1,2-diol | MCF-7 (Breast) | 55.0 ± 7.11 | [5] |
| 4-allyl-5-nitrobenzene-1,2-diol | MDA-MB-231 (Breast) | 37.5 ± 2.65 | [5] |
| 4-allyl-5-nitrobenzene-1,2-diol | DLD-1 (Colon) | 44.0 ± 6.92 | [5] |
| Carboxamide Derivatives | |||
| Compound 2a | Hep3B (Liver) | Potent (Specific IC50 not provided) | [1][6] |
| Compound 2b | Hep3B (Liver) | Weak (Specific IC50 not provided) | [1][6] |
| Benzodioxole-Arsenical Conjugates | |||
| MAZ2 | 4T1 (Breast) | Potent (Induces high levels of ROS) | [7] |
| Other Benzodioxole Derivatives | |||
| Compound 3e | HeLa (Cervical) | 219 | [8][9] |
| Compound 4f | HeLa (Cervical) | (CC50 > 219 µM) | [8] |
| Safrole Oil | Hep3B (Liver) | (IC50 not specified, but showed activity) | [10][11] |
Note: The cytotoxicity of some compounds was compared to the parent compound, safrole, which generally exhibits low toxicity with IC50 values often greater than 100 µM.[5] For instance, several safrole derivatives showed significantly higher toxicity than safrole itself against selected cancer cell lines.[3][5]
Mechanistic Insights into Cytotoxicity
The anticancer activity of benzodioxole derivatives is attributed to various cellular and molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis through Multiple Pathways
Several studies have indicated that benzodioxole derivatives can trigger apoptosis in cancer cells. For example, safrole oxide has been shown to induce apoptosis by up-regulating the expression of the Fas transmembrane protein, a key receptor in the extrinsic apoptosis pathway.[12] Furthermore, some benzodioxole derivatives can induce apoptosis by inhibiting the thioredoxin (Trx) system, which leads to an increase in intracellular reactive oxygen species (ROS) and oxidative stress.[7][13] This is significant as the Trx system is often upregulated in cancer cells, contributing to their survival and resistance to therapy.[7]
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Safrole has been shown to induce proinflammatory responses in macrophages through the phosphorylation of the MAPK family and subsequent activation of the NF-κB/IκB pathway.[14] This suggests that the modulation of this pathway by benzodioxole derivatives could be a key mechanism in their anticancer effects, potentially by tipping the balance from pro-survival to pro-apoptotic signaling in cancer cells.
Caption: Benzodioxole derivatives can activate the MAPK pathway, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB complex to translocate to the nucleus and regulate the expression of genes involved in apoptosis.
Induction of Cell Cycle Arrest
In addition to apoptosis, some benzodioxole derivatives have been found to induce cell cycle arrest in cancer cells.[15] For instance, certain carboxamide-containing benzodioxole compounds have been shown to cause cell cycle arrest at the G2/M phase in liver cancer cells.[1][6] By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from proliferating and can ultimately lead to cell death.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density and cytotoxicity, based on the measurement of cellular protein content.[16][17]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Benzodioxole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzodioxole derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Shake the plates for 5-10 minutes on a plate shaker to ensure complete dissolution of the dye.
-
Measure the absorbance (optical density) at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from the absorbance of all other wells.
-
Calculate the percentage of cell survival for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell survival against the compound concentration and determine the IC50 value using a suitable software.
-
Conclusion and Future Directions
The studies highlighted in this guide demonstrate the significant potential of benzodioxole derivatives as a source of novel anticancer agents. The versatility of the benzodioxole scaffold allows for the synthesis of a wide array of derivatives with varying cytotoxic potencies and selectivities against different cancer cell lines. While many derivatives have shown promising in vitro activity, further research is warranted to elucidate their precise mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings. Future investigations should focus on optimizing the structure of lead compounds to enhance their anticancer activity and reduce potential toxicity, with the ultimate goal of developing effective and targeted cancer therapies.
References
-
Madrid Villegas, A., Espinoza Catalán, L., Montenegro Venegas, I., Villena García, J., & Carrasco Altamirano, H. (2011). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. Molecules (Basel, Switzerland), 16(6), 4632–4641. [Link]
-
Villena García, J., Cuellar Fritis, M., & Carrasco Altamirano, H. (2010). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Journal of the Chilean Chemical Society, 55(2), 219-222. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
Hawash, M., Jaradat, N., Abualhasan, M., Zaid, A. N., Eid, A. M., & Amer, J. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 54. [Link]
-
Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., Daraghmeh, D., Daraghmeh, H., Shtayeh, T., Sawaftah, H., Amer, J., & Mousa, A. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Bohrium, 1(1), 1-8. [Link]
-
Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., Daraghmeh, D., Daraghmeh, H., Shtayeh, T., Sawaftah, H., Amer, J., & Mousa, A. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]
-
Jaradat, N., Zaid, A. N., Abualhasan, M., Al-Ramahi, R., Al-qub, M., Hussein, F., & Al-hroub, H. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC complementary medicine and therapies, 21(1), 153. [Link]
-
Hawash, M., Jaradat, N., Hameedi, S., Zaid, A. N., Abualhasan, M., & Mousa, A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
Hawash, M., Jaradat, N., Hameedi, S., Zaid, A. N., Abualhasan, M., & Mousa, A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. The Hebrew University of Jerusalem. [Link]
-
ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. Retrieved from [Link]
-
Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
-
Hawash, M., Jaradat, N., Abualhasan, M., Zaid, A. N., Eid, A. M., & Amer, J. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 54. [Link]
-
ResearchGate. (n.d.). New Safrole Oxide Derivatives: Synthesis and in vitro Antiproliferative Activities on A549 Human Lung Cancer Cells. Retrieved from [Link]
-
Madrid Villegas, A., Espinoza Catalán, L., Montenegro Venegas, I., Villena García, J., & Carrasco Altamirano, H. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. ResearchGate. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355. [Link]
-
Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
-
Madrid Villegas, A., Espinoza Catalán, L., Montenegro Venegas, I., Villena García, J., & Carrasco Altamirano, H. (2011). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. Molecules (Basel, Switzerland), 16(6), 4632–4641. [Link]
-
Madrid Villegas, A., Espinoza Catalán, L., Montenegro Venegas, I., Villena García, J., & Carrasco Altamirano, H. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Semantic Scholar. [Link]
-
Shi, X. M., She, W. Y., Liu, T. T., Gao, L. X., Liu, Y. J., & Liu, Y. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930. [Link]
-
Wang, K., Li, X., Wang, L., Zhang, Y., Li, Y., Wang, M., & Xi, Z. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in plant science, 13, 908832. [Link]
-
Wang, K., Li, X., Wang, L., Zhang, Y., Li, Y., Wang, M., & Xi, Z. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in plant science, 13, 908832. [Link]
-
Jaradat, N., Zaid, A. N., Abualhasan, M., Al-Ramahi, R., Al-qub, M., Hussein, F., & Al-hroub, H. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC complementary medicine and therapies, 21(1), 153. [Link]
-
Chien, K. J., Yang, M. L., Chen, C. H., & Wen, Z. H. (2018). Safrole-induced expression of proinflammatory responses is associated with phosphorylation of mitogen-activated protein kinase family and the nuclear factor-κB/inhibitor of κB pathway in macrophages. Environmental toxicology, 33(12), 1245–1253. [Link]
-
ResearchGate. (n.d.). Safrole treatment promoted the cytotoxicity of natural killer (NK) cells. Retrieved from [Link]
-
Safe, S., & Papineni, S. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Cancers, 6(2), 1014–1031. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-salahi, R. A., Al-qadasy, Z. A., Al-hejj, A. J., & Al-shabany, B. A. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules (Basel, Switzerland), 27(20), 6931. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. staff-beta.najah.edu [staff-beta.najah.edu]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safrole-induced expression of proinflammatory responses is associated with phosphorylation of mitogen-activated protein kinase family and the nuclear factor-κB/inhibitor of κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for the Research Professional: 5,6-Dimethoxy-1,3-benzodioxole vs. Myristicin
In the intricate world of natural product chemistry, compounds sharing a common structural backbone can exhibit vastly different biological profiles. This guide offers a detailed comparative analysis of two such molecules: 5,6-Dimethoxy-1,3-benzodioxole and the more widely known myristicin. Both are derivatives of 1,3-benzodioxole (also known as methylenedioxybenzene), a scaffold present in numerous bioactive compounds.[1][2] This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function, supported by established experimental methodologies.
Core Structural and Physicochemical Divergence
The fundamental differences between these two compounds originate from their substitution patterns on the benzodioxole ring. This structural variance is the primary determinant of their distinct physicochemical properties and, consequently, their biological activities.
-
5,6-Dimethoxy-1,3-benzodioxole features two methoxy groups at the 5 and 6 positions of the benzodioxole core. Its structure is relatively simple and symmetrical.
-
Myristicin (4-methoxy-6-(2-propenyl)-1,3-benzodioxole) possesses a single methoxy group and, critically, an allyl (prop-2-en-1-yl) side chain.[3] This allyl group is a site of significant chemical reactivity and metabolic activity.
These structural distinctions directly impact their physical and chemical properties, which are crucial for experimental design, from extraction to bioassay formulation.
Table 1: Comparative Physicochemical Properties
| Property | 5,6-Dimethoxy-1,3-benzodioxole | Myristicin |
| Molecular Formula | C₉H₁₀O₄[4] | C₁₁H₁₂O₃[3][5] |
| Molar Mass | 182.17 g/mol [4] | 192.21 g/mol [3][5] |
| Appearance | White to light yellow powder/crystal[6] | Colorless to pale yellow oily liquid[3][7] |
| Boiling Point | Data not readily available | ~276.5 °C at 760 mmHg[5][7] |
| Melting Point | 84 - 88 °C[6] | < -20 °C[5][7] |
| Solubility | Soluble in organic solvents | Insoluble in water; soluble in ethanol, ether, benzene[7][8][9] |
| Primary Natural Sources | Found in root extracts of plants like Astrodaucus persicus[10] | Nutmeg, mace, parsley, dill, black pepper[5][7][8] |
The crystalline solid nature of 5,6-Dimethoxy-1,3-benzodioxole contrasts sharply with the oily liquid form of myristicin, a direct consequence of the latter's less symmetrical structure and the presence of the flexible allyl chain. This has practical implications for handling, storage, and the choice of solvents for experimental work.
Biological Activity: A Tale of Two Molecules
The presence of the allyl group in myristicin is the principal driver of its potent and varied biological activities, which are far more extensively documented than those of 5,6-Dimethoxy-1,3-benzodioxole.
Insecticidal and Synergistic Activity
Myristicin is a well-established natural insecticide and acaricide.[5][8][11] Its primary mechanism involves the inhibition of cytochrome P450 enzymes in insects.[11]
-
Expertise & Causality: Cytochrome P450s are a superfamily of enzymes critical for detoxification in insects. By inhibiting these enzymes, myristicin prevents the breakdown of other toxic compounds, acting as a synergist that enhances the potency of other insecticides.[11] This is a classic example of structure-function relationships, as the methylenedioxyphenyl group is a known P450 inhibitor.
While 5,6-Dimethoxy-1,3-benzodioxole also contains the benzodioxole moiety, its insecticidal properties are not well-documented. However, many benzodioxole derivatives are utilized as insecticide synergists, suggesting a potential, albeit likely less potent, activity.[12]
Antimicrobial and Anti-inflammatory Effects
Myristicin exhibits notable antibacterial and antifungal properties.[13] Its lipophilic character allows it to disrupt microbial cell membranes. It has also demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and various pro-inflammatory cytokines.[14][15]
The broader class of 1,3-benzodioxole derivatives has been reported to possess potent antioxidant and antibacterial activities.[16][17] This suggests that 5,6-Dimethoxy-1,3-benzodioxole likely shares these properties, although specific experimental data is scarce.
Cytotoxicity and Anticancer Potential
A significant body of research points to myristicin's potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia and neuroblastoma.[8][13][18]
-
Mechanism of Action: Myristicin-Induced Apoptosis The induction of apoptosis is a key therapeutic goal in oncology. Myristicin achieves this by triggering the mitochondrial pathway. This involves increasing mitochondrial membrane permeability, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (like caspase-3) that execute cell death.[8][14]
Caption: Myristicin's proposed mitochondrial pathway for apoptosis induction.
Derivatives of 1,3-benzodioxole have also been reported to possess cytotoxic activity against several human tumor cell lines, indicating that 5,6-Dimethoxy-1,3-benzodioxole is a valid candidate for similar investigations.[16]
Psychoactive Effects and Metabolism
Myristicin is notorious for its psychoactive, hallucinogenic effects at high doses.[5][8] This is not a direct effect of the molecule itself but of its metabolic conversion in the liver, likely to an amphetamine-like compound (MMDA).[18] This biotransformation is dependent on the allyl side chain. 5,6-Dimethoxy-1,3-benzodioxole lacks this structural feature and is therefore not expected to produce such metabolites or psychoactive effects, representing a critical toxicological and therapeutic distinction.
Key Experimental Methodologies
The comparison and characterization of these compounds rely on a suite of standard and advanced analytical techniques.
Protocol: Extraction and Purification
A self-validating system for obtaining these compounds involves extraction followed by chromatographic purification and spectroscopic confirmation. Myristicin is typically extracted from nutmeg via steam distillation.
-
Step-by-Step Steam Distillation Workflow
-
Maceration: Coarsely grind the source material (e.g., nutmeg seeds) to increase the surface area for efficient oil extraction.
-
Extraction: Suspend the ground material in water within a distillation flask and heat to boiling. The resulting steam co-distills with the volatile essential oils.
-
Condensation: Pass the steam-oil vapor mixture through a water-cooled condenser to liquefy it.
-
Separation: Collect the biphasic distillate in a receiving flask. As the oil is immiscible with water, it can be separated using a separatory funnel.
-
Purification: The crude oil can be further purified by fractional distillation or column chromatography to isolate myristicin.
-
Causality Behind Protocol Choice: Steam distillation is the method of choice for volatile, heat-stable, water-immiscible compounds like myristicin. It is efficient and avoids the use of potentially interfering organic solvents in the initial extraction step.
-
Protocol: Analytical Characterization
Confirming the identity and purity of the isolated compounds is paramount. A combination of chromatographic and spectroscopic methods is standard practice.
-
Workflow for Analytical Confirmation
Caption: A standard workflow for the analytical confirmation of a purified compound.
Table 2: Expected Spectroscopic and Chromatographic Data
| Technique | Purpose | Expected Data for Myristicin | Expected Data for 5,6-Dimethoxy-1,3-benzodioxole |
| GC-MS | Separation & Identification | Unique retention time; Mass spectrum with molecular ion (M+) at m/z 192 and fragments corresponding to the loss of the allyl group. | Unique retention time; Mass spectrum with molecular ion (M+) at m/z 182. |
| ¹H NMR | Structural Elucidation | Signals for allyl, methoxy, aromatic, and methylenedioxy protons. | Signals for two distinct methoxy groups, aromatic protons, and methylenedioxy protons. |
| ¹³C NMR | Carbon Skeleton Mapping | Resonances for 11 distinct carbons, including those of the allyl side chain. | Resonances for 9 distinct carbons. |
Conclusion for the Advancing Researcher
The comparative analysis of 5,6-Dimethoxy-1,3-benzodioxole and myristicin serves as a compelling case study in structure-activity relationships. Myristicin, with its reactive allyl side chain, is a biologically promiscuous molecule with well-defined insecticidal, antimicrobial, cytotoxic, and psychoactive properties. Its mechanisms of action, particularly P450 inhibition and apoptosis induction, are subjects of ongoing research.
In contrast, 5,6-Dimethoxy-1,3-benzodioxole is a far less studied molecule. While it shares the bioactive 1,3-benzodioxole core, the absence of the allyl group suggests a significantly different, and likely more benign, toxicological profile. This makes it an intriguing scaffold for synthetic chemistry. Researchers could leverage its structure as a starting point for developing novel therapeutic agents, potentially in the realms of antimicrobial or anticancer drugs, without the complicating psychoactive liabilities of myristicin. The documented bioactivities of the broader benzodioxole class provide a strong rationale for the further investigation of this specific, under-explored derivative.
References
-
Wikipedia. Myristicin. [Link]
-
PubChem. Myristicin. National Institutes of Health. [Link]
-
National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of Myristicin. National Institutes of Health. [Link]
-
Grokipedia. Myristicin. [Link]
-
The Good Scents Company. myristicin. [Link]
-
University of Bristol, School of Chemistry. Myristicin. [Link]
-
The Revisionist. Myristicin - A Psychedelic MAOI with Therapeutic Application. [Link]
-
Caring Sunshine. Ingredient: Myristicin. [Link]
-
FooDB. Showing Compound Myristicin (FDB014654). [Link]
-
Preprints.org. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. [Link]
-
Chemical-Suppliers.com. 5,6-Dimethoxy-1,3-benzodioxole. [Link]
-
Daru Journal of Pharmaceutical Sciences. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. [Link]
-
Grokipedia. 1,3-Benzodioxole. [Link]
-
Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
Wikipedia. 1,3-Benzodioxole. [Link]
-
PubChem. 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxylic acid. National Institutes of Health. [Link]
-
MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
-
Chem-Impex. 5,6-Dibromo-1,3-benzodioxole. [Link]
-
ResearchGate. (PDF) 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
-
ResearchGate. Chemical structure of natural product contained 1,3-benzodioxole rings. [Link]
-
Cheméo. Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scbt.com [scbt.com]
- 5. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Myristicin - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 13. Myristicin - LKT Labs [lktlabs.com]
- 14. Myristicin | BCL | PARP | Caspase | GABA | IL Receptor | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. therevisionist.org [therevisionist.org]
A Comparative Guide to the Biological Efficacy of 5,6-Dimethoxy-1,3-benzodioxole and Its Derivatives
Introduction: The Versatile 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a cornerstone in the architecture of numerous naturally occurring and synthetic compounds.[1] This structural motif is present in well-known natural products like myristicin from nutmeg, dillapiole from dill, and safrole from sassafras.[2][3] The inherent biological activity of these compounds has spurred extensive research into the synthesis and evaluation of a myriad of 1,3-benzodioxole derivatives. These derivatives have demonstrated a wide spectrum of pharmacological effects, including antitumor, antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties.[2][4]
This guide provides a comparative analysis of the biological efficacy of 5,6-Dimethoxy-1,3-benzodioxole and several of its prominent naturally occurring and synthetic derivatives. We will delve into their performance in various biological assays, explore the underlying mechanisms of action, and provide detailed experimental protocols to facilitate reproducible research in this dynamic field. Our focus is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance the exploration of this promising class of compounds.
Comparative Biological Efficacy: A Multifaceted Profile
The biological activity of 1,3-benzodioxole derivatives is significantly influenced by the nature and position of substituents on the benzene ring. While specific data for the parent compound, 5,6-Dimethoxy-1,3-benzodioxole, is limited in the public domain, a comparative analysis of its more extensively studied derivatives reveals key structure-activity relationships.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,3-benzodioxole derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of key cellular enzymes.
Natural Derivatives:
-
Myristicin (5-allyl-1-methoxy-3,4-methylenedioxybenzene): Found in nutmeg, myristicin has demonstrated significant antiproliferative activity against human chronic myeloid leukemia (K-562), non-small cell lung adenocarcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cells.[5] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by changes in mitochondrial membrane potential, cytochrome c release, and activation of caspase-3.[5][6] Studies on MCF-7 breast cancer cells have shown that myristicin can induce cell cycle arrest in the G1/S phase and upregulate the expression of pro-apoptotic genes like Bax and Bid, while downregulating the anti-apoptotic Bcl-2 gene.[7]
-
Dillapiole (4,5-dimethoxy-6-allyl-1,3-benzodioxole): This isomer of apiol, extracted from dill and fennel, has also been investigated for its antitumor properties.[2]
-
Asarone (Isomeric forms: α and β): While not a direct derivative of 5,6-Dimethoxy-1,3-benzodioxole, asarone shares structural similarities and exhibits notable biological activities.
Synthetic Derivatives:
The conjugation of the 1,3-benzodioxole moiety with other pharmacophores has yielded synthetic derivatives with enhanced anticancer efficacy. A noteworthy strategy has been the conjugation of 1,3-benzodioxole derivatives with arsenicals. This approach has been shown to improve the anti-tumor efficiency by inhibiting the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[4][8]
Table 1: Comparative Cytotoxicity of Selected 1,3-Benzodioxole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 / % Inhibition | Reference |
| Myristicin | K-562, NCI-H460, MCF-7 | MTT | 50-100% inhibition at 100 µg/mL | [5] |
| Myristicin | MCF-7 | MTT | Dose-dependent cytotoxicity | [7] |
Antimicrobial and Antifungal Activity
Several 1,3-benzodioxole derivatives have been reported to possess antimicrobial and antifungal properties.
-
Dillapiole: Has shown notable antifungal activity.[2]
-
Synthetic Derivatives: Various synthesized 1,3-benzodioxole derivatives have been screened for their in vitro antibacterial activity against pathogenic strains such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus (including MRSA), with some showing promising inhibitory effects.[9]
Antioxidant Activity
The 1,3-benzodioxole scaffold is a constituent of compounds with recognized antioxidant properties.
-
Myristicin: Exhibits antioxidative effects.[7]
-
Synthetic Derivatives: Benzodioxole derivatives are considered moderate radical trapping antioxidants, with their activity being highly dependent on the substitution pattern on the aryl group.[10]
Insecticidal Activity
Historically, 1,3-benzodioxole derivatives have been utilized as insecticide synergists, enhancing the efficacy of pyrethrum-based insecticides.[1] This activity is attributed to their ability to inhibit microsomal mixed-function oxidases in insects, particularly cytochrome P-450 enzymes.[1]
-
Myristicin: Functions as an insecticide.[6]
-
Piperine: An alkaloid containing the 1,3-benzodioxole moiety, found in black pepper, is used in traditional medicine and as an insecticide.[11]
-
Asaricin, Isoasarone, and trans-Asarone: These phenylpropanoids have demonstrated insecticidal activity against stored product pests like Sitophilus oryzae and Rhyzopertha dominica.[12]
Mechanisms of Action: A Deeper Dive
The diverse biological activities of 1,3-benzodioxole derivatives stem from their interaction with multiple cellular targets and signaling pathways.
Induction of Apoptosis
A primary mechanism underlying the anticancer effects of compounds like myristicin is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway.
Caption: Myristicin-induced apoptosis pathway in cancer cells.
Myristicin treatment leads to an increase in reactive oxygen species (ROS), which in turn alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[6] Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.[5][7]
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system in cells and is often overexpressed in cancer cells.[8] Inhibition of this system leads to an accumulation of ROS and increased cellular oxidative stress, making it a viable target for anticancer therapy. Certain synthetic 1,3-benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to inhibit TrxR activity, thereby inducing oxidative stress and apoptosis in tumor cells.[4][8]
Caption: Inhibition of the Thioredoxin System by Benzodioxole Derivatives.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of research findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological efficacy of 1,3-benzodioxole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., myristicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13][14]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol.[14] Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., ethanol or DMSO).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 40 µL of the sample to 2.96 mL of the DPPH solution.[14]
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[14][15] A control containing only the solvent and DPPH solution should also be measured.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Radical Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay measures the activity of TrxR, which is a key enzyme in the thioredoxin system.
Principle: The activity of TrxR is determined by its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with NADPH, producing 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[16]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates containing TrxR.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, the sample, and the TrxR inhibitor (for the control).
-
Initiate Reaction: Add NADPH and DTNB to initiate the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of TNB formation is proportional to the TrxR activity. Compare the activity in the presence and absence of the test compounds to determine the percentage of inhibition. A specific TrxR inhibitor can be used to differentiate TrxR activity from other DTNB-reducing enzymes in crude samples.[16]
Conclusion and Future Directions
The 1,3-benzodioxole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities. While naturally occurring compounds like myristicin have shown significant promise, particularly in the realm of anticancer research, the potential for synthetic derivatives remains vast. The strategy of conjugating the benzodioxole moiety with other bioactive groups, such as arsenicals, to target specific cellular pathways like the thioredoxin system, highlights a promising avenue for the development of novel therapeutics.
Future research should focus on a more systematic exploration of the structure-activity relationships of 5,6-Dimethoxy-1,3-benzodioxole and its derivatives. A comprehensive screening of these compounds against a wider panel of cancer cell lines, microbial strains, and in various antioxidant and anti-inflammatory models is warranted. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as potential therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will undoubtedly propel this exciting field of research forward.
References
-
Marzaro, G., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Myristicin. Available at: [Link]
-
Tomar, R., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. PMC. Available at: [Link]
-
Baskaran, S., et al. (2024). Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. PubMed. Available at: [Link]
-
MDPI. (n.d.). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
-
ResearchGate. (n.d.). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Available at: [Link]
-
NCBI. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of Myristicin. Available at: [Link]
-
Zenodo. (n.d.). Antioxidant activity and Phytochemical Evaluation of Piper species (Cubeba and Nigrum). Available at: [Link]
-
ResearchGate. (n.d.). Insecticidal activity of Delonix regia (Fabaceae) against the cotton leafworm, Spodoptera littoralis (Bois) with reference to its phytochemical composition. Available at: [Link]
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]
-
MDPI. (n.d.). Effects of Myristicin in Association with Chemotherapies on the Reversal of the Multidrug Resistance (MDR) Mechanism in Cancer. Available at: [Link]
-
NIH. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Available at: [Link]
-
NIH. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Available at: [Link]
-
NIH. (n.d.). Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. Available at: [Link]
-
ChemRxiv. (n.d.). Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. Available at: [Link]
-
MDPI. (n.d.). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Available at: [Link]
-
NIH. (n.d.). Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb. Available at: [Link]
-
MDPI. (n.d.). The Identification and Cytotoxic Evaluation of Nutmeg (Myristica fragrans Houtt.) and Its Substituents. Available at: [Link]
-
NIH. (n.d.). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available at: [Link]
-
MDPI. (n.d.). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Available at: [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. Available at: [Link]
-
MDPI. (n.d.). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Available at: [Link]
-
ResearchGate. (n.d.). The Identification and Cytotoxic Evaluation of Nutmeg (Myristica fragrans Houtt.) and Its Substituents. Available at: [Link]
-
MDPI. (n.d.). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. Available at: [Link]
-
National Toxicology Program. (n.d.). Nomination Background: Myristicin. Available at: [Link]
-
Bioworld Technology. (n.d.). Thioredoxin Reductase Microplate Assay Kit User Manual. Available at: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Available at: [Link]
-
Semantic Scholar. (n.d.). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Available at: [Link]
-
IJMPR. (n.d.). Unveiling the Anticancer Mechanism of Myristicin: A Computational Study on DHODH Targeting in UV-Induced Melanoma. Available at: [Link]
-
Frontiers. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Available at: [Link]
-
ResearchGate. (n.d.). Insecticidal activity and chemical composition of plant essential oils against cotton mealybug, Phenacoccus solenopsis (Tinsley) (Hemiptera: Pseudococcidae). Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). Available at: [Link]
-
NIH. (n.d.). Insecticidal activity of Delonix regia (Fabaceae) against the cotton leafworm, Spodoptera littoralis (Bois) with reference to its phytochemical composition. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of 5H-Dibenzo[c,h][5][17]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. Available at: [Link]
-
EXCLI Journal. (2017). STUDY OF THE CYTOTOXIC EFFECTS OF 2,5-DIAZIRIDINYL-3,6-DIMETHYL-1,4-BENZOQUINONE (MEDZQ) IN MOUSE HEPATOMA CELLS. Available at: [Link]
-
PubMed. (n.d.). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Available at: [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myristicin - Wikipedia [en.wikipedia.org]
- 7. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. zenodo.org [zenodo.org]
- 12. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | MDPI [mdpi.com]
A Researcher's Guide to Differentiating Benzodioxole Isomers: A Spectroscopic Comparison
In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of three key benzodioxole isomers: 1,2-benzodioxole, 1,3-benzodioxole (methylenedioxybenzene or MDB), and 1,4-benzodioxole. Understanding their distinct spectral fingerprints is crucial for researchers working with these important chemical motifs.
While 1,3-benzodioxole is a well-characterized and commercially available compound, its 1,2- and 1,4-isomers are less common, and comprehensive experimental spectroscopic data for them is scarce in publicly available literature. This guide will therefore leverage extensive experimental data for 1,3-benzodioxole and related structures, alongside theoretical principles of spectroscopy, to provide a robust framework for their differentiation.
The Structural Isomers of Benzodioxole
The core of our investigation lies in the distinct placement of the two oxygen atoms within the dioxole ring fused to the benzene ring. This seemingly subtle difference in connectivity gives rise to unique electronic environments and symmetries for each isomer, which are directly reflected in their spectroscopic data.
Caption: A generalized workflow for acquiring NMR spectra.
2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: A generalized workflow for acquiring EI mass spectra.
Conclusion: A Multi-faceted Approach to Isomer Identification
References
A Senior Application Scientist's Guide to the Cross-Validation of 5,6-Dimethoxy-1,3-benzodioxole Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and cross-validate the bioactivity of 5,6-Dimethoxy-1,3-benzodioxole. We will navigate the causality behind experimental choices, establish self-validating protocols, and objectively compare its performance against structurally related, well-characterized alternatives: Myristicin and Dillapiole.
Introduction: The Benzodioxole Scaffold and the Need for Rigorous Validation
The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including antitumor, antimicrobial, and insecticidal properties.[1][2] 5,6-Dimethoxy-1,3-benzodioxole, a specific member of this class, holds potential for pharmacological exploration. However, preliminary bioactivity "hits" can be misleading. Off-target effects, compound instability, or assay-specific artifacts can lead to false positives.
Therefore, a robust cross-validation strategy is not merely recommended; it is essential for trustworthy and reproducible science. In this context, cross-validation refers to a multi-faceted approach where a compound's activity is confirmed across multiple, mechanistically distinct assays and benchmarked against relevant chemical analogs.
For this guide, we select two key analogs for comparative analysis:
-
Myristicin : A well-known phenylpropanoid found in nutmeg and parsley, recognized for its psychoactive, insecticidal, and anti-inflammatory properties.[3][4][5]
-
Dillapiole : An essential oil found in dill and fennel, which has demonstrated moderate anti-inflammatory and insecticidal synergist activities.[6][7][8][9]
By comparing the bioactivity profile of 5,6-Dimethoxy-1,3-benzodioxole against these compounds, we can establish a reliable baseline of its potency and potential mechanisms of action.
Foundational Bioactivity Assessment: Cytotoxicity Profiling
Before exploring specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of a compound. A highly cytotoxic compound may appear effective in various assays simply by killing the cells, a promiscuous and undesirable effect. We will employ two distinct methods to cross-validate cytotoxicity, ensuring the results are not an artifact of a single detection method.
A. The Scientific Rationale: Why Two Assays?
-
MTT Assay : This colorimetric assay measures metabolic activity .[10] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. A reduction in signal indicates reduced metabolic function, which is an early hallmark of cytotoxicity or cytostatic effects.
-
Lactate Dehydrogenase (LDH) Release Assay : This assay measures membrane integrity .[11] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. An increase in LDH activity in the supernatant is a direct marker of late-stage cytotoxicity and cell death.[12]
Running both assays provides a more complete picture. A compound might inhibit metabolic activity (low MTT signal) without causing immediate membrane rupture (low LDH release), suggesting a cytostatic rather than a cytotoxic effect. Conversely, a compound that shows high LDH release confirms a mechanism involving cell membrane destruction.
B. Comparative Cytotoxicity Data
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for our three compounds across two different cell lines to illustrate how data should be presented.
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Release Assay IC50 (µM) |
| 5,6-Dimethoxy-1,3-benzodioxole | HEK293 | 75.4 ± 5.1 | > 200 |
| A549 | 98.2 ± 8.3 | > 200 | |
| Myristicin | HEK293 | 55.8 ± 4.9 | 150.7 ± 12.5 |
| A549 | 62.1 ± 6.7 | 180.3 ± 15.2 | |
| Dillapiole | HEK293 | 120.5 ± 11.2 | > 200 |
| A549 | 155.0 ± 14.8 | > 200 |
Data are presented as Mean ± SD from three independent experiments.
C. Protocol: MTT Cytotoxicity Assay
This protocol is designed to be self-validating through the inclusion of appropriate controls.
-
Cell Preparation :
-
Seed cells (e.g., HEK293 or A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This period ensures cells recover from trypsinization and are in a healthy, logarithmic growth phase before compound exposure.
-
-
Compound Treatment :
-
Prepare a 2X stock solution series of the test compounds (5,6-Dimethoxy-1,3-benzodioxole, Myristicin, Dillapiole) in the appropriate culture medium. Perform serial dilutions.
-
Add 100 µL of the 2X compound solutions to the respective wells to achieve the final desired concentrations.
-
Essential Controls :
-
Vehicle Control : Wells with cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds. This normalizes for any solvent-induced toxicity.
-
Untreated Control : Wells with cells in medium only. Represents 100% viability.
-
Positive Control : Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). Validates that the assay system can detect cytotoxicity.
-
Media Blank : Wells with medium but no cells. Corrects for background absorbance.[12]
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition & Incubation :
-
Prepare MTT solution (e.g., 5 mg/mL in PBS) and add 20 µL to each well.
-
Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization & Measurement :
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Target-Oriented Assessment: In Vitro Anti-Inflammatory Activity
Inflammation is a key pathological process in many diseases.[14] A simple, robust, and cost-effective method for initial screening of anti-inflammatory potential is the protein denaturation inhibition assay.[15][16]
A. The Scientific Rationale: Protein Denaturation as a Marker
Denaturation of tissue proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent the denaturation of proteins (such as bovine serum albumin or egg albumin) induced by heat or chemicals can be correlated with anti-inflammatory activity.[17] This assay serves as a valuable first-pass screen before moving to more complex cell-based or in vivo models.[14][16]
B. Comparative Anti-Inflammatory Data
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 5,6-Dimethoxy-1,3-benzodioxole | 100 | 25.6 ± 2.1 |
| 250 | 48.3 ± 3.5 | |
| 500 | 72.9 ± 5.8 | |
| Myristicin | 100 | 30.1 ± 2.5 |
| 250 | 55.7 ± 4.1 | |
| 500 | 85.4 ± 6.2 | |
| Dillapiole | 100 | 22.5 ± 1.9 |
| 250 | 45.8 ± 3.8 | |
| 500 | 68.1 ± 5.5 | |
| Diclofenac Sodium (Standard) | 100 | 92.3 ± 4.7 |
Data are presented as Mean ± SD. Higher % inhibition indicates greater anti-inflammatory activity.
C. Protocol: Inhibition of Albumin Denaturation
-
Reagent Preparation :
-
Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent.
-
Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).
-
-
Assay Setup :
-
The reaction mixture (5 mL total volume) consists of:
-
0.2 mL of BSA solution.
-
2.8 mL of Phosphate Buffered Saline (PBS, pH 6.4).
-
2 mL of varying concentrations of the test compounds or standard drug.
-
-
Essential Controls :
-
Test Control : A mixture with all reagents except the compound. This represents maximum denaturation.
-
Product Control : A mixture with all reagents except BSA. Corrects for any absorbance from the compound itself.
-
-
-
Denaturation & Measurement :
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the turbidity (absorbance) at 660 nm.
-
-
Calculation :
-
The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Test Control)] * 100
-
Mechanistic Assessment: P-glycoprotein (P-gp) Inhibition
Many benzodioxole compounds are known to interact with metabolic enzymes and efflux pumps like P-glycoprotein (P-gp).[18][19] P-gp is a crucial transporter that effluxes a wide range of drugs from cells, contributing to multidrug resistance in cancer and affecting drug absorption and distribution.[20] Assessing a compound's ability to inhibit P-gp is vital for understanding its potential for drug-drug interactions.
A. The Scientific Rationale: Rhodamine 123 Accumulation Assay
This assay uses a P-gp-overexpressing cell line (e.g., MCF7/ADR) and a fluorescent P-gp substrate, Rhodamine 123.[21] In the absence of an inhibitor, P-gp actively pumps Rhodamine 123 out of the cells, resulting in low intracellular fluorescence. If a test compound inhibits P-gp, Rhodamine 123 is retained within the cells, leading to a measurable increase in fluorescence. This provides a direct functional measure of P-gp inhibition.[21]
B. Comparative P-gp Inhibition Data
| Compound | P-gp Inhibition IC50 (µM) |
| 5,6-Dimethoxy-1,3-benzodioxole | 22.5 ± 2.8 |
| Myristicin | 15.8 ± 1.9 |
| Dillapiole | 35.1 ± 4.2 |
| Verapamil (Standard Inhibitor) | 2.5 ± 0.4 |
Data are presented as Mean ± SD. Lower IC50 values indicate more potent inhibition.
C. Protocol: Rhodamine 123 Accumulation Assay
-
Cell Preparation :
-
Seed P-gp overexpressing cells (e.g., MCF7/ADR) in a 96-well, black-walled, clear-bottom plate and incubate for 24-48 hours. Causality: Black walls are essential to minimize light scatter and background fluorescence.
-
-
Compound Incubation :
-
Wash the cells with warm PBS.
-
Add 100 µL of incubation buffer containing various concentrations of the test compounds or a standard inhibitor (e.g., Verapamil).
-
Essential Controls :
-
No Inhibitor Control : Cells incubated with buffer only. Represents baseline P-gp activity (minimum accumulation).
-
Maximum Inhibition Control : Cells incubated with a saturating concentration of a known potent inhibitor like Verapamil. Represents maximum Rhodamine 123 accumulation.
-
-
Pre-incubate for 30 minutes at 37°C.
-
-
Substrate Addition & Measurement :
-
Add 100 µL of buffer containing the fluorescent substrate, Rhodamine 123 (e.g., to a final concentration of 5 µM).
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of cell lysis buffer and shake to lyse the cells.
-
Measure the intracellular fluorescence using a plate reader (e.g., Ex: 485 nm, Em: 525 nm).
-
Conclusion and Future Directions
This guide outlines a foundational strategy for the cross-validation of bioactivity for 5,6-Dimethoxy-1,3-benzodioxole. By employing mechanistically distinct assays for cytotoxicity, anti-inflammatory potential, and P-gp inhibition, and by consistently comparing the results to structurally similar compounds like Myristicin and Dillapiole, researchers can build a robust and reliable profile of the test compound.
The hypothetical data presented herein illustrates that 5,6-Dimethoxy-1,3-benzodioxole may possess moderate anti-inflammatory and P-gp inhibitory activity with relatively low cytotoxicity. These preliminary, validated findings would justify progression to more complex and resource-intensive models, such as cell-based cytokine release assays (e.g., measuring TNF-α, IL-6) or in vivo models of inflammation.[16] This structured, multi-assay approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, saving time, resources, and enhancing the probability of success.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
- Cytotoxicity Assay Protocol & Troubleshooting.
- Cytotoxicity Assay Protocol. (2024). Protocols.io.
- P-glycoprotein (Pgp) inhibition assay. BMG Labtech.
- P-glycoprotein Inhibition Service. Evotec.
- A Fast and Simple Method for Measuring P-Glycoprotein (Pgp) Inhibition. (2018). Taylor & Francis Online.
- A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition. Lab Bulletin.
- Cytotoxicity MTT Assay Protocols and Methods.
- Cell Cytotoxicity Assay | Protocols. MedchemExpress.com.
- Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016).
- Myristicin. Wikipedia.
- Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. (2021).
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online.
- Myristicin | C11H12O3. PubChem.
- Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. (2025).
- Dillapiole. Wikipedia.
- The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2021).
- Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024).
- The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (2025).
- Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. (2021).
- In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2021).
- Nomination Background: Myristicin.
- Cross-validation of bioanalytical methods between labor
- Introduction to Bioassay Development. CASSS.
- 5,6-Dimethoxy-1,3-benzodioxole | CAS 3214-12-8. Santa Cruz Biotechnology.
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Bioanalysis Zone.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science.
- Cross-Validation of ADA Assays.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022).
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- CAS 3214-12-8 5,6-DIMETHOXY-1,3-BENZODIOXOLE. BOC Sciences.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025).
Sources
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myristicin - Wikipedia [en.wikipedia.org]
- 4. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dillapiole - Wikipedia [en.wikipedia.org]
- 8. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. journalajrb.com [journalajrb.com]
- 15. bbrc.in [bbrc.in]
- 16. researchgate.net [researchgate.net]
- 17. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. labbulletin.com [labbulletin.com]
- 20. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 21. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dimethoxy-1,3-benzodioxole
For researchers and drug development professionals, meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,6-Dimethoxy-1,3-benzodioxole. Adherence to these procedures is not merely a matter of regulatory compliance but a foundational pillar of laboratory safety and environmental stewardship. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Essential Safety Precautions
| Property | Value | Source(s) |
| Chemical Name | 5,6-Dimethoxy-1,3-benzodioxole | [3] |
| CAS Number | 3214-12-8 | [3] |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Boiling Point | ~172-173 °C (Data for parent compound 1,3-benzodioxole) | [1] |
| Flash Point | ~61 °C (Data for parent compound 1,3-benzodioxole) | [1] |
| Anticipated Hazards | Combustible liquid, harmful if swallowed, skin/eye irritant. | [2] |
| Toxicity Data (LD₅₀/LC₅₀) | Data not available. Handle as a potentially toxic substance. | N/A |
| Required PPE | Chemical splash goggles, nitrile gloves, lab coat. | [1] |
Core Disposal Workflow
The disposal of any chemical waste is a structured process governed by institutional and federal regulations. The following workflow provides a high-level overview of the decision-making and operational steps required for the compliant disposal of 5,6-Dimethoxy-1,3-benzodioxole waste.
Caption: Disposal workflow from point of generation to final disposal.
Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for handling both solid and liquid waste streams containing 5,6-Dimethoxy-1,3-benzodioxole. The foundational principle is waste segregation to prevent dangerous chemical reactions.
Step 1: Waste Identification and Segregation
The moment a material is designated for disposal, it becomes waste and must be managed according to the Resource Conservation and Recovery Act (RCRA).[4]
-
Solid Waste: Collect any solid 5,6-Dimethoxy-1,3-benzodioxole, along with contaminated items like weighing papers, gloves, or silica gel, in a dedicated hazardous waste container.
-
Liquid Waste: Collect solutions containing 5,6-Dimethoxy-1,3-benzodioxole in a separate liquid hazardous waste container.
-
Causality: Never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react violently, generate toxic gases, or cause fires. For example, mixing this compound with strong oxidizing agents could lead to a fire or explosion.
-
Step 2: Container Selection and Management
The integrity of the waste container is critical for preventing leaks and spills.
-
Material Compatibility: Use chemically compatible containers, such as amber glass or high-density polyethylene (HDPE), with a secure, screw-top cap.[6] Avoid using metal containers for any waste stream that may become acidic.[6] Food-grade containers (e.g., mayonnaise jars) are strictly prohibited.[5]
-
Container Integrity: Ensure the container is in good condition, free from cracks or defects, and does not leak.[5]
-
Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[6]
-
Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste.[5][7]
-
Causality: This practice minimizes the release of potentially harmful vapors into the laboratory atmosphere and prevents spills. An open container is a direct violation of EPA regulations.[7]
-
Step 3: Accurate and Compliant Labeling
Proper labeling is a cornerstone of RCRA compliance and ensures safe handling by all personnel.
-
Initial Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[7]
-
Required Information: The label must include the following information in clear, legible English:[5][7]
-
The words "HAZARDOUS WASTE ".
-
The full, unabbreviated chemical name(s) of all constituents: "5,6-Dimethoxy-1,3-benzodioxole ". For mixtures, list all components, including non-hazardous ones like water, with their approximate percentages or volumes.
-
The associated hazard characteristics (e.g., Ignitable, Toxic ).
-
The name and contact information of the generating researcher or lab.
-
The date the container is filled.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab for waste accumulation.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5][6] A designated portion of a chemical fume hood is often a suitable location.[6]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Segregation: Store incompatible waste containers in separate secondary containment.
-
Time and Volume Limits: Regulations for Small Quantity Generators (SQGs) typically allow for the accumulation of hazardous waste for up to 180 days.[4] Containers must be moved to a central storage area for pickup within three days of being filled.[5]
Step 5: Scheduling Waste Pickup
-
Once a waste container is full or the project generating the waste is complete, finalize the label by adding the "full" date.
-
Contact your institution's EHS department to schedule a pickup, following their specific procedures.[6] The waste will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via controlled incineration.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As the parent compound is flammable, immediately extinguish any open flames and turn off nearby hot plates or other ignition sources.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the sash operational.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS office.
Regulatory Framework
The disposal of 5,6-Dimethoxy-1,3-benzodioxole is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[4] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9]
-
EPA Hazardous Waste Code: Based on the flashpoint of the parent compound (1,3-benzodioxole) being approximately 61°C (142°F), and its classification as a flammable liquid, waste 5,6-Dimethoxy-1,3-benzodioxole should be classified as hazardous due to its ignitability.[1]
-
If this compound is a component of a spent non-halogenated solvent mixture (e.g., with xylene, acetone, methanol), the waste stream may also be classified under the F003 code.[8][11]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 5,6-Dimethoxy-1,3-benzodioxole, reinforcing a culture of safety and scientific integrity.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. TriHaz Solutions. [Link]
-
LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. LabManager. [Link]
-
Chemical-Suppliers.com. 5,6-Dimethoxy-1,3-benzodioxole | CAS 3214-12-8. Chemical-Suppliers.com. [Link]
-
United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
-
Unknown Source. EPA HAZARDOUS WASTE CODES. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]
-
SUWEB. EPA HAZARDOUS WASTE CODES. SUWEB. [Link]
-
Scribd. Chemical Safety and Toxicity Data. Scribd. [Link]
-
Wikipedia. Median lethal dose. Wikipedia. [Link]
-
Grokipedia. 1,3-Benzodioxole. Grokipedia. [Link]
-
COMPO EXPERT. Material Safety Data Sheet. COMPO EXPERT. [Link]
-
PubChem. 1,3-Benzodioxole, 5-methoxy-. National Center for Biotechnology Information. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 1,3-Benzodioxole, 5-methoxy- | C8H8O3 | CID 592453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. uhcl.edu [uhcl.edu]
- 8. epa.gov [epa.gov]
- 9. actenviro.com [actenviro.com]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. wku.edu [wku.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 5,6-Dimethoxy-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 5,6-Dimethoxy-1,3-benzodioxole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related benzodioxole derivatives and established principles of laboratory chemical safety. It is imperative to handle this compound with caution as a potentially hazardous substance.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is crucial for implementing the appropriate safety measures. For 5,6-Dimethoxy-1,3-benzodioxole, we must infer potential hazards from related compounds like 1,3-benzodioxole.
The primary hazards associated with benzodioxole derivatives include:
-
Acute Oral Toxicity : Many benzodioxole compounds are harmful if swallowed.[1][2][3][4]
-
Skin and Eye Irritation : Direct contact can cause skin and serious eye irritation.[3]
-
Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory discomfort.[5]
-
Aquatic Toxicity : Some derivatives are toxic to aquatic life with long-lasting effects.[1]
Due to these potential hazards, a comprehensive PPE strategy is not just recommended, but essential for ensuring personal and environmental safety.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for handling 5,6-Dimethoxy-1,3-benzodioxole.
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for splash protection). | Nitrile gloves offer good protection against splashes of a wide range of chemicals. For prolonged or immersive contact, consider thicker gloves or alternative materials. Always inspect gloves for signs of degradation or punctures before use and replace them immediately if contact with the chemical occurs.[6] |
| Eye & Face Protection | Chemical splash goggles or safety glasses with side shields. | To prevent eye contact from splashes or aerosols, approved eye protection is mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8][9] |
| Skin & Body Protection | Laboratory coat. | A lab coat should be worn to protect street clothing and skin from contamination. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.[8][9] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in poorly ventilated areas. | Engineering controls, such as a chemical fume hood, are the preferred method for controlling exposure to airborne contaminants. If a respirator is needed, an organic vapor cartridge with a particulate filter (e.g., OV/P100) may be appropriate. A formal respiratory protection program, including fit testing, is required by OSHA when respirators are used.[8] |
Operational and Disposal Plans: A Step-by-Step Approach
Proper handling and disposal procedures are critical to a safe laboratory environment.
Operational Plan: Safe Handling Workflow
The following workflow outlines the key steps for safely handling 5,6-Dimethoxy-1,3-benzodioxole in a laboratory setting.
Caption: Workflow for handling 5,6-Dimethoxy-1,3-benzodioxole.
Experimental Protocol for Disposal
The following step-by-step procedure outlines the recommended method for the disposal of 5,6-Dimethoxy-1,3-benzodioxole.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as outlined in the table above (chemical-resistant gloves, safety goggles, and a lab coat).[10]
-
Waste Collection:
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[13]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: First Aid Measures
In the event of exposure, immediate action is critical.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
After skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][5]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][2][5]
Conclusion
The safe handling of 5,6-Dimethoxy-1,3-benzodioxole is predicated on a thorough understanding of its potential hazards and the stringent application of appropriate safety measures. By adhering to the PPE protocols, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's EHS office for specific guidance and requirements.
References
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- MilliporeSigma. (2024, September 6). Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 4,7-Dimethoxy-5-methyl-1,3-benzodioxole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- ChemicalBook. (2025, September 27). 1,3-Benzodioxole - Safety Data Sheet.
- ECHEMI. (n.d.). 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
